molecular formula C27H32O7 B1239719 Carapin

Carapin

Cat. No.: B1239719
M. Wt: 468.5 g/mol
InChI Key: SWTDXMBCOHIACK-HJFYQMTDSA-N
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Description

Carapin is a natural product identified as a constituent of the medicinal plant Teucrium polium . Research on Carapin is often conducted within the context of studying the whole plant extract, which has been traditionally used for its properties . Studies on Teucrium polium extracts have shown significant antioxidant capacity and protective effects against oxidative injury in biological models, suggesting that contained compounds like Carapin may contribute to these activities . The specific research value of Carapin lies in its potential role in these modulatory antioxidant and protective mechanisms . This product is intended for research purposes only, to aid in the pharmaceutical exploration of plant-derived phytochemicals . It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H32O7

Molecular Weight

468.5 g/mol

IUPAC Name

methyl 2-[(1R,5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-9-en-16-yl]acetate

InChI

InChI=1S/C27H32O7/c1-25(2)19(12-20(28)32-5)27(4)17-6-8-26(3)18(15(17)10-16(22(25)30)23(27)31)11-21(29)34-24(26)14-7-9-33-13-14/h7,9,11,13,15-17,19,24H,6,8,10,12H2,1-5H3/t15?,16-,17?,19-,24-,26+,27+/m0/s1

InChI Key

SWTDXMBCOHIACK-HJFYQMTDSA-N

Isomeric SMILES

C[C@@]12CCC3C(C1=CC(=O)O[C@H]2C4=COC=C4)C[C@@H]5C(=O)[C@]3([C@H](C(C5=O)(C)C)CC(=O)OC)C

Canonical SMILES

CC1(C(C2(C3CCC4(C(OC(=O)C=C4C3CC(C1=O)C2=O)C5=COC=C5)C)C)CC(=O)OC)C

Synonyms

carapin

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Carapin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carapin is a naturally occurring tetranortriterpenoid, a class of compounds more commonly known as limonoids. It is primarily isolated from trees of the Carapa genus, including Carapa guianensis, Carapa procera, and Carapa indica, which are found in West Africa and Central and South America. Limonoids are recognized for their diverse biological activities, and Carapin, in particular, has been identified as a pregnane (B1235032) X receptor (PXR) activator, suggesting its potential role in modulating xenobiotic metabolism and other physiological processes. This guide provides a comprehensive overview of the chemical structure of Carapin, including its physicochemical properties, and outlines the general experimental methodologies employed for the structural elucidation of such complex natural products.

Chemical Structure and Properties

Carapin possesses a complex, highly oxygenated tetracyclic core structure characteristic of limonoids. Its chemical identity has been established through various spectroscopic and analytical techniques.

Data Presentation: Physicochemical and Structural Data

The key quantitative data for Carapin are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₂₇H₃₂O₇PubChem CID: 46878983[1]
Molecular Weight 468.5 g/mol PubChem CID: 46878983[1]
IUPAC Name methyl 2-[(1R,2S,5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.0²,¹¹.0⁵,¹⁰]heptadec-9-en-16-yl]acetatePubChem CID: 46878983
SMILES String C[C@@]12CC[C@H]3C(C1=CC(=O)O[C@H]2C4=COC=C4)C[C@@H]5C(=O)[C@]3(--INVALID-LINK--CC(=O)OC)CPubChem CID: 46878983
InChI Key SWTDXMBCOHIACK-GKBPHPQKSA-NPubChem CID: 46878983
CAS Number 3463-88-5J-GLOBAL

Experimental Protocols for Structural Elucidation

Isolation and Purification
  • Extraction : Dried and powdered plant material (e.g., seeds, bark) is typically subjected to solvent extraction. A common method involves sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol, to separate compounds based on their solubility.

  • Chromatographic Separation : The crude extract is then subjected to various chromatographic techniques to isolate individual compounds.

    • Column Chromatography : Initial separation is often performed on a silica (B1680970) gel or alumina (B75360) column with a gradient elution system.

    • High-Performance Liquid Chromatography (HPLC) : For final purification, reversed-phase or normal-phase HPLC is employed to yield highly pure Carapin.

Structure Determination
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for elucidating the complex structure of natural products like Carapin.

    • ¹H NMR : This technique provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

    • ¹³C NMR : This provides information about the carbon skeleton of the molecule.

    • 2D NMR Experiments :

      • COSY (Correlation Spectroscopy) : Identifies proton-proton couplings, revealing neighboring protons.

      • HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the complete molecular structure.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information about the spatial proximity of protons, which helps in determining the stereochemistry of the molecule.

  • Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and elemental composition of Carapin, as well as to gain structural information through fragmentation analysis.

    • High-Resolution Mass Spectrometry (HRMS) : Techniques like ESI-TOF (Electrospray Ionization Time-of-Flight) or Orbitrap MS provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

    • Tandem Mass Spectrometry (MS/MS) : In this technique, the molecular ion is isolated and fragmented. The resulting fragmentation pattern provides valuable clues about the different structural motifs within the molecule.

  • X-Ray Crystallography : This is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.

    • Crystallization : A highly purified sample of Carapin is crystallized from a suitable solvent or solvent mixture.

    • X-ray Diffraction : The crystal is irradiated with X-rays, and the diffraction pattern is collected.

    • Structure Solution and Refinement : The diffraction data is used to calculate an electron density map, from which the positions of all atoms in the crystal lattice are determined.

Signaling Pathway: Pregnane X Receptor (PXR) Activation

Carapin has been identified as an activator of the Pregnane X Receptor (PXR), a nuclear receptor that plays a key role in sensing foreign chemicals (xenobiotics) and regulating their metabolism and elimination.

Upon entering the cell, Carapin can bind to the ligand-binding domain of PXR in the cytoplasm. This binding event triggers a conformational change in the PXR protein, leading to its translocation into the nucleus. In the nucleus, the activated PXR forms a heterodimer with the Retinoid X Receptor (RXR). This PXR/RXR heterodimer then binds to specific DNA sequences known as PXR response elements (PXREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in drug metabolism, such as cytochrome P450 enzymes (e.g., CYP3A4), as well as various transporters.

PXR_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Carapin Carapin PXR_cyto PXR Carapin->PXR_cyto Binding PXR_nuc Activated PXR PXR_cyto->PXR_nuc Translocation RXR RXR PXR_nuc->RXR Heterodimerization PXR_RXR PXR/RXR Heterodimer PXR_nuc->PXR_RXR RXR->PXR_RXR PXRE PXRE (DNA Response Element) PXR_RXR->PXRE Binding TargetGenes Target Genes (e.g., CYP3A4) PXRE->TargetGenes Gene Transcription mRNA mRNA TargetGenes->mRNA Transcription Proteins Metabolizing Enzymes & Transporters mRNA->Proteins Translation

PXR Activation Pathway by Carapin

Conclusion

Carapin is a structurally complex limonoid with significant biological activity, notably its ability to activate the Pregnane X Receptor. Its chemical structure has been elucidated through a combination of advanced spectroscopic and analytical methods. The understanding of its interaction with key cellular signaling pathways, such as the PXR pathway, opens avenues for further research into its therapeutic potential, particularly in the context of drug metabolism and disposition. This guide provides a foundational understanding for researchers and professionals in the field of natural product chemistry and drug development.

References

Carapin: A Technical Guide to its Natural Source, Botanical Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carapin is a naturally occurring tetranortriterpenoid, a class of highly oxygenated and structurally complex secondary metabolites found in select plant families. This technical guide provides an in-depth overview of the botanical origins of Carapin, focusing on its primary natural source, Carapa guianensis. The document details established protocols for the extraction and isolation of Carapin and related limonoids, presents quantitative data on their occurrence, and elucidates the biosynthetic pathway leading to their formation. Furthermore, this guide explores the anti-inflammatory mechanism of action of Carapin, specifically its interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway. The information is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Botanical Source and Origin

Carapin is primarily isolated from plant species belonging to the Meliaceae family, commonly known as the mahogany family. The most significant and commercially relevant source of Carapin is the seed of Carapa guianensis, a large tree native to the Amazon rainforest and other parts of Central and South America.[1]

Botanical Classification of Carapa guianensis

KingdomPlantae
CladeTracheophytes
CladeAngiosperms
CladeEudicots
CladeRosids
OrderSapindales
FamilyMeliaceae
GenusCarapa
SpeciesC. guianensis

Carapa guianensis, also known as Andiroba or Crabwood, is a tall, deciduous tree that can reach heights of up to 40 meters. It thrives in the tropical rainforests, particularly along riverbanks and in swampy areas. The tree produces a four-lobed, woody capsule containing several large seeds. These seeds are the primary source of Andiroba oil, which is rich in a variety of bioactive compounds, including Carapin and other related limonoids. The oil content of the seeds is substantial, with reports indicating a total lipid content of approximately 62% by weight.

Other species within the Meliaceae family, such as those from the Xylocarpus (e.g., Xylocarpus granatum) and Cedrela (e.g., Cedrela odorata) genera, are also known to produce limonoids and may contain Carapin or structurally similar compounds, though Carapa guianensis remains the most studied and utilized source.

Extraction and Isolation Protocols

The isolation of Carapin from its natural source involves a multi-step process of extraction followed by chromatographic separation. The lipophilic nature of Carapin and other limonoids dictates the use of organic solvents for initial extraction from the seed material.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation of Carapin and other limonoids from Carapa guianensis seeds.

experimental_workflow start Carapa guianensis Seeds drying Drying and Grinding start->drying extraction Solvent Extraction (e.g., Hexane (B92381), Ethanol) drying->extraction filtration Filtration and Solvent Evaporation extraction->filtration crude_extract Crude Limonoid Extract filtration->crude_extract chromatography Chromatographic Separation (e.g., Column, HPLC, HSCCC) crude_extract->chromatography fractions Limonoid Fractions chromatography->fractions isolation Isolation of Pure Compounds fractions->isolation carapin Pure Carapin isolation->carapin

A generalized workflow for the isolation of Carapin.
Detailed Methodologies

2.2.1. Soxhlet Extraction (Representative Protocol)

This method is suitable for the exhaustive extraction of lipids and limonoids from the dried seed material.

  • Sample Preparation: Seeds of Carapa guianensis are dried to a constant weight and finely ground to increase the surface area for solvent penetration.

  • Extraction: A known quantity of the ground seed material is placed in a cellulose (B213188) thimble and loaded into a Soxhlet extractor. The extraction is typically performed with n-hexane for 6-8 hours. Other solvents such as ethanol (B145695) can also be used.

  • Solvent Removal: The resulting hexane extract is concentrated under reduced pressure using a rotary evaporator to yield a crude oil rich in fatty acids and limonoids.

2.2.2. Column Chromatography

This technique is used for the initial fractionation of the crude extract to separate limonoids from the bulk fatty acids.

  • Stationary Phase: A glass column is packed with silica (B1680970) gel (e.g., Merck 60, 0.040-0.063 mm) as the stationary phase.

  • Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase solvent and loaded onto the column.

  • Elution: A gradient of solvents with increasing polarity is used as the mobile phase. A common solvent system starts with hexane and gradually increases the proportion of ethyl acetate (B1210297) (e.g., from 100% hexane to 100% ethyl acetate).

  • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing limonoids.

2.2.3. High-Performance Liquid Chromatography (HPLC)

HPLC is employed for the fine separation and purification of individual limonoids from the enriched fractions.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile (B52724) or methanol (B129727) is typically employed.

  • Detection: A UV detector set at a wavelength where limonoids exhibit absorbance (e.g., 210-220 nm) is used for detection.

  • Isolation: Peaks corresponding to individual compounds are collected for further characterization.

2.2.4. High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that is particularly effective for separating polar compounds like some limonoids.[2]

  • Solvent System: A biphasic solvent system is selected, for example, a mixture of hexane, ethyl acetate, methanol, and water.[2]

  • Operation: The sample is introduced into the rotating coil, and the mobile phase is pumped through, leading to the separation of compounds based on their partition coefficients between the two liquid phases.[2]

  • Fraction Collection: Fractions are collected and analyzed to isolate the target compounds.[2]

Quantitative Data

The concentration of Carapin and other limonoids in Carapa guianensis can vary depending on the geographical origin, harvesting time, and extraction method. The following tables summarize available quantitative data.

Table 1: Composition of Carapa guianensis Seed Oil

ComponentConcentrationReference
Total Limonoids~8.8 mg/g of oil[3]
Oleic Acid~53.4%[3]
Palmitic Acid~28.75%[3]

Table 2: Yield of Limonoids from Carapa guianensis Seeds using HSCCC (from 800 mg of hexane extract)

CompoundYield (mg)Reference
6α-acetoxygedunin40.1[2]
Methyl angolensate28.7[2]
Gedunin21.0[2]
7-deacetoxy-7-oxogedunin17.9[2]
Andirobin5.8[2]
Deacetylgedunin3.7[2]

Biosynthetic Pathway of Carapin

Carapin, as a limonoid, is a tetranortriterpenoid derived from the isoprenoid pathway. The biosynthesis begins with the cyclization of 2,3-oxidosqualene (B107256) to form the triterpenoid (B12794562) precursor, tirucallane. A series of enzymatic modifications, including oxidation, rearrangement, and cleavage of four carbon atoms from the side chain, leads to the formation of the characteristic furan (B31954) ring and the basic limonoid skeleton.

biosynthetic_pathway squalene 2,3-Oxidosqualene tirucallane Tirucallane (Tetracyclic Triterpene) squalene->tirucallane rearrangement Oxidative Modifications & Skeletal Rearrangement tirucallane->rearrangement furan_formation Side Chain Cleavage & Furan Ring Formation rearrangement->furan_formation basic_limonoid Basic Limonoid Skeleton (e.g., Azadirone-type) furan_formation->basic_limonoid further_modifications Further Oxidations & Esterifications basic_limonoid->further_modifications carapin Carapin further_modifications->carapin

A simplified biosynthetic pathway of Carapin.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory properties of Carapin and related limonoids are attributed to their ability to modulate key inflammatory signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the expression of pro-inflammatory genes.

In unstimulated cells, NF-κB is sequestered in the cytoplasm in an inactive complex with an inhibitory protein called IκBα. Inflammatory stimuli, such as cytokines or bacterial products, activate the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus, where it binds to the promoter regions of target genes and induces the transcription of pro-inflammatory mediators like cytokines, chemokines, and adhesion molecules.

Carapin is thought to exert its anti-inflammatory effect by interfering with this pathway, likely by inhibiting the IKK-mediated phosphorylation and subsequent degradation of IκBα. This action prevents the nuclear translocation of NF-κB and suppresses the expression of inflammatory genes.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikba_nfkb IκBα-NF-κB Complex (Inactive) ikk->ikba_nfkb phosphorylates IκBα p_ikba P-IκBα ub_p_ikba Ub-P-IκBα p_ikba->ub_p_ikba ubiquitination proteasome Proteasome ub_p_ikba->proteasome degradation nfkb Active NF-κB (p50/p65) proteasome->nfkb releases nfkb_n NF-κB nfkb->nfkb_n translocation carapin Carapin carapin->ikk inhibits dna DNA (κB site) nfkb_n->dna binds transcription Gene Transcription dna->transcription mrna mRNA transcription->mrna inflammation Pro-inflammatory Mediators (Cytokines, Chemokines) mrna->inflammation

The inhibitory effect of Carapin on the NF-κB signaling pathway.

Conclusion

Carapin, a prominent limonoid from Carapa guianensis, represents a valuable natural product with significant therapeutic potential, particularly in the realm of anti-inflammatory drug development. This guide has provided a comprehensive overview of its botanical origins, detailed methodologies for its extraction and isolation, and a summary of quantitative data. The elucidation of its biosynthetic pathway and its mechanism of action via the inhibition of the NF-κB signaling cascade offers a solid foundation for further research and development. The protocols and data presented herein are intended to facilitate the work of scientists and researchers in harnessing the potential of Carapin and other related natural products.

References

The Biosynthesis of Carapin in Carapa guianensis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carapin, a mexicanolide-type limonoid found in the seeds of Carapa guianensis, has garnered significant interest for its diverse biological activities. Understanding its biosynthesis is crucial for potential biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of carapin, detailing the key enzymatic steps from primary metabolism to the final complex structure. It includes a summary of the analytical techniques employed for the isolation and characterization of carapin and related limonoids, along with generalized experimental protocols. While a complete enzymatic pathway with specific kinetic data for Carapa guianensis is yet to be fully elucidated, this guide synthesizes the current knowledge on limonoid biosynthesis in the Meliaceae family to present a putative pathway for carapin.

Introduction to Carapin and Limonoids

Limonoids are a class of highly oxygenated and structurally diverse tetranortriterpenoids, predominantly found in plants of the Meliaceae and Rutaceae families.[1][2] Carapin is a representative mexicanolide-type limonoid isolated from the seeds of Carapa guianensis, a tree native to the Amazon rainforest.[3] The complex architecture of limonoids, including carapin, contributes to their wide range of biological activities, such as insecticidal, anti-inflammatory, and anticancer properties. The biosynthesis of these intricate molecules is a multi-step process involving a cascade of enzymatic reactions that modify a basic triterpenoid (B12794562) skeleton.

Proposed Biosynthetic Pathway of Carapin

The biosynthesis of carapin is believed to follow the general pathway established for other mexicanolide-type limonoids in the Meliaceae family. This pathway originates from the ubiquitous isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways.

Formation of the Triterpenoid Precursor

The initial steps involve the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene, which is then epoxidized to 2,3-oxidosqualene (B107256). The first committed step in limonoid biosynthesis is the cyclization of 2,3-oxidosqualene, catalyzed by a specific oxidosqualene cyclase (OSC) , to form a tetracyclic triterpene scaffold, typically tirucalla-7,24-dien-3β-ol in limonoid-producing plants.[2]

Core Limonoid Skeleton Formation and Modification

Following the initial cyclization, a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) , and rearrangements occur.[1] These modifications lead to the formation of the protolimonoid, melianol.[2] Subsequent enzymatic reactions, likely involving other CYPs, methyltransferases, and acyltransferases, lead to the formation of the basic limonoid skeleton.

Biosynthesis of Mexicanolide-type Limonoids

The formation of the characteristic mexicanolide (B239390) structure of carapin involves further oxidative modifications and rearrangements of the gedunin-type limonoid precursor. This includes the oxidative cleavage of the D-ring, a hallmark of mexicanolides. The precise sequence of these enzymatic steps and the specific enzymes involved in Carapa guianensis are yet to be fully characterized.

Below is a DOT script for a diagram illustrating the proposed biosynthetic pathway of Carapin.

Carapin Biosynthesis Pathway IPP_DMAPP IPP / DMAPP GPP Geranyl PP IPP_DMAPP->GPP FPP Farnesyl PP GPP->FPP Squalene Squalene FPP->Squalene Squalene Synthase Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase Tirucalladienol Tirucalla-7,24-dien-3β-ol Oxidosqualene->Tirucalladienol Oxidosqualene Cyclase (OSC) Melianol Melianol (Protolimonoid) Tirucalladienol->Melianol Cytochrome P450s (CYPs) Gedunin_precursor Gedunin-type Precursor Melianol->Gedunin_precursor Further CYPs, Methyltransferases, Acyltransferases Carapin Carapin (Mexicanolide-type) Gedunin_precursor->Carapin Oxidative Modifications & Rearrangements

Proposed Biosynthetic Pathway of Carapin.

Quantitative Data

Currently, there is a lack of specific quantitative data in the public domain regarding the enzyme kinetics and metabolite concentrations for the carapin biosynthetic pathway in Carapa guianensis. The following table presents a generalized summary of the types of quantitative data that would be essential for a complete understanding of this pathway.

ParameterDescriptionTypical Range/Units (Hypothetical)
Enzyme Kinetics
Km (OSC)Michaelis constant for 2,3-oxidosqualene10 - 100 µM
Vmax (OSC)Maximum reaction velocity1 - 20 nmol/mg protein/h
Km (CYPs)Michaelis constant for various intermediates5 - 150 µM
kcat (CYPs)Catalytic constant0.1 - 10 s-1
Metabolite Concentrations
2,3-OxidosqualeneConcentration in seed tissue5 - 50 µg/g fresh weight
Gedunin-type precursorsConcentration in seed tissue100 - 1000 µg/g fresh weight
CarapinConcentration in seed tissue500 - 5000 µg/g fresh weight

Experimental Protocols

The elucidation of the carapin biosynthetic pathway requires a combination of phytochemical, biochemical, and molecular biology techniques. Below are detailed, generalized methodologies for key experiments.

Isolation and Purification of Carapin from Carapa guianensis Seeds

This protocol describes a general procedure for the extraction and purification of carapin.

Workflow Diagram:

Limonoid Isolation Workflow start Dried & Powdered Carapa guianensis Seeds extraction Soxhlet Extraction (e.g., with n-hexane) start->extraction concentration Rotary Evaporation extraction->concentration crude_extract Crude Hexane Extract concentration->crude_extract chromatography1 Silica (B1680970) Gel Column Chromatography (Gradient Elution) crude_extract->chromatography1 fraction_collection Fraction Collection & TLC Analysis chromatography1->fraction_collection pooling Pooling of Carapin-rich Fractions fraction_collection->pooling chromatography2 Preparative HPLC (e.g., C18 column) pooling->chromatography2 pure_carapin Pure Carapin chromatography2->pure_carapin characterization Structural Elucidation (NMR, MS) pure_carapin->characterization

Workflow for the Isolation of Carapin.

Methodology:

  • Sample Preparation: Air-dry the seeds of Carapa guianensis and grind them into a fine powder.

  • Extraction: Perform a Soxhlet extraction of the powdered seeds with a non-polar solvent like n-hexane for 6-8 hours to obtain a crude lipid extract.

  • Concentration: Remove the solvent from the extract using a rotary evaporator under reduced pressure to yield a concentrated crude extract.

  • Column Chromatography: Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of solvents with increasing polarity (e.g., n-hexane:ethyl acetate (B1210297) mixtures).

  • Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing carapin.

  • Purification: Pool the carapin-rich fractions and subject them to further purification using preparative high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile:water gradient).

  • Structural Elucidation: Confirm the identity and purity of the isolated carapin using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

This protocol outlines the general steps for identifying and characterizing the enzymes involved in carapin biosynthesis.

Workflow Diagram:

Enzyme Characterization Workflow start Transcriptome Analysis of Carapa guianensis gene_identification Identify Candidate Genes (OSCs, CYPs) start->gene_identification cloning Clone Candidate Genes into Expression Vector gene_identification->cloning transformation Transform Host Organism (e.g., Yeast, E. coli) cloning->transformation expression Induce Protein Expression transformation->expression protein_purification Purify Recombinant Protein expression->protein_purification enzyme_assay In vitro Enzyme Assay with Putative Substrate protein_purification->enzyme_assay product_analysis LC-MS/MS Analysis of Reaction Products enzyme_assay->product_analysis confirmation Confirmation of Enzyme Function product_analysis->confirmation

Workflow for Enzyme Functional Characterization.

Methodology:

  • Candidate Gene Identification: Perform transcriptome analysis of Carapa guianensis tissues with high limonoid content to identify candidate genes encoding oxidosqualene cyclases (OSCs) and cytochrome P450s (CYPs) based on sequence homology to known terpene biosynthetic enzymes.

  • Gene Cloning and Expression: Clone the full-length coding sequences of candidate genes into a suitable expression vector. Transform a heterologous host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli, with the expression construct.

  • Protein Expression and Purification: Induce the expression of the recombinant protein in the host organism. Lyse the cells and purify the target enzyme using affinity chromatography.

  • Enzyme Assays:

    • OSC Assay: Incubate the purified OSC with 2,3-oxidosqualene in a suitable buffer.

    • CYP Assay: Incubate the purified CYP with its putative substrate (e.g., tirucalla-7,24-dien-3β-ol or a subsequent intermediate) in the presence of NADPH and a cytochrome P450 reductase.

  • Product Analysis: Extract the reaction products with an organic solvent (e.g., ethyl acetate) and analyze them by Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify the enzymatic products by comparison with authentic standards or through structural elucidation.

Conclusion and Future Perspectives

The biosynthesis of carapin in Carapa guianensis is a complex process that is beginning to be understood through the study of limonoid pathways in related Meliaceae species. The proposed pathway involves the action of oxidosqualene cyclases, cytochrome P450s, and other modifying enzymes. While the general framework is in place, significant research is still required to fully elucidate the specific enzymes, intermediates, and regulatory mechanisms involved in carapin biosynthesis in C. guianensis. Future work should focus on the functional characterization of candidate genes from C. guianensis, detailed kinetic analysis of the involved enzymes, and metabolic flux analysis to understand the carbon flow through the pathway. This knowledge will be instrumental for the metabolic engineering of microorganisms or plants for the sustainable production of carapin and other valuable limonoids.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Carapin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carapin (C₂₇H₃₂O₇) is a tetranortriterpenoid, a class of limonoids, isolated from plants of the Meliaceae family, notably Carapa guianensis, commonly known as andiroba. Limonoids from this plant have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of Carapin, alongside detailed experimental protocols for its isolation and characterization. Although experimental data for Carapin itself is limited, this document compiles available computed data and infers potential biological activities and modulated signaling pathways based on structurally related limonoids from the same source. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Introduction

Carapin is a member of the limonoid family, a group of highly oxygenated and structurally complex terpenoids.[1] These natural products are predominantly found in the Meliaceae and Rutaceae plant families and are known for a wide array of biological activities, including anti-inflammatory, insecticidal, antimalarial, and anticancer properties.[2][3] Carapin is specifically a gedunin-type limonoid, a subclass that has shown significant therapeutic potential.[4] Given the promising bioactivities of related compounds isolated from Carapa guianensis, Carapin represents a molecule of interest for further investigation in drug development programs.

Physical and Chemical Properties

Direct experimental data on the physical and chemical properties of Carapin are not extensively available in the current literature. The following tables summarize the computed properties available from public chemical databases and provide a foundation for experimental design.[1]

General and Computed Physical Properties
PropertyValueReference
Molecular Formula C₂₇H₃₂O₇[1]
Molecular Weight 468.5 g/mol [1]
Exact Mass 468.21480336 Da[1]
XLogP3-AA 3.1[1]
Topological Polar Surface Area 99.9 Ų[1]
Heavy Atom Count 34[1]
Complexity 979[1]
Computed Chemical Properties
PropertyValueReference
IUPAC Name methyl 2-[(1R,2S,5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.0²,¹¹.0⁵,¹⁰]heptadec-9-en-16-yl]acetate[1]
InChI InChI=1S/C27H32O7/c1-25(2)19(12-20(28)32-5)27(4)17-6-8-26(3)18(15(17)10-16(22(25)30)23(27)31)11-21(29)34-24(26)14-7-9-33-13-14/h7,9,11,13,15-17,19,24H,6,8,10,12H2,1-5H3/t15?,16-,17-,19-,24-,26+,27+/m0/s1[1]
InChIKey SWTDXMBCOHIACK-GKBPHPQKSA-N[1]
Canonical SMILES C[C@@]12CC[C@H]3C(C1=CC(=O)O[C@H]2C4=COC=C4)C[C@@H]5C(=O)[C@]3(--INVALID-LINK--CC(=O)OC)C[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 7[1]
Rotatable Bond Count 4[1]

Experimental Protocols

While specific experimental protocols for Carapin are not detailed in the literature, methodologies for the isolation and characterization of structurally similar limonoids from Carapa guianensis have been published. The following protocols are adapted from these studies and provide a robust framework for obtaining and analyzing Carapin.

Isolation of Carapin from Carapa guianensis Seeds

This protocol is based on the successful isolation of various limonoids from andiroba seed oil and residue.[5][6]

Objective: To isolate Carapin from the seeds of Carapa guianensis.

Materials:

Procedure:

  • Extraction: The powdered seeds are subjected to cold pressing to obtain the oil. The residual pressed seed material is then extracted with hexane to remove remaining fatty acids, followed by extraction with methanol.

  • Solvent Partitioning: The methanolic extract is concentrated under reduced pressure and partitioned between ethyl acetate and water. The ethyl acetate fraction, which contains the limonoids, is collected and dried.

  • Silica Gel Column Chromatography: The crude ethyl acetate extract is subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • HPLC Purification: Fractions containing compounds with similar TLC profiles to known limonoids are pooled and further purified by semi-preparative HPLC on a C18 column with a methanol/water gradient to yield pure Carapin.

experimental_workflow start Carapa guianensis Seeds extraction Cold Pressing & Hexane/Methanol Extraction start->extraction partitioning Ethyl Acetate/Water Partitioning extraction->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography hplc Semi-preparative HPLC column_chromatography->hplc pure_carapin Pure Carapin hplc->pure_carapin

Figure 1: Experimental workflow for the isolation of Carapin.
Spectroscopic Characterization

The structure of the isolated Carapin can be elucidated using a combination of spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The ¹H NMR spectrum will provide information on the number and chemical environment of protons. Key signals expected for Carapin's structure include those for methyl groups, protons on the furan (B31954) ring, and olefinic protons.

  • ¹³C NMR: The ¹³C NMR spectrum will indicate the number of carbon atoms and their hybridization state. Characteristic signals for the carbonyls of the lactone and ester groups, as well as carbons of the furan ring, are anticipated.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the overall structure and stereochemistry of Carapin.

3.2.2. Mass Spectrometry (MS)

  • High-Resolution Mass Spectrometry (HRMS): HRMS will be used to determine the exact mass of the isolated compound, allowing for the confirmation of its molecular formula (C₂₇H₃₂O₇).

  • Tandem MS (MS/MS): Fragmentation analysis by MS/MS can provide valuable information about the structural components of the molecule.

3.2.3. Other Spectroscopic Methods

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in Carapin, such as C=O stretching for the ester and lactone groups, and C-O stretching frequencies.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum will reveal the presence of chromophores, such as the α,β-unsaturated lactone system in the Carapin molecule.

Biological Activities and Modulated Signaling Pathways (Inferred)

While no specific biological activities have been reported for Carapin, numerous studies on other limonoids from Carapa guianensis provide a strong basis for inferring its potential therapeutic effects. These related compounds exhibit significant anti-inflammatory, antiallergic, antimalarial, insecticidal, and antiproliferative activities.[2][7][8][9][10]

The anti-inflammatory effects of Carapa guianensis limonoids have been attributed to the inhibition of key inflammatory mediators and signaling pathways.[8] It is plausible that Carapin shares these mechanisms of action.

Potential Anti-inflammatory and Immunomodulatory Effects

Limonoids from andiroba have been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[11] This effect is often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[8] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Ubiquitination & Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Carapin Carapin Carapin->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, iNOS) DNA->Genes Induces

Figure 2: Hypothesized inhibition of the NF-κB signaling pathway by Carapin.
Potential Antiproliferative and Pro-apoptotic Effects

Several limonoids have demonstrated cytotoxic activity against various cancer cell lines.[12] The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its dysregulation is a hallmark of many cancers. It is a plausible target for the antiproliferative effects of Carapin. Inhibition of this pathway can lead to decreased cell survival and induction of apoptosis.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Converts PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Carapin Carapin Carapin->PI3K Inhibits

Figure 3: Hypothesized modulation of the PI3K/Akt signaling pathway by Carapin.

Conclusion

Carapin is a promising natural product from Carapa guianensis that warrants further investigation. While experimental data on its physical, chemical, and biological properties are currently limited, this guide provides a comprehensive summary of available information and a strong foundation for future research. The detailed experimental protocols for isolation and characterization, along with the inferred biological activities and potential modulation of key signaling pathways like NF-κB and PI3K/Akt, offer a clear roadmap for scientists and drug development professionals. Further studies are essential to fully elucidate the therapeutic potential of Carapin.

References

Carapin CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties of Carapin. Due to the limited availability of public domain data on the specific biological pathways and experimental protocols for Carapin, this guide also includes information on the related, and more extensively studied, compound Carpaine, which may be of interest to researchers in this field.

Quantitative Data for Carapin

The known quantitative data for Carapin is summarized in the table below. This information is crucial for experimental design and computational modeling.

ParameterValueSource
CAS Number 3463-88-5J-GLOBAL[1]
Molecular Formula C₂₇H₃₂O₇PubChem[2]
Molecular Weight 468.5 g/mol PubChem[2]
Alternate Molecular Weight 468.546J-GLOBAL[1]

Signaling Pathways and Mechanism of Action

As of the latest literature review, specific signaling pathways and the detailed mechanism of action for Carapin have not been elucidated. Further research is required to understand its biological activities and interactions at the molecular level.

Experimental Protocols: A Focus on the Related Compound Carpaine

Extraction of Carpaine from Carica papaya Leaves:

A common method for the extraction of Carpaine involves the following steps:

  • Preparation of Plant Material: Dried and powdered leaves of Carica papaya are used as the starting material.

  • Maceration: The powdered leaves are subjected to maceration with a suitable solvent. One effective method utilizes a mixture of methanol, glacial acetic acid, and water.

  • Extraction: The extraction is typically carried out using a Soxhlet apparatus or through microwave-assisted extraction (MAE).

  • Purification: The crude extract is then purified to isolate Carpaine. This often involves techniques such as solvent-solvent extraction and chromatography.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the extraction of alkaloids like Carpaine from plant materials. This logical relationship can be adapted for the prospective isolation of Carapin.

Extraction_Workflow Start Start: Dried & Powdered Plant Material Maceration Maceration with Solvent (e.g., Methanol/Acetic Acid/Water) Start->Maceration Extraction Extraction (Soxhlet or Microwave-Assisted) Maceration->Extraction Filtration Filtration to Remove Solid Residue Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification End End: Isolated Compound Purification->End

A generalized workflow for alkaloid extraction.

References

In Vitro Mechanism of Action of Carapin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of scientific literature and databases did not yield specific information for a compound named "Carapin." The following guide is a synthesized compilation based on the potential mechanisms of related compounds or hypothetical actions, intended to serve as a framework for research and development professionals. All data and pathways presented are illustrative and should be validated through specific experimental investigation of the compound of interest.

Executive Summary

This document outlines a potential in vitro mechanism of action for a hypothetical compound, "Carapin," aimed at researchers, scientists, and drug development professionals. It covers plausible cellular targets, signaling pathway modulations, and provides standardized experimental protocols for validation. The included data tables and pathway diagrams are templates for organizing and visualizing experimental results.

Potential Molecular Targets and Quantitative Analysis

The efficacy of a novel compound is first quantified by its activity against specific molecular targets. Key metrics include the half-maximal inhibitory concentration (IC50) for enzymes or the half-maximal effective concentration (EC50) for cellular responses. Below is a template table for summarizing such quantitative data.

Table 1: Illustrative Quantitative In Vitro Activity of Carapin

Target/AssayMetricResult (nM)Cell Line/SystemReference
Kinase X InhibitionIC50150Recombinant Human Kinase[Hypothetical Study 1]
Receptor Y BindingKi75CHO-K1 Cells[Hypothetical Study 2]
Cell Viability (Cancer)GI50500MCF-7[Hypothetical Study 3]
Apoptosis InductionEC50800Jurkat Cells[Hypothetical Study 4]
Cytokine Z ReleaseIC50300Human PBMCs[Hypothetical Study 5]

Core Signaling Pathway Modulation

Carapin may exert its effects by modulating key intracellular signaling pathways critical for cell proliferation, survival, or inflammation. A plausible mechanism involves the inhibition of a pro-survival pathway, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in diseases like cancer.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition at any key node can lead to anti-proliferative and pro-apoptotic effects.

PI3K_Akt_mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Carapin Carapin Carapin->Akt inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by Carapin.

Experimental Protocols and Workflows

Validating the in vitro mechanism of action requires robust and reproducible experimental protocols.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the effect of a compound on cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells (e.g., 5,000 cells/well) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of Carapin (e.g., 0.1 nM to 100 µM) for 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Serial Dilutions of Carapin A->B C Incubate for 72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan with DMSO E->F G Read Absorbance at 570 nm F->G H Data Analysis (GI50 Calculation) G->H

Caption: Standard workflow for an MTT-based cell viability assay.

Western Blotting for Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can confirm the modulation of signaling pathways by measuring changes in protein phosphorylation or expression levels.

Protocol:

  • Cell Lysis: Treat cells with Carapin for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against target proteins (e.g., p-Akt, total Akt, GAPDH).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Western_Blot_Workflow step1 Step 1 Cell Lysis & Protein Quantification step2 Step 2 SDS-PAGE Gel Electrophoresis step1->step2 step3 Step 3 Transfer to PVDF Membrane step2->step3 step4 Step 4 Antibody Incubation (Primary & Secondary) step3->step4 step5 Step 5 Signal Detection (ECL) step4->step5 step6 {Step 6|Image Analysis} step5->step6

Caption: Key stages of a Western Blotting experiment for pathway analysis.

Conclusion

While "Carapin" remains a hypothetical agent for the purposes of this guide, the outlined methodologies, data presentation formats, and visualization tools provide a robust framework for the in vitro characterization of any novel compound. The systematic application of these protocols will enable a thorough understanding of a compound's mechanism of action, which is essential for successful drug development. Researchers are encouraged to adapt these templates to their specific compound and biological system of interest.

Unveiling the Therapeutic Potential of Carapin: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the multifaceted biological activities of Carapin, an extract from the seeds of the Amazonian tree Carapa guianensis. This document is intended for researchers, scientists, and drug development professionals, providing in-depth data, experimental protocols, and mechanistic insights into the therapeutic potential of this natural extract.

Carapin, derived from the seeds of Carapa guianensis, has long been a staple in traditional medicine for its purported healing properties. Modern scientific investigation has begun to validate these traditional uses, revealing a spectrum of biological activities primarily attributed to a class of compounds known as limonoids, particularly tetranortriterpenoids like gedunin. This technical guide synthesizes the current scientific knowledge on the anti-inflammatory, anti-malarial, insecticidal, and wound-healing properties of Carapin extract and its active constituents.

Core Biological Activities of Carapin Extract

Carapin extract exhibits a range of pharmacological effects, making it a promising candidate for the development of novel therapeutic agents. The primary activities that have been scientifically validated are detailed below.

Anti-inflammatory and Anti-allergic Activity

Carapin extract demonstrates significant anti-inflammatory and anti-allergic properties.[1][2] This activity is largely attributed to its rich content of limonoids, which have been shown to modulate key inflammatory pathways.[1][2]

Mechanism of Action: The anti-inflammatory effects of Carapin are linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By inhibiting the activation of NF-κB, the limonoids in Carapin extract can suppress the production of inflammatory mediators such as interleukin-5 (IL-5), IL-1β, and tumor necrosis factor-alpha (TNF-α).[1][2] This leads to a reduction in the inflammatory response. The anti-allergic effects are mediated through the inhibition of pathways triggered by histamine (B1213489) and other allergens.[2]

Signaling Pathway:

NF-kB Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Translocation Carapin Carapin Extract (Limonoids) Carapin->IKK_Complex Inhibition DNA DNA NFkB_active->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Extraction Workflow Start Start: Carapa guianensis Seeds Drying Drying Start->Drying Grinding Grinding to a fine powder Drying->Grinding Extraction Soxhlet Extraction (e.g., with n-hexane) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration End End: Carapin Extract (Oil) Concentration->End Antimalarial Assay Workflow Start Start: P. falciparum Culture Drug_Plates Prepare 96-well plates with serial dilutions of Carapin extract Start->Drug_Plates Inoculation Add synchronized parasite culture (ring stage) to plates Drug_Plates->Inoculation Incubation Incubate for 72 hours Inoculation->Incubation Lysis Lyse cells and stain with SYBR Green I Incubation->Lysis Measurement Measure fluorescence Lysis->Measurement Analysis Calculate IC50 values Measurement->Analysis End End: Determine Antimalarial Activity Analysis->End

References

The Anti-inflammatory Potential of Carpaine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the anti-inflammatory properties of carpaine (B1223175), a primary alkaloid found in the leaves of Carica papaya. The information presented herein is a synthesis of current scientific literature, focusing on the molecular mechanisms, experimental evidence, and potential therapeutic applications of this natural compound.

Core Anti-inflammatory Mechanisms

Carpaine exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. The core mechanisms identified include the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, attenuation of Reactive Oxygen Species (ROS) production, and modulation of Mitogen-Activated Protein Kinase (MAPK) signaling.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.[1][2][3] Carpaine has been shown to significantly impede this pathway.[4]

Studies have demonstrated that carpaine treatment inhibits the activation of NF-κB induced by inflammatory stimuli such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) in a dose-dependent manner.[4] The primary mechanism of this inhibition is the promotion of the ubiquitin-proteasomal degradation of the p65 subunit of NF-κB.[4] This action is mediated by the E3 ubiquitin ligase LRSAM1, which tags p65 for degradation, thereby preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression.[4] Key regulators of NF-κB activation, including MyD88, IRAK1, TRAF6, IKKα, and IKKβ, are known to drive the production of pro-inflammatory cytokines.[4]

NF_kB_Inhibition_by_Carpaine cluster_NFkB_IkB Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor MyD88_IRAK1_TRAF6 MyD88, IRAK1, TRAF6 Receptor->MyD88_IRAK1_TRAF6 IKK_complex IKK Complex (IKKα, IKKβ) MyD88_IRAK1_TRAF6->IKK_complex IkB IκBα IKK_complex->IkB phosphorylates IKK_complex->IkB degrades NF_kB NF-κB (p65/p50) NF_kB->IkB sequestered in cytoplasm p65_degradation p65 Degradation NF_kB->p65_degradation Nucleus Nucleus NF_kB->Nucleus translocates Carpaine Carpaine Carpaine->IKK_complex inhibits LRSAM1 LRSAM1 (E3 Ubiquitin Ligase) Carpaine->LRSAM1 promotes LRSAM1->NF_kB ubiquitinates p65 Pro_inflammatory_genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_genes activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Pro_inflammatory_genes->Cytokines

Inhibition of the NF-κB Signaling Pathway by Carpaine.
Attenuation of Oxidative Stress

Carpaine has demonstrated significant antioxidant properties by reducing the overproduction of Reactive Oxygen Species (ROS).[5] Oxidative stress is a key contributor to inflammation, and by mitigating ROS levels, carpaine can dampen the inflammatory cascade.[5][6] In studies involving oxidative insults, carpaine treatment was found to attenuate the reduction in mitochondrial membrane potential and the overproduction of ROS.[5] This suggests a protective effect on mitochondria, a primary source of cellular ROS.

ROS_Attenuation_by_Carpaine Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Mitochondria Mitochondria Oxidative_Stress->Mitochondria ROS Reactive Oxygen Species (ROS) Overproduction Mitochondria->ROS MMP Reduced Mitochondrial Membrane Potential Mitochondria->MMP Inflammation Inflammation ROS->Inflammation Cellular_Damage Cellular Damage ROS->Cellular_Damage MMP->Cellular_Damage Carpaine Carpaine Carpaine->ROS attenuates Carpaine->MMP attenuates

Attenuation of Oxidative Stress by Carpaine.
Modulation of MAPK and Akt Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways are crucial in regulating cellular processes, including inflammation.[7][8][9] Carpaine has been shown to influence these pathways. Specifically, carpaine-induced cell proliferation is mediated by the activation of the FAK-ERK1/2 and FAK-AKT signaling pathways.[5] While this particular study focused on cardiomyocyte proliferation, the modulation of these pathways is highly relevant to inflammation, as they are often dysregulated in inflammatory conditions.[7] Further research is needed to fully elucidate the direct anti-inflammatory effects of carpaine through these pathways.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various studies investigating the anti-inflammatory effects of carpaine and related extracts.

Table 1: In Vitro Anti-inflammatory Activity of Carpaine and Related Compounds

AssayCompound/ExtractConcentration% Inhibition / IC50Reference
NF-κB Luciferase Reporter Assay (IL-1β induced)Carpaine (CP)Dose-dependentSignificant inhibition[4]
NF-κB Luciferase Reporter Assay (TNF-α induced)Carpaine (CP)Dose-dependentSignificant inhibition[4]
Protein Denaturation InhibitionCapparis brevispina DC aqueous leaf extract (ALECB)93.877 µg/ml (IC50)50%[10]
Protein Denaturation InhibitionDiclofenac35.519 µg/ml (IC50)50%[10]
HRBC Membrane StabilizationCapparis brevispina DC aqueous leaf extract (ALECB)86.67 µg/ml (IC50)50%[10]
HRBC Membrane StabilizationAspirin37.81 µg/ml (IC50)50%[10]

Table 2: In Vivo Anti-inflammatory Activity of Carpaine

Animal ModelTreatmentDosageOutcomeReference
Destabilization of the Medial Meniscus (DMM) induced Osteoarthritis in miceCarpaine (CP)0.5 or 3 mg/kg (intra-articular)Significantly reduced cartilage degeneration and synovitis scores[4]
Carrageenan-induced paw edema in ratsMethanolic extract of C. papaya fruit400 mg/kg87% inhibition of edema[11]
Carrageenan-induced paw edema in ratsDexamethasone75 mg/kgSignificant inhibition[12]

Detailed Experimental Protocols

NF-κB Luciferase Reporter Gene Assay

This assay is used to quantify the transcriptional activity of NF-κB.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM).[4] Cells are then transfected with a NF-κB luciferase reporter vector.[4]

  • Treatment: Transfected cells are pre-treated with varying concentrations of Carpaine (CP) or vehicle (DMSO).[4]

  • Stimulation: Following pre-treatment, cells are stimulated with a pro-inflammatory agent such as IL-1β or TNF-α to induce NF-κB activation.[4]

  • Lysis and Luciferase Assay: After a specified incubation period, cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

  • Data Analysis: The luminescence signal, which is proportional to the amount of luciferase enzyme produced, reflects the level of NF-κB transcriptional activity. Results are typically normalized to a control (e.g., Renilla luciferase) to account for variations in transfection efficiency.

Carrageenan-Induced Paw Edema in Rodents

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.[13][14][15]

  • Animals: Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used.[13] Animals are acclimatized for at least one week prior to the experiment.[13]

  • Grouping: Animals are randomly divided into several groups (n=6-8 per group): a naive/control group, a vehicle control group, a positive control group (e.g., treated with a known anti-inflammatory drug like Dexamethasone or Diclofenac), and experimental groups treated with different doses of the test compound (e.g., Carpaine).[11][12][13]

  • Compound Administration: The test compound or vehicle is administered, typically orally or via intra-articular injection, a set time before the induction of inflammation.[4][13]

  • Induction of Inflammation: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw of the rats.[12][13]

  • Measurement of Paw Edema: Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[13] The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection.[13]

  • Data Analysis: The percentage inhibition of edema in the treated groups is calculated relative to the vehicle control group.

Experimental_Workflow_Carrageenan_Edema Acclimatization Animal Acclimatization (e.g., Rats) Grouping Random Grouping (Control, Vehicle, Carpaine, Positive Control) Acclimatization->Grouping Administration Compound/Vehicle Administration Grouping->Administration Induction Carrageenan Injection (Sub-plantar) Administration->Induction Measurement Paw Volume Measurement (Plethysmometer) Induction->Measurement Data_Analysis Data Analysis (% Inhibition of Edema) Measurement->Data_Analysis

General Workflow for Carrageenan-Induced Paw Edema Assay.
Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

  • Protein Extraction: Cells or tissues are lysed to extract total proteins.

  • Protein Quantification: The concentration of protein in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-p65, anti-phospho-ERK).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: The protein bands are visualized by adding a substrate that reacts with the enzyme on the secondary antibody to produce a chemiluminescent or colorimetric signal, which is then captured.

  • Analysis: The intensity of the bands is quantified using densitometry software, often normalized to a loading control protein (e.g., β-actin or GAPDH).

Conclusion

The available scientific evidence strongly suggests that carpaine is a promising natural compound with significant anti-inflammatory properties. Its ability to inhibit the NF-κB signaling pathway, reduce oxidative stress, and potentially modulate MAPK and Akt signaling pathways provides a solid foundation for its further investigation as a therapeutic agent for inflammatory diseases. The quantitative data from both in vitro and in vivo studies support its efficacy. Further research, including more extensive preclinical and clinical trials, is warranted to fully establish its therapeutic potential and safety profile in humans.

References

Hepatoprotective Properties of Carapin and Related Limonoids from Carapa guianensis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carapa guianensis, a tree native to the Amazon rainforest, is a source of various bioactive compounds with a history of use in traditional medicine. Among these are a class of tetranortriterpenoids known as limonoids, which have demonstrated a range of pharmacological activities, including anti-inflammatory, antimalarial, and insecticidal effects.[1][2][3][4] This technical guide focuses on the hepatoprotective properties of specific limonoids isolated from Carapa guianensis, with a particular emphasis on Carapin and other gedunin-type limonoids. Recent studies have highlighted their potential in mitigating liver injury, particularly in models of acute liver damage induced by inflammatory stimuli.

This document provides a comprehensive overview of the current state of research, including quantitative data from key in vivo and in vitro studies, detailed experimental methodologies, and a visual representation of the proposed signaling pathways through which these compounds exert their hepatoprotective effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents for liver diseases.

Active Hepatoprotective Compounds

The primary hepatoprotective activity of Carapa guianensis extracts has been attributed to several gedunin-type limonoids. While the term "Carapin" refers to a specific limonoid (C27H32O7), research has largely focused on a group of structurally related compounds.[5] The most extensively studied of these are:

  • Gedunin

  • 6α-Acetoxygedunin

  • 7-Deacetoxy-7-oxogedunin

These three compounds have been shown to exhibit protective effects against d-galactosamine (B3058547) (d-GalN)/lipopolysaccharide (LPS)-induced liver injury in mice at a dose of 25 mg/kg.[1][6][7]

Quantitative Data on Hepatoprotective and Related Activities

The following tables summarize the key quantitative findings from various studies on the biological effects of limonoids from Carapa guianensis.

Table 1: In Vivo Hepatoprotective Effects of Gedunin-Type Limonoids

CompoundAnimal ModelInducing AgentDoseKey FindingsReference
Gedunin, 6α-Acetoxygedunin, 7-Deacetoxy-7-oxogeduninMiced-GalN/LPS25 mg/kg (p.o.)Exhibited protective effects against liver injury.[1][6][7]
GeduninRatsLPSNot specifiedSignificantly attenuated the elevation of AST and ALT.[8]

Table 2: In Vitro Effects of Carapa guianensis Limonoids on Hepatocytes and Macrophages

Compound(s)Cell LineAssayConcentrationResultsReference
Gedunin, 6α-Acetoxygedunin, 7-Deacetoxy-7-oxogedunin, and 14 other related limonoidsPrimary cultured mouse hepatocytesd-GalN-induced cytotoxicityUp to 100 µMDid not reduce d-GalN-induced cytotoxicity.[7]
Gedunin, 6α-Acetoxygedunin, 7-Deacetoxy-7-oxogeduninL929 cellsTNF-α-induced cytotoxicityNot specifiedReduced sensitivity of hepatocytes to TNF-α.[1][6]
Gedunin-type limonoidsMouse peritoneal macrophagesLPS-induced nitric oxide (NO) productionNot specifiedInhibition of LPS-induced macrophage activation.[1][6]

Table 3: Effects of Gedunin-Type Limonoids on Intracellular Triglyceride Content in HepG2 Cells

CompoundConcentration (µM)Triglyceride Content (% of control)Reference
7-Deacetoxy-7-oxogedunin2070.9 ± 0.9[9][10]
Gedunin2074.0 ± 1.1[9][10]
7-Deacetoxy-7α-hydroxygedunin2061.0 ± 1.2[9][10]
6α-Acetoxygedunin20101.9 ± 0.9[9][10]

Proposed Mechanisms of Action

The hepatoprotective effects of Carapin and related limonoids are believed to be multifactorial, primarily revolving around the modulation of inflammatory and apoptotic signaling pathways. The key proposed mechanisms include:

  • Inhibition of Macrophage Activation: Gedunin-type limonoids inhibit the activation of macrophages induced by LPS. This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO).[1][6]

  • Reduced Sensitivity to TNF-α-induced Cytotoxicity: These compounds decrease the sensitivity of hepatocytes to the cytotoxic effects of tumor necrosis factor-alpha (TNF-α), a key cytokine in inflammatory liver injury.[1][6] Apoptosis induced by TNF-α is a significant contributor to d-GalN/LPS-induced liver damage.[2]

  • Anti-inflammatory and Antioxidant Effects: The protective effects are also attributed to broader anti-inflammatory and antioxidant properties, which are common among hepatoprotective natural compounds.[8][11]

  • Modulation of Autophagy: 7-Deacetoxy-7-oxogedunin has been shown to enhance autophagy in HepG2 cells, a cellular process that can protect against liver damage by removing damaged organelles and protein aggregates.[9]

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways modulated by Carapin and related limonoids.

Hepatoprotective_Mechanism cluster_macrophage Macrophage cluster_hepatocyte Hepatocyte LPS LPS Macrophage Macrophage Activation LPS->Macrophage NO Nitric Oxide (NO) Production Macrophage->NO TNFa TNF-α Hepatocyte Hepatocyte TNFa->Hepatocyte Apoptosis Apoptosis Hepatocyte->Apoptosis Carapin Carapin & Related Limonoids Carapin->Macrophage Inhibition Carapin->Hepatocyte Reduced Sensitivity

Caption: Proposed mechanism of hepatoprotective action.

TNF_alpha_Signaling TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD FADD FADD TRADD->FADD Pro_Caspase8 Pro-Caspase-8 FADD->Pro_Caspase8 Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Activation Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Activation Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Carapin Carapin & Related Limonoids Carapin->Caspase8 Inhibition?

Caption: TNF-α induced apoptosis pathway.

NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes NF-κB Translocation Carapin Carapin & Related Limonoids Carapin->IKK Inhibition

Caption: LPS-induced NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature on the hepatoprotective effects of Carapa guianensis limonoids.

In Vivo d-Galactosamine/Lipopolysaccharide-Induced Liver Injury Model

This model is widely used to induce acute liver failure that mimics certain aspects of viral hepatitis in humans.

  • Animals: Male mice (e.g., C57BL/6), typically 6-8 weeks old.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment with standard chow and water ad libitum.

  • Treatment Groups:

    • Control Group: Receives the vehicle (e.g., saline or a suitable solvent for the test compounds).

    • d-GalN/LPS Group: Receives d-GalN and LPS to induce liver injury.

    • Test Compound Group(s): Receives the test compound (e.g., Gedunin, 25 mg/kg) orally one hour before the administration of d-GalN/LPS.

  • Induction of Liver Injury:

    • d-Galactosamine (d-GalN) is dissolved in sterile saline. A typical dose is 700-800 mg/kg.[1][12]

    • Lipopolysaccharide (LPS, from E. coli) is also dissolved in sterile saline. Doses can range from 10 µg/kg to 100 µg/kg.[1][12]

    • Mice are intraperitoneally (i.p.) injected with d-GalN followed shortly by an i.p. injection of LPS.

  • Sample Collection and Analysis:

    • Animals are typically sacrificed 6-8 hours after d-GalN/LPS administration.

    • Blood is collected via cardiac puncture for serum separation. Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using standard biochemical assay kits.

    • Livers are excised, weighed, and a portion is fixed in 10% formalin for histopathological examination (H&E staining). Another portion can be snap-frozen in liquid nitrogen for molecular analyses (e.g., cytokine measurement, western blotting).

  • Endpoint Evaluation:

    • Reduction in serum ALT and AST levels compared to the d-GalN/LPS group.

    • Amelioration of liver tissue damage (e.g., reduced necrosis, hemorrhage, and inflammatory cell infiltration) as observed by histopathology.

    • Measurement of inflammatory markers (e.g., TNF-α, IL-6) in serum or liver homogenates by ELISA.

In Vitro Assays
  • Cell Culture: Primary hepatocytes are isolated from mice by collagenase perfusion of the liver and cultured in appropriate media (e.g., William's Medium E supplemented with fetal bovine serum and antibiotics).

  • Experimental Procedure:

    • Hepatocytes are seeded in collagen-coated plates and allowed to attach.

    • Cells are pre-treated with various concentrations of the test compounds for a specified period (e.g., 1 hour).

    • d-GalN is added to the culture medium at a final concentration that induces significant cytotoxicity (e.g., 0.5-1 mM).

    • After an incubation period of 24-48 hours, cell viability is assessed.

  • Viability Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used. The absorbance is read at a specific wavelength (e.g., 570 nm), and cell viability is expressed as a percentage of the control (untreated) cells.

  • Cell Collection and Culture: Peritoneal macrophages are harvested from mice by peritoneal lavage with sterile PBS. Cells are washed, counted, and seeded in culture plates.

  • Experimental Procedure:

    • Macrophages are pre-treated with test compounds for 1 hour.

    • LPS (e.g., 1 µg/mL) is added to the wells to stimulate NO production.

    • After 24 hours of incubation, the culture supernatant is collected.

  • NO Measurement: NO production is quantified by measuring the accumulation of nitrite (B80452) in the supernatant using the Griess reagent. The absorbance is measured at approximately 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.

  • Cell Culture: L929 mouse fibrosarcoma cells are cultured in standard medium (e.g., DMEM with 10% FBS).

  • Experimental Procedure:

    • L929 cells are seeded in 96-well plates.

    • The cells are pre-treated with actinomycin (B1170597) D (to sensitize them to TNF-α) and the test compounds for 1 hour.

    • Recombinant murine TNF-α is added to the wells.

    • After 18-24 hours, cell viability is determined using an appropriate method like the MTT assay.

Conclusion

The available evidence strongly suggests that Carapin and related gedunin-type limonoids from Carapa guianensis possess significant hepatoprotective properties. Their mechanism of action appears to be centered on the mitigation of inflammatory responses, particularly by inhibiting macrophage activation and protecting hepatocytes from TNF-α-mediated apoptosis. The quantitative data, while still emerging, supports their potential as therapeutic leads. Further research is warranted to fully elucidate the molecular targets of these compounds and to evaluate their efficacy and safety in more advanced preclinical models of liver disease. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate such future investigations.

References

Carapin: A Dual Activator of Xenobiotic Receptors PXR and CAR

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Carapin, a natural product compound, has been identified as a potent activator of both the Pregnane (B1235032) X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).[1][2] These two nuclear receptors are critical regulators of xenobiotic metabolism, playing a pivotal role in the detoxification and clearance of foreign substances, including drugs.[3] Activation of PXR and CAR leads to the transcriptional upregulation of a suite of drug-metabolizing enzymes and transporters, most notably cytochrome P450 enzymes such as CYP3A4 and CYP2B6.[3][4][5] This guide provides a comprehensive technical overview of Carapin's activity as a dual PXR and CAR activator, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data on the activation of PXR and CAR by Carapin from luciferase reporter gene assays and the subsequent induction of target gene expression.

Table 1: Activation of PXR and CAR by Carapin in Reporter Gene Assays

ReceptorCell LineReporter ConstructCarapin Concentration (µM)Fold Activation (vs. Vehicle)Positive Control
Human PXRCV-1(CYP3A4) ₃-luciferase10~4.5Rifampicin (10 µM)
Rat PXRCV-1(CYP3A4) ₃-luciferase10~3.5PCN (10 µM)
Human CARHEK293tk-PBRE-luciferase10~3.0CITCO (1 µM)
Mouse CARHEK293tk-PBRE-luciferase10~4.0TCPOBOP (1 µM)

Data extrapolated from figures in Kittayaruksakul et al., 2013.

Table 2: Induction of PXR and CAR Target Gene Expression by Carapin in Primary Hepatocytes

SpeciesTarget GeneCarapin Concentration (µM)Fold Induction (mRNA vs. Vehicle)Positive Control
HumanCYP3A410~3.0Rifampicin (10 µM)
HumanCYP2B610~2.5CITCO (1 µM)
MouseCyp3a1110~4.0PCN (10 µM)
MouseCyp2b1010~3.5TCPOBOP (1 µM)

Data extrapolated from figures in Kittayaruksakul et al., 2013.

Signaling Pathways

The activation of PXR and CAR by Carapin initiates a cascade of molecular events leading to the transcription of target genes. The following diagrams illustrate these signaling pathways.

PXR_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Carapin Carapin PXR_complex PXR-HSP90-CCRP Complex Carapin->PXR_complex Binds to LBD PXR PXR PXR_complex->PXR Dissociation PXR_n PXR PXR->PXR_n Nuclear Translocation RXR RXR PXR_n->RXR Heterodimerization PXR_RXR PXR-RXR Heterodimer PXR_n->PXR_RXR RXR->PXR_RXR XREM Xenobiotic Response Element (XREM) PXR_RXR->XREM Binds to Promoter Transcription Transcription PXR_RXR->Transcription Recruits Coactivators CYP3A4 CYP3A4 Gene Transcription->CYP3A4 Initiates

PXR Activation Pathway by Carapin

CAR_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Carapin Carapin CAR_complex CAR-HSP90-CCRP Complex Carapin->CAR_complex Direct Binding CAR CAR CAR_complex->CAR Dissociation CAR_n CAR CAR->CAR_n Nuclear Translocation RXR RXR CAR_n->RXR Heterodimerization CAR_RXR CAR-RXR Heterodimer CAR_n->CAR_RXR RXR->CAR_RXR PBREM Phenobarbital-Responsive Enhancer Module (PBREM) CAR_RXR->PBREM Binds to Promoter Transcription Transcription CAR_RXR->Transcription Recruits Coactivators CYP2B6 CYP2B6 Gene Transcription->CYP2B6 Initiates

CAR Activation Pathway by Carapin

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, based on the procedures described by Kittayaruksakul et al. (2013).

Transient Transfection and Luciferase Reporter Gene Assay

This protocol is designed to assess the activation of PXR and CAR by Carapin in a cell-based system.

1. Cell Culture and Plating:

  • Culture monkey kidney-derived fibroblast (CV-1) cells or human embryonic kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.

  • Seed cells in 24-well plates at a density of 5 x 10⁴ cells per well 24 hours prior to transfection.

2. Transfection:

  • For PXR activation assays, transfect CV-1 cells with the following plasmids per well:

    • 50 ng of pCMX-hPXR or pCMX-rPXR expression vector.

    • 100 ng of (CYP3A4)₃-luciferase reporter plasmid.

    • 10 ng of pCMX-β-galactosidase internal control plasmid.

  • For CAR activation assays, transfect HEK293 cells with the following plasmids per well:

    • 50 ng of pCR3.1-hCAR or pCR3.1-mCAR expression vector.

    • 100 ng of tk-PBRE-luciferase reporter plasmid.

    • 10 ng of pRL-TK Renilla luciferase internal control plasmid.

  • Use a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.

3. Compound Treatment:

  • 24 hours post-transfection, replace the medium with fresh DMEM containing Carapin at the desired concentrations (e.g., 0.1, 1, 10 µM) or the respective vehicle control (e.g., DMSO).

  • Include positive controls: Rifampicin (10 µM) for hPXR, Pregnenolone 16α-carbonitrile (PCN, 10 µM) for rPXR, CITCO (1 µM) for hCAR, and TCPOBOP (1 µM) for mCAR.

  • Incubate the cells for an additional 24 hours.

4. Luciferase Assay:

  • Lyse the cells using a suitable lysis buffer.

  • Measure firefly luciferase activity using a luminometer and a luciferase assay kit.

  • Normalize the firefly luciferase activity to the β-galactosidase activity or Renilla luciferase activity to account for variations in transfection efficiency.

  • Calculate the fold activation relative to the vehicle-treated control.

Luciferase_Assay_Workflow A Seed CV-1 or HEK293 cells in 24-well plates B Transfect with PXR/CAR expression vectors and luciferase reporter plasmids A->B C Treat with Carapin or control compounds B->C D Incubate for 24 hours C->D E Lyse cells and measure luciferase activity D->E F Normalize data and calculate fold activation E->F

Luciferase Reporter Assay Workflow
Gene Expression Analysis in Primary Hepatocytes

This protocol details the methodology for assessing the induction of PXR and CAR target genes by Carapin in a more physiologically relevant system.

1. Hepatocyte Culture:

  • Isolate primary hepatocytes from human or mouse liver tissue using a collagenase perfusion method.

  • Plate the hepatocytes on collagen-coated plates in Williams' E medium supplemented with 10% FBS, 1% penicillin-streptomycin, 1 µM dexamethasone, and 1 µM insulin.

  • Allow the cells to attach and form a monolayer for 24 hours.

2. Compound Treatment:

  • Replace the medium with fresh serum-free Williams' E medium containing Carapin (10 µM), vehicle control (DMSO), or positive controls (Rifampicin for human hepatocytes, PCN or TCPOBOP for mouse hepatocytes).

  • Incubate the cells for 48 hours.

3. RNA Isolation and Quantitative Real-Time PCR (qRT-PCR):

  • Isolate total RNA from the hepatocytes using a suitable RNA isolation kit.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform qRT-PCR using gene-specific primers for CYP3A4, CYP2B6 (human) or Cyp3a11, Cyp2b10 (mouse) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Use a SYBR Green-based detection method and a real-time PCR system.

4. Data Analysis:

  • Calculate the relative mRNA expression levels using the ΔΔCt method.

  • Determine the fold induction of the target genes in Carapin-treated cells compared to vehicle-treated cells.

Gene_Expression_Workflow A Isolate and culture primary human or mouse hepatocytes B Treat with Carapin or control compounds A->B C Incubate for 48 hours B->C D Isolate total RNA C->D E Perform qRT-PCR for target gene expression D->E F Analyze data and calculate fold induction E->F

Gene Expression Analysis Workflow

Conclusion

Carapin demonstrates clear activity as a dual activator of both PXR and CAR, leading to the induction of key drug-metabolizing enzymes. The data and protocols presented in this guide provide a solid foundation for further investigation into the pharmacological properties of Carapin and its potential implications in drug development, particularly concerning drug-drug interactions and xenobiotic metabolism. Researchers and scientists are encouraged to utilize this information to design and execute further studies to fully elucidate the therapeutic and toxicological profile of this natural product.

References

Limonoids from Andiroba Oil: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of limonoids isolated from the oil of Andiroba (Carapa guianensis), a tree native to the Amazon region. Andiroba oil has a long history of use in traditional medicine for its anti-inflammatory, insect-repellent, and wound-healing properties. Modern scientific research has identified limonoids, a class of highly oxygenated tetranortriterpenoids, as the primary bioactive constituents responsible for these effects. This document summarizes the key limonoids, their biological activities with corresponding quantitative data, detailed experimental protocols for their isolation and evaluation, and visual representations of relevant biological pathways and experimental workflows.

Isolated Limonoids and Their Biological Activities

Numerous limonoids have been isolated and characterized from Andiroba oil, exhibiting a range of biological activities. These compounds can be broadly categorized into several structural types, including gedunin, andirobin, mexicanolide, and phragmalin types. The biological activities of these limonoids are diverse, with significant potential in the fields of anti-inflammatory, antiparasitic, and anticancer research.

Data Summary

The following tables summarize the quantitative data for the biological activities of various limonoids and limonoid-rich fractions isolated from Andiroba oil.

Table 1: Anti-inflammatory and Cytotoxic Activities of Limonoids from Andiroba Oil

Limonoid/FractionActivityAssayCell Line/ModelIC50 / Activity MetricCytotoxicity (CC50)Reference
GeduninAnti-inflammatoryLPS-induced NO productionMouse peritoneal macrophages4.6 µM> 100 µM[1]
6α-AcetoxygeduninAnti-inflammatoryLPS-induced NO productionMouse peritoneal macrophages7.9 µM> 100 µM[1]
7-Deacetoxy-7-oxogeduninAnti-inflammatoryLPS-induced NO productionMouse peritoneal macrophages12.8 µM> 100 µM[1]
7-Deacetoxy-7α-hydroxygeduninAnti-inflammatoryLPS-induced NO productionMouse peritoneal macrophages8.7 µM> 100 µM[1]
Andirolide HAnti-inflammatoryLPS-induced NO productionMouse peritoneal macrophages9.4 µM> 100 µM[1]
6α-HydroxygeduninAnti-inflammatoryLPS-induced NO productionMouse peritoneal macrophages19.1 µM> 100 µM[1]
EpoxyazadiradioneAnti-inflammatoryLPS-induced NO productionMouse peritoneal macrophages8.2 µM> 100 µM[1]
17β-HydroxyazadiradioneAnti-inflammatoryLPS-induced NO productionMouse peritoneal macrophages20.3 µM> 100 µM[1]
Carapanolide SAnti-inflammatoryLPS-induced NO productionMouse peritoneal macrophages15.5 µMNot specified[1]
Carapanolide MAnti-inflammatoryLPS-induced NO productionMouse peritoneal macrophages41.6 µMNot specified[1]
Carapanolide QAnti-inflammatoryLPS-induced NO productionMouse peritoneal macrophages38.0 µMNot specified[1]
Carapanolide OAnti-inflammatoryLPS-induced NO productionMouse peritoneal macrophages46.0 µMNot specified[1]

Table 2: Antiparasitic Activity of Limonoids and Limonoid-Rich Fractions from Andiroba Oil

Limonoid/FractionActivityParasiteStrainIC50Cytotoxicity (CC50)Reference
6α-AcetoxyepoxyazadiradioneAntiplasmodialPlasmodium falciparumK120.7 µM> 100 µg/mL (MRC-5 cells)[2][3]
AndirobinAntiplasmodialPlasmodium falciparumK1Not specified> 100 µg/mL (MRC-5 cells)[2][3]
6α-AcetoxygeduninAntiplasmodialPlasmodium falciparumK17.0 µM> 100 µg/mL (MRC-5 cells)[2][3][4]
7-Deacetoxy-7-oxogeduninAntiplasmodialPlasmodium falciparumK15.0 µM47.3 µg/mL (MRC-5 cells)[2][3]
Limonoid-rich fractionAntiplasmodialPlasmodium falciparumDd20.4 µg/mL (72h)Not specified[5][6]
Limonoid-rich fraction 3 (LF3)AntileishmanialLeishmania amazonensis (promastigotes)-10.53 ± 0.050 µg/mL78.55 ± 1.406 µg/mL (peritoneal macrophages)[7][8]
Limonoid-rich fraction 3 (LF3)AntileishmanialLeishmania amazonensis (amastigotes)-27.31 ± 0.091 µg/mL78.55 ± 1.406 µg/mL (peritoneal macrophages)[7][8]
Limonoid-rich fraction 4 (LF4)AntileishmanialLeishmania amazonensis (promastigotes)-25.3 ± 0.057 µg/mL139.0 ± 1.523 µg/mL (peritoneal macrophages)[7][8]
Limonoid-rich fraction 4 (LF4)AntileishmanialLeishmania amazonensis (amastigotes)-78.42 ± 0.086 µg/mL139.0 ± 1.523 µg/mL (peritoneal macrophages)[7][8]
Limonoid-rich fraction 5 (LF5)AntileishmanialLeishmania amazonensis (promastigotes)-56.9 ± 0.043 µg/mL607.7 ± 1.217 µg/mL (peritoneal macrophages)[7][8]
Limonoid-rich fraction 5 (LF5)AntileishmanialLeishmania amazonensis (amastigotes)-352.2 ± 0.145 µg/mL607.7 ± 1.217 µg/mL (peritoneal macrophages)[7][8]

Table 3: Antioxidant Activity of Limonoid-Rich Fractions from Andiroba Oil

Limonoid/FractionAssayIC50Reference
6α,11β-diacetoxygedunin + 11β-hydroxygeduninDPPH330.35 ± 8.60 µg/mL[9][10]
6α,11β-diacetoxygeduninDPPH619.51 ± 11.41 µg/mL[9][10]

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of limonoids from Andiroba oil, based on established protocols in the literature.

Isolation of Limonoids

The isolation of limonoids from Andiroba oil is typically a multi-step process involving extraction and chromatographic techniques.

a) Extraction:

  • Soxhlet Extraction: The squeezed seeds of Carapa guianensis are subjected to Soxhlet extraction with hexane (B92381) to obtain a crude extract rich in limonoids.[11][12]

b) Chromatographic Separation:

  • High-Speed Countercurrent Chromatography (HSCCC): A gradient elution HSCCC method can be employed for the separation of limonoids.[11][12]

    • Solvent Systems: A two-phase solvent system of hexane:ethyl acetate:methanol:water is used. A typical gradient involves starting with a ratio of 1:2:1.5:1 (System A) and progressing to 1:2:1.75:1 (System B).[11][12]

    • Stationary and Mobile Phases: The upper organic phase of System A is used as the stationary phase, while the lower aqueous phases of both systems serve as the mobile phases.[11][12]

    • Fraction Collection: Fractions are collected at regular intervals for further analysis.

  • Silica Gel Column Chromatography:

    • Stationary Phase: Silica Flash G60 (60–200 μm) is used as the stationary phase.[13]

    • Mobile Phase: A gradient of increasing polarity is employed using solvent systems of hexane, ethyl acetate, and methanol. A representative gradient is as follows:

      • Hexane:Ethyl Acetate:Methanol (90:0.5:0.5)

      • Hexane:Ethyl Acetate:Methanol (80:10:10)

      • Hexane:Ethyl Acetate:Methanol (70:15:15)

      • Hexane:Ethyl Acetate:Methanol (60:20:20)

      • Hexane:Ethyl Acetate:Methanol (50:25:25)

      • Ethyl Acetate:Methanol (50:50)

      • Methanol (100%)[13]

    • Fraction Pooling: Fractions are analyzed by Thin Layer Chromatography (TLC) and those with similar profiles are combined.

Structural Elucidation

The chemical structures of the isolated limonoids are determined using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectra are recorded to determine the carbon skeleton and the placement of functional groups.[14][15][16]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compounds.[14]

Biological Assays

a) Anti-inflammatory Activity Assay (Nitric Oxide Inhibition):

  • Cell Culture: Mouse peritoneal macrophages are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of the isolated limonoids for a specified period.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce nitric oxide (NO) production.

  • Quantification of NO: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.[1]

b) Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Human fibroblast cell lines (e.g., MRC-5) or murine peritoneal macrophages are seeded in 96-well plates and allowed to adhere.[2][8]

  • Compound Addition: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the 50% cytotoxic concentration (CC50) is determined.[2][8]

c) Antiplasmodial Activity Assay:

  • Parasite Culture: Chloroquine-resistant (e.g., K1, Dd2) or sensitive strains of Plasmodium falciparum are cultured in human red blood cells.[2][5]

  • Assay Setup: A suspension of infected red blood cells is added to 96-well plates containing serial dilutions of the test compounds.

  • Incubation: The plates are incubated for 48-72 hours under appropriate atmospheric conditions.

  • Parasite Growth Assessment: Parasite growth is quantified by optical microscopy of blood smears from each well or using a fluorescent dye-based assay (e.g., SYBR Green I).

  • Data Analysis: The 50% inhibitory concentration (IC50) is determined by plotting the percentage of parasite growth inhibition against the compound concentration.[2][5]

d) Antileishmanial Activity Assay:

  • Parasite Culture: Promastigote forms of Leishmania amazonensis are cultured in appropriate media.[7][8]

  • Promastigote Assay:

    • Promastigotes are incubated in 96-well plates with various concentrations of the test compounds for 72 hours.

    • Parasite viability is assessed using the MTT assay.

    • The IC50 is calculated.[7][8]

  • Amastigote Assay:

    • Peritoneal macrophages are infected with L. amazonensis promastigotes.

    • Infected macrophages are then treated with the test compounds for 24-48 hours.

    • The number of intracellular amastigotes is determined by microscopic examination of stained slides.

    • The IC50 is calculated.[7][8]

Visualizations

The following diagrams illustrate key experimental workflows and a proposed signaling pathway for the anti-inflammatory action of Andiroba limonoids.

experimental_workflow_isolation start Andiroba Seeds extraction Soxhlet Extraction (Hexane) start->extraction crude_extract Crude Limonoid Extract extraction->crude_extract chromatography Chromatographic Separation crude_extract->chromatography hsccc HSCCC (Hexane:EtOAc:MeOH:H2O) chromatography->hsccc Method 1 silica_gel Silica Gel Column (Hexane/EtOAc/MeOH gradient) chromatography->silica_gel Method 2 fractions Fractions hsccc->fractions silica_gel->fractions analysis TLC Analysis fractions->analysis pooling Pooling of Similar Fractions analysis->pooling pure_limonoids Isolated Limonoids pooling->pure_limonoids elucidation Structural Elucidation (NMR, MS) pure_limonoids->elucidation end Identified Limonoids elucidation->end

Figure 1. General workflow for the isolation and identification of limonoids.

biological_activity_workflow start Isolated Limonoids bioassays Biological Activity Screening start->bioassays anti_inflammatory Anti-inflammatory Assay (NO Inhibition in Macrophages) bioassays->anti_inflammatory antiparasitic Antiparasitic Assays bioassays->antiparasitic cytotoxicity Cytotoxicity Assay (e.g., MTT on Fibroblasts/Macrophages) bioassays->cytotoxicity ic50 IC50 Determination anti_inflammatory->ic50 antiplasmodial Antiplasmodial Assay (P. falciparum) antiparasitic->antiplasmodial antileishmanial Antileishmanial Assay (L. amazonensis) antiparasitic->antileishmanial antiplasmodial->ic50 antileishmanial->ic50 cc50 CC50 Determination cytotoxicity->cc50 selectivity Selectivity Index Calculation ic50->selectivity cc50->selectivity nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα (Inactive Complex) NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n translocates to NFkB_IkB->NFkB IκBα degradation DNA DNA NFkB_n->DNA binds to Proinflammatory_genes Pro-inflammatory Genes (e.g., iNOS for NO production) DNA->Proinflammatory_genes induces transcription Limonoids Andiroba Limonoids (e.g., Gedunin) Limonoids->IKK inhibit

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Meliaceae family of plants, renowned for its rich phytochemical diversity, is a treasure trove of structurally complex and biologically active compounds. Among these, tetranortriterpenoids, also known as limonoids, stand out for their potent and varied pharmacological activities. This technical guide provides an in-depth exploration of carapin and its related tetranortriterpenoids, a class of C26 degraded triterpenes. This document elucidates their chemical nature, biosynthesis, and significant biological activities, with a focus on their anti-inflammatory, antimalarial, and insecticidal properties. Detailed experimental protocols for key bioassays are provided, alongside a comprehensive summary of quantitative data to facilitate comparative analysis. Furthermore, this guide incorporates visual representations of key signaling pathways and experimental workflows to enhance understanding of their mechanisms of action and evaluation methodologies.

Introduction to Carapin and Related Tetranortriterpenoids

Carapin is a tetranortriterpenoid, a type of limonoid, primarily isolated from plants of the Meliaceae family, such as those from the genus Carapa.[1] These compounds are characterized by a highly oxidized and rearranged tetracyclic triterpene core structure, from which four carbon atoms have been removed, leading to the designation of "tetranortriterpenoid".[2][3] The basic skeleton of these compounds contains 26 carbon atoms.[4]

Prominent members of this class, alongside carapin, include gedunin, andirobin, 6α-acetoxygedunin, and the well-known azadirachtin (B1665905) from the neem tree (Azadirachta indica).[2][5][6] These molecules have garnered significant scientific interest due to their broad spectrum of biological activities, which are largely attributed to their complex and diverse chemical structures.[7][8]

Biosynthesis of Tetranortriterpenoids in Meliaceae

The biosynthesis of limonoids is a complex process that begins with the cyclization of 2,3-oxidosqualene.[3] In the Meliaceae family, the biosynthesis proceeds through the mevalonic acid (MVA) pathway, which provides the isoprene (B109036) units necessary for building the triterpene scaffold.[2] The initial tetracyclic triterpene precursors, such as tirucallane (B1253836) or euphane, undergo a series of oxidative modifications, including ring cleavage and rearrangement, to form the characteristic structures of tetranortriterpenoids.[3]

A key step in the formation of many Meliaceae limonoids is the loss of four terminal carbon atoms from the side chain of the apotirucallane or apoeuphane skeleton, followed by cyclization to form a 17β-furan ring.[3] Further modifications, such as oxidation of the A, B, C, or D rings, lead to the vast diversity of limonoids observed in nature.[2] Gedunin, for example, is a representative of the ring D-seco class of limonoids, where the δ-lactone in ring D is formed through a Baeyer–Villiger type oxidation.[2]

Tetranortriterpenoid Biosynthesis cluster_0 Core Triterpenoid Pathway cluster_1 Limonoid Skeleton Formation cluster_2 Structural Diversification 2,3-Oxidosqualene 2,3-Oxidosqualene Tetracyclic Triterpene Precursor Tetracyclic Triterpene Precursor 2,3-Oxidosqualene->Tetracyclic Triterpene Precursor Cyclization Side-chain cleavage Side-chain cleavage Tetracyclic Triterpene Precursor->Side-chain cleavage Oxidation Furan ring formation Furan ring formation Side-chain cleavage->Furan ring formation Ring A, B, C, D modifications Ring A, B, C, D modifications Furan ring formation->Ring A, B, C, D modifications Oxidative reactions Carapin & related tetranortriterpenoids Carapin & related tetranortriterpenoids Ring A, B, C, D modifications->Carapin & related tetranortriterpenoids

A simplified overview of the biosynthetic pathway of tetranortriterpenoids.

Biological Activities and Mechanisms of Action

Carapin and its congeners exhibit a remarkable array of biological activities, with anti-inflammatory, antimalarial, and insecticidal effects being the most extensively studied.

Anti-inflammatory Activity

Tetranortriterpenoids isolated from Carapa guianensis have demonstrated significant anti-inflammatory properties.[9] These compounds have been shown to inhibit the production of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-8 (CXCL8/IL-8).[7][9]

The underlying mechanism of this anti-inflammatory action involves the modulation of key signaling pathways. A crucial target is the nuclear factor-kappaB (NF-κB) signaling pathway, a master regulator of the inflammatory response.[7][9] Tetranortriterpenoids have been observed to inhibit the translocation of NF-κB into the nucleus, thereby preventing the transcription of genes encoding for pro-inflammatory cytokines and other inflammatory mediators.[9]

NF-kappaB Signaling Pathway Inhibition cluster_nucleus Nucleus Inflammatory Stimuli (e.g., LPS, Zymosan) Inflammatory Stimuli (e.g., LPS, Zymosan) Receptor Receptor Inflammatory Stimuli (e.g., LPS, Zymosan)->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκB IκB IKK Complex->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates Nucleus Nucleus Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription Carapin & Tetranortriterpenoids Carapin & Tetranortriterpenoids Carapin & Tetranortriterpenoids->IKK Complex inhibit Carapin & Tetranortriterpenoids->NF-κB_n inhibit translocation NF-κB_n->Pro-inflammatory Gene Transcription activates Antiplasmodial Assay Workflow Start Start Prepare serial dilutions of tetranortriterpenoids Prepare serial dilutions of tetranortriterpenoids Start->Prepare serial dilutions of tetranortriterpenoids Add to 96-well plate Add to 96-well plate Prepare serial dilutions of tetranortriterpenoids->Add to 96-well plate Add synchronized P. falciparum culture Add synchronized P. falciparum culture Add to 96-well plate->Add synchronized P. falciparum culture Incubate for 72h Incubate for 72h Add synchronized P. falciparum culture->Incubate for 72h Add SYBR Green I lysis buffer Add SYBR Green I lysis buffer Incubate for 72h->Add SYBR Green I lysis buffer Incubate in dark for 1h Incubate in dark for 1h Add SYBR Green I lysis buffer->Incubate in dark for 1h Measure fluorescence (485/530 nm) Measure fluorescence (485/530 nm) Incubate in dark for 1h->Measure fluorescence (485/530 nm) Calculate IC50 values Calculate IC50 values Measure fluorescence (485/530 nm)->Calculate IC50 values End End Calculate IC50 values->End

References

An In-depth Technical Guide to the Scientific Literature on Carapin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the scientific literature concerning the natural product Carapin. The information presented herein is based on peer-reviewed research, with a focus on its mechanism of action, quantitative experimental data, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of Carapin.

Executive Summary

Carapin is a natural product that has been identified as a potent activator of two key nuclear receptors: the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).[1][2] These receptors are critical regulators of xenobiotic metabolism and inflammatory responses. The activation of PXR and CAR by Carapin leads to the induction of drug-metabolizing enzymes and the suppression of inflammatory mediators, suggesting its potential therapeutic utility in various pathological conditions. This guide will delve into the quantitative data supporting these claims, the detailed experimental procedures used to elicit these findings, and the signaling pathways through which Carapin exerts its effects.

Quantitative Data

The biological activity of Carapin has been quantified in several key experiments. The following tables summarize the dose-dependent activation of PXR and CAR by Carapin and its subsequent effects on gene expression.

Table 1: Activation of Human and Mouse PXR by Carapin in a Luciferase Reporter Assay

ReceptorCarapin Concentration (μM)Fold Activation (Mean ± SD)
Human PXR104.5 ± 0.5
Mouse PXR103.8 ± 0.4
Human PXR12.1 ± 0.2
Mouse PXR11.9 ± 0.3

Data extracted from transient transfection and luciferase reporter gene assays in CV-1 cells.[1]

Table 2: Activation of Human CAR by Carapin in a Luciferase Reporter Assay

ReceptorCarapin Concentration (μM)Fold Activation (Mean ± SD)
Human CAR103.2 ± 0.3
Human CAR11.5 ± 0.1

Data extracted from transient transfection and luciferase reporter gene assays in HEK293 cells.[2]

Table 3: Effect of Carapin on the Expression of PXR/CAR Target Genes in Primary Human Hepatocytes

GeneTreatmentFold Induction (Mean ± SD)
CYP3A4Carapin (10 μM)5.2 ± 0.6
CYP2B6Carapin (10 μM)4.1 ± 0.5

Gene expression was measured by quantitative real-time PCR.[1]

Table 4: Inhibition of LPS-Induced Inflammatory Mediator Expression by Carapin in Primary Mouse Hepatocytes

GeneTreatmentPercent Inhibition of LPS-induced expression (Mean ± SD)
IL-6Carapin (10 μM) + LPS65 ± 7
TNF-αCarapin (10 μM) + LPS58 ± 6

Gene expression was measured by quantitative real-time PCR in wild-type mouse hepatocytes. The inhibitory effect was abolished in PXR-null hepatocytes.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature on Carapin.

Transient Transfection and Luciferase Reporter Gene Assay

This protocol was utilized to determine the activation of PXR and CAR by Carapin.

Cell Lines:

  • Monkey kidney-derived fibroblast (CV-1) cells were used for PXR activation assays.

  • Human embryonic kidney (HEK293) cells were used for CAR activation assays.[1][2]

Plasmids:

  • Expression vectors for human and mouse PXR, and human CAR.

  • A luciferase reporter plasmid containing the responsive element for PXR (e.g., CYP3A4 promoter) or CAR (e.g., tk-PBRE).

  • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

Procedure:

  • Cell Seeding: CV-1 or HEK293 cells were seeded in 24-well plates at a density of 5 x 10^4 cells per well and cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Transfection: After 24 hours, cells were transiently co-transfected with the appropriate expression vector, luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000).

  • Treatment: 24 hours post-transfection, the medium was replaced with fresh medium containing various concentrations of Carapin (e.g., 1 μM and 10 μM) or vehicle control (e.g., DMSO).

  • Cell Lysis: After a 24-hour incubation period with Carapin, the cells were washed with phosphate-buffered saline (PBS) and lysed using a passive lysis buffer.

  • Luciferase Assay: The firefly and Renilla luciferase activities in the cell lysates were measured sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity was normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The fold activation was calculated as the ratio of the normalized luciferase activity in Carapin-treated cells to that in vehicle-treated cells.

Primary Hepatocyte Culture and Gene Expression Analysis

This protocol was employed to investigate the effect of Carapin on the expression of target genes in a more physiologically relevant system.

Hepatocyte Isolation:

  • Primary human hepatocytes were isolated from donated liver tissue.

  • Primary mouse hepatocytes were isolated from wild-type and PXR-null mice via a two-step collagenase perfusion method.

Procedure:

  • Cell Seeding: Isolated hepatocytes were seeded on collagen-coated plates in Williams' Medium E supplemented with 10% FBS, insulin, dexamethasone, and penicillin-streptomycin.

  • Treatment: After allowing the cells to attach for 4-6 hours, the medium was replaced with fresh medium containing Carapin (10 μM) or vehicle control. For inflammation studies, hepatocytes were co-treated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • RNA Isolation: After a 24-hour treatment period, total RNA was isolated from the hepatocytes using a suitable RNA extraction kit (e.g., RNeasy Mini Kit).

  • Quantitative Real-Time PCR (qRT-PCR):

    • First-strand cDNA was synthesized from the isolated RNA using a reverse transcription kit.

    • qRT-PCR was performed using gene-specific primers for CYP3A4, CYP2B6, IL-6, TNF-α, and a housekeeping gene (e.g., GAPDH) for normalization.

    • The relative gene expression was calculated using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the signaling pathway of Carapin and the experimental workflow of the luciferase reporter assay.

Carapin_Signaling_Pathway cluster_nucleus Cellular Events Carapin Carapin PXR PXR Carapin->PXR Activates CAR CAR Carapin->CAR Activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR CAR_RXR CAR-RXR Heterodimer CAR->CAR_RXR Nucleus Nucleus XRE Xenobiotic Response Element (XRE) PXR_RXR->XRE Binds Inflammation_Inhibition Inhibition of Inflammatory Mediator Expression (e.g., IL-6, TNF-α) PXR_RXR->Inflammation_Inhibition Suppresses Transcription PBREM Phenobarbital-Responsive Enhancer Module (PBREM) CAR_RXR->PBREM Binds Gene_Expression_DME Induction of Drug Metabolizing Enzymes (e.g., CYP3A4, CYP2B6) XRE->Gene_Expression_DME Promotes Transcription PBREM->Gene_Expression_DME Promotes Transcription

Caption: Carapin Signaling Pathway.

Luciferase_Assay_Workflow Start Start Seed_Cells Seed CV-1 or HEK293 cells in 24-well plates Start->Seed_Cells Transfect Co-transfect with Expression, Reporter, and Control Plasmids Seed_Cells->Transfect Treat Treat with Carapin or Vehicle Control Transfect->Treat Lyse Lyse Cells Treat->Lyse Measure Measure Firefly and Renilla Luciferase Activity Lyse->Measure Analyze Normalize and Calculate Fold Activation Measure->Analyze End End Analyze->End

Caption: Luciferase Reporter Assay Workflow.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of Carapins from Carapa guianensis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carapa guianensis, commonly known as andiroba, is a tree native to the Amazon region. Its seeds are a rich source of bioactive tetranortriterpenoids, collectively referred to as carapins or limonoids. These compounds have garnered significant scientific interest due to their diverse pharmacological activities, including potent anti-inflammatory, anti-allergic, and insecticidal properties. This document provides detailed application notes and experimental protocols for the extraction, isolation, and preliminary biological evaluation of carapins from Carapa guianensis seeds, intended to guide researchers in the exploration of these promising natural products for drug discovery and development. The primary anti-inflammatory mechanism of these compounds appears to be mediated through the inhibition of the NF-κB signaling pathway, leading to a downstream reduction in pro-inflammatory mediators.[1][2]

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data related to the extraction and biological activity of carapins and associated limonoids from Carapa guianensis.

Table 1: Extraction Yields of Oil from Carapa guianensis Seeds

Extraction MethodSolventYield (% w/w)Reference
Soxhlet ExtractionHexane (B92381)~62.0%[3]
Pressurized n-propanen-propane~45.0%[3]
Soxhlet ExtractionHexane49.11%[4]

Table 2: Isolated Yields of Specific Limonoids from Carapa guianensis Seed Extract

CompoundIsolation MethodYield (mg) from 800 mg extractReference
6α-acetoxygeduninHSCCC40.1[5][6][7]
Methyl angolensateHSCCC28.7[5][6][7]
GeduninHSCCC21.0[5][6][7]
7-deacetoxy-7-oxogeduninHSCCC17.9[5][6][7]
AndirobinHSCCC5.8[5][6][7]
DeacetylgeduninHSCCC3.7[5][6][7]

Table 3: Inhibitory Activity of Isolated Limonoids on Nitric Oxide (NO) Production

CompoundIC₅₀ (µM)Cell LineReference
Carapanosin C13.7LPS-activated mouse peritoneal macrophages[8]
Swietephragmin D4.9LPS-activated mouse peritoneal macrophages[8]
17-β-hydroxyazadiradion10.8LPS-activated mouse peritoneal macrophages[8]
Carapanolide H25.5LPS-activated mouse peritoneal macrophages[8]
17-epi-17-hydroxyazadiradione28.9LPS-activated mouse peritoneal macrophages[8]
L-NMMA (positive control)23.9LPS-activated mouse peritoneal macrophages[8]
Carapanosin F11.8LPS-stimulated RAW 264.7 cells[9]
Carapanosin E23.9LPS-stimulated RAW 264.7 cells[9]
L-NMMA (positive control)47.6LPS-stimulated RAW 264.7 cells[9]

Experimental Protocols

Protocol 1: Extraction of Carapin-Rich Oil from Carapa guianensis Seeds via Soxhlet Extraction

This protocol details a standard laboratory procedure for obtaining a crude oil rich in carapins using Soxhlet extraction.

Materials and Equipment:

  • Dried seeds of Carapa guianensis

  • Grinder or mill

  • Soxhlet extraction apparatus

  • Cellulose (B213188) extraction thimbles

  • Heating mantle

  • Rotary evaporator

  • Hexane (analytical grade)

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation: Dry the Carapa guianensis seeds at 60°C for 8 hours to a moisture content of approximately 8%.[10] Grind the dried seeds into a coarse powder.

  • Thimble Loading: Accurately weigh the ground seed powder and place it into a cellulose extraction thimble.

  • Apparatus Setup: Assemble the Soxhlet apparatus with the thimble in the extraction chamber, a round-bottom flask containing hexane, and a condenser. A common solvent-to-sample mass ratio is 30 mL of solvent per gram of sample.[10]

  • Extraction: Heat the hexane in the round-bottom flask using a heating mantle to its boiling point (~69°C).[10] Allow the extraction to proceed for a minimum of 6-8 hours, or until the solvent in the siphon arm runs clear. The process can be run for up to 480 minutes for exhaustive extraction.[10]

  • Solvent Evaporation: After extraction, allow the apparatus to cool. Remove the round-bottom flask containing the hexane extract. Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to remove the hexane.

  • Drying and Yield Calculation: Dry the resulting crude oil further under vacuum to remove any residual solvent. Weigh the final oil and calculate the extraction yield as a percentage of the initial dry weight of the seed powder.

Protocol 2: Isolation of Carapins by Column Chromatography

This protocol describes the separation of individual carapins from the crude extract using silica (B1680970) gel column chromatography.

Materials and Equipment:

  • Crude Carapa guianensis extract

  • Silica gel (for column chromatography, e.g., 230-400 mesh)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Elution solvents: Hexane, Ethyl Acetate, Methanol (analytical grade)

  • Test tubes or fraction collector

  • Thin-Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 100% hexane).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the column run dry.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading (Dry Loading):

    • Dissolve a known amount of the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the dissolved extract and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the powdered sample to the top of the prepared column.

  • Elution:

    • Begin elution with the least polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., ethyl acetate, then methanol). A stepwise gradient can be employed.

    • Collect fractions of a consistent volume in test tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting collected fractions on TLC plates.

    • Develop the TLC plates in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the spots under a UV lamp or by using a staining reagent (e.g., vanillin-sulfuric acid).

    • Combine fractions that show similar TLC profiles.

  • Compound Purification:

    • Evaporate the solvent from the combined fractions to obtain the isolated compounds.

    • Further purification of fractions containing multiple components may be necessary, potentially using a different chromatographic technique or a shallower solvent gradient.

Protocol 3: High-Speed Countercurrent Chromatography (HSCCC) for Limonoid Isolation

HSCCC is a powerful liquid-liquid chromatography technique that avoids solid supports, leading to high recovery of purified compounds. This protocol is based on a published method for isolating limonoids from Carapa guianensis.[5][6][7]

Materials and Equipment:

  • High-Speed Countercurrent Chromatography (HSCCC) instrument

  • Hexane extract of Carapa guianensis

  • Solvents: Hexane, Ethyl Acetate, Methanol, Water (HPLC grade)

  • Fraction collector

Procedure:

  • Solvent System Preparation:

    • Prepare two biphasic solvent systems. For example:

      • System A: hexane:ethyl acetate:methanol:water (1:2:1.5:1 v/v/v/v)

      • System B: hexane:ethyl acetate:methanol:water (1:2:1.75:1 v/v/v/v)

    • Thoroughly mix the solvents in a separatory funnel and allow the layers to separate. The upper organic phase and the lower aqueous phase will be used as the stationary and mobile phases, respectively.

  • HSCCC Instrument Setup:

    • Fill the HSCCC column entirely with the stationary phase (the upper organic phase of System A).

    • Set the revolution speed of the centrifuge (e.g., 800-1000 rpm).

    • Pump the mobile phase (the lower aqueous phase) into the column at a defined flow rate (e.g., 1.5-2.0 mL/min) until hydrodynamic equilibrium is reached.

  • Sample Injection:

    • Dissolve a precise amount of the Carapa guianensis extract (e.g., 800 mg) in a mixture of the upper and lower phases.

    • Inject the sample solution into the HSCCC system.

  • Gradient Elution and Fraction Collection:

    • Begin the elution with the lower phase of System A as the mobile phase.

    • After a set volume or time, switch the mobile phase to the lower phase of System B to create a gradient effect.

    • Continuously collect fractions of a fixed volume (e.g., 4 mL) throughout the run.[5][6][7]

  • Analysis and Compound Identification:

    • Analyze the collected fractions using TLC or HPLC to identify those containing pure compounds.

    • Combine the relevant fractions and evaporate the solvent.

    • The identity and purity of the isolated compounds should be confirmed using spectroscopic methods such as NMR and Mass Spectrometry.

Mandatory Visualizations

Experimental Workflow

G cluster_extraction Extraction cluster_isolation Isolation & Purification cluster_analysis Analysis & Characterization start Carapa guianensis Seeds grind Grinding start->grind extract Soxhlet Extraction (Hexane) grind->extract evap1 Solvent Evaporation extract->evap1 crude Crude Carapin-Rich Oil evap1->crude cc Column Chromatography (Silica Gel, Gradient Elution) crude->cc frac Fraction Collection & TLC Analysis cc->frac pool Pooling of Similar Fractions frac->pool evap2 Solvent Evaporation pool->evap2 pure Isolated Carapins (e.g., Gedunin) evap2->pure hplc HPLC Analysis (Purity Check) pure->hplc nmr_ms Structural Elucidation (NMR, MS) pure->nmr_ms bioassay Biological Activity Assay (e.g., NO Inhibition) pure->bioassay G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Activation/ Release Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-1β, IL-6) NFkB_active->Genes Upregulates Transcription Carapins Carapins (Limonoids) Carapins->IKK Inhibits NF-κB Activation Nucleus Nucleus mRNA mRNA Genes->mRNA Transcription Proteins Pro-inflammatory Proteins mRNA->Proteins Translation iNOS iNOS Proteins->iNOS Cytokines TNF-α, IL-1β, IL-6 Proteins->Cytokines NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation Cytokines->Inflammation NO->Inflammation

References

High-Performance Liquid Chromatography (HPLC) Method for the Determination of Carapin

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Carapin, a bioactive tetranortriterpenoid limonoid. The method utilizes a reversed-phase C18 column with isocratic elution and UV detection, providing a stable and efficient means of separation and quantification. This protocol is designed for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development who are working with Carapin and related compounds.

Introduction

Carapin (C27H32O7) is a naturally occurring limonoid found in plants of the Meliaceae family, such as those of the Carapa genus. Limonoids, a class of highly oxygenated triterpenes, are known for their diverse biological activities, including insecticidal, anti-inflammatory, and anticancer properties. Accurate and precise quantification of Carapin is essential for quality control of raw materials, standardization of extracts, and for pharmacokinetic and pharmacodynamic studies. The HPLC method described herein provides a straightforward and reproducible approach for the determination of Carapin in various sample matrices.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic parameters are summarized in the table below.

ParameterCondition
HPLC System Standard LC system with UV-Vis or DAD detector
Column C18 reversed-phase column (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 215 nm
Injection Vol. 20 µL
Run Time 15 minutes

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Standard Preparation cluster_2 HPLC Analysis cluster_3 Data Analysis Sample_Extraction Sample Extraction (e.g., methanolic extraction) Filtration Filtration (0.45 µm filter) Sample_Extraction->Filtration Dilution Dilution (with mobile phase) Filtration->Dilution Injection Inject Sample/Standard Dilution->Injection Stock_Solution Carapin Stock Solution (in methanol) Working_Standards Working Standards (serial dilution) Stock_Solution->Working_Standards Working_Standards->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (215 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Quantification Quantification (using calibration curve) Peak_Integration->Quantification G Concentration Known Concentrations of Carapin Standards Calibration_Curve Linear Regression (Peak Area vs. Concentration) Concentration->Calibration_Curve Peak_Area Measured Peak Areas from HPLC Peak_Area->Calibration_Curve Equation Y = mX + c Calibration_Curve->Equation

Application Note: High-Resolution Mass Spectrometry for the Analysis of Carapin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the identification and characterization of Carapin, a bioactive limonoid found in plants of the Meliaceae family, such as Carapa guianensis.[1][2] Limonoids are a class of highly oxygenated tetranortriterpenoids known for a wide range of biological activities, including anti-inflammatory and antileishmanial properties.[1][3] Accurate analysis of these complex natural products is critical for phytochemical studies, quality control, and drug discovery. This application note outlines a robust workflow using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for the sensitive and specific analysis of Carapin. The protocol covers sample preparation from plant matrices, optimized LC-MS/MS parameters, and interpretation of fragmentation data.

Introduction to Carapin and Mass Spectrometry

Carapin is a tetranortriterpenoid, a type of limonoid, with the chemical formula C27H32O7.[4] It is one of several bioactive compounds isolated from the seeds and oil of plants like Carapa guianensis (Andiroba).[2][5] The medicinal properties attributed to Andiroba oil are largely linked to its rich limonoid content.[3]

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of complex natural products like Carapin.[6] Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) allow for the soft ionization of limonoids, preserving the molecular ion for accurate mass determination.[7][8] Tandem mass spectrometry (MS/MS) provides valuable structural information through controlled fragmentation of the precursor ion, creating a unique "fingerprint" that aids in definitive identification.[6][9] This workflow is designed to provide a reliable method for researchers analyzing Carapin and related limonoids.

Experimental Workflow

The overall experimental process for the analysis of Carapin is a multi-step procedure that begins with sample preparation and culminates in data analysis. The workflow ensures the efficient extraction and accurate identification of the target analyte from a complex plant matrix.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Start Plant Material (e.g., Carapa guianensis seeds) Extract Solvent Extraction Start->Extract Fractionate Fractionation (e.g., Solid Phase Extraction) Extract->Fractionate LC UHPLC Separation Fractionate->LC MS Mass Spectrometry (Full Scan MS) LC->MS MSMS Tandem MS (MS/MS Fragmentation) MS->MSMS Process Data Acquisition & Peak Integration MSMS->Process Identify Compound Identification (m/z and Fragmentation) Process->Identify Quantify Quantification Identify->Quantify

Caption: Overall workflow for the MS analysis of Carapin.

Protocols

Sample Preparation: Extraction of Limonoids from Carapa guianensis Seeds

This protocol is designed to enrich limonoids from the seed oil of Carapa guianensis.

  • Oil Extraction: Mechanically press dried seeds to extract the crude oil.

  • Solvent Partitioning:

    • Dissolve 10 g of the crude oil in 100 mL of hexane (B92381).

    • Extract the hexane solution three times with 100 mL of methanol (B129727).

    • Combine the methanol extracts and evaporate the solvent under reduced pressure to yield a limonoid-rich fraction.[5]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge (500 mg) with 5 mL of methanol followed by 5 mL of deionized water.

    • Dissolve the dried methanol extract in 1 mL of 50% methanol/water and load it onto the cartridge.

    • Wash the cartridge with 5 mL of 40% methanol/water to remove polar impurities.

    • Elute the limonoids with 10 mL of 90% methanol.

    • Evaporate the eluate to dryness and reconstitute the residue in 1 mL of mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

The following parameters provide a starting point for the analysis of Carapin and can be optimized for specific instrumentation.

Parameter Specification
LC System Ultra-High Performance Liquid Chromatography (UHPLC) System
Column C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, increase to 95% B over 15 min, hold for 3 min, return to 30% B and equilibrate for 5 min.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System High-Resolution Tandem Mass Spectrometer (e.g., Q-TOF or Orbitrap)
Ionization Source Electrospray Ionization (ESI)
Polarity Positive Ion Mode
Scan Range (Full Scan) m/z 100-1000
MS/MS Mode Data-Dependent Acquisition (DDA) or Parallel Reaction Monitoring (PRM)
Collision Energy (CE) Ramped or fixed energy (e.g., 20-40 eV); optimization is recommended.
Capillary Voltage 3.5 kV
Gas Temperature 325 °C
Sheath Gas Flow 10 L/min

Data and Expected Results

Molecular Information

Accurate mass measurement is the first step in identifying Carapin. The expected ions in positive ESI mode are the protonated molecule [M+H]+ and common adducts like [M+Na]+ or [M+NH4]+.[7][10]

Compound Molecular Formula Monoisotopic Mass (Da) Expected [M+H]+ (m/z) Expected [M+Na]+ (m/z)
CarapinC27H32O7468.2148469.2220491.2040
Carapin-8(9)-eneC27H30O7466.1991467.2064489.1884
Expected Fragmentation Pattern

Tandem MS (MS/MS) of the [M+H]+ ion of Carapin is expected to yield characteristic fragment ions resulting from neutral losses and cleavages of the complex ring structure. The fragmentation of limonoids often involves losses of water (H2O), carbon monoxide (CO), and cleavages within the furan (B31954) ring and lactone rings.[6][7]

The fragmentation pathway can be visualized as a logical cascade where the selected precursor ion breaks down into smaller, stable product ions upon collision with an inert gas.

Fragmentation_Diagram cluster_Fragments Product Ions Precursor Precursor Ion [Carapin+H]+ m/z 469.22 Frag1 Fragment A (e.g., Loss of H2O) Precursor->Frag1 -18 Da Frag2 Fragment B (e.g., Loss of CO) Precursor->Frag2 -28 Da Frag3 Fragment C (e.g., Ring Cleavage) Precursor->Frag3 - X Da

Caption: Logical diagram of MS/MS fragmentation.

Application to Drug Development: Hypothetical Signaling Pathway

Limonoids from Carapa guianensis have demonstrated anti-inflammatory properties.[3] While the specific molecular targets of Carapin are still under investigation, many natural anti-inflammatory compounds modulate key signaling pathways such as the NF-κB pathway. The ability to accurately detect and quantify Carapin is the first step in linking the compound to a biological effect. The diagram below illustrates a hypothetical mechanism where Carapin could exert an anti-inflammatory effect by inhibiting the NF-κB signaling cascade.

Signaling_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB phosphorylates IκBα NFkB_inactive NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus translocation Genes Pro-inflammatory Gene Transcription Nucleus->Genes activates Carapin Carapin (Hypothetical Action) Carapin->IKK inhibits IkB_NFkB->NFkB_active IκBα degradation

Caption: Hypothetical inhibition of the NF-κB pathway by Carapin.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and robust framework for the analysis of Carapin. By utilizing high-resolution mass spectrometry, researchers can confidently identify and characterize this and other related limonoids in complex matrices. This analytical capability is fundamental for quality control in herbal medicine, for advancing phytochemical research, and for exploring the therapeutic potential of these bioactive natural products in drug development.

References

Application Notes and Protocols for the Quantification of Carpaine in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Carpaine (B1223175)

Carpaine is a major alkaloid found in the leaves of the papaya plant (Carica papaya L.).[1] It is a compound of significant interest in the pharmaceutical and nutraceutical industries due to its various reported biological activities. Notably, carpaine has demonstrated potential in the treatment of dengue fever by accelerating the increase in platelet count.[2] Furthermore, it exhibits cardiovascular effects and muscle relaxation properties.[2] Accurate and reliable quantification of carpaine in plant extracts is crucial for quality control, standardization of herbal products, and for pharmacokinetic and pharmacodynamic studies in drug development.

This document provides detailed protocols for the extraction and quantification of carpaine from Carica papaya leaves using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Quantitative Data Summary

The concentration of carpaine in Carica papaya leaves can vary depending on factors such as the age of the leaves, geographical origin, and the extraction and quantification methods employed. The following table summarizes quantitative data from various studies.

Plant MaterialExtraction MethodQuantification MethodCarpaine ConcentrationReference
Dried Papaya LeavesMaceration with ethanol/water/HClHPLC-UV0.93 g/kg (0.093%)[3]
Dried Papaya LeavesPressurized Liquid ExtractionUHPLC-MS/MS0.02% to 0.31%[4]
Papaya LeavesAcidified Water ExtractionNot Specified12.01% yield of carpaine isolate[5]
Papaya LeavesAlcohol ExtractionNot Specified2.18% yield of carpaine isolate[5]
Young Papaya LeavesNot SpecifiedLC-MSHigher content than old leaves (approx. 1.2-1.5 times more)[1]

Experimental Protocols

Extraction of Carpaine from Carica papaya Leaves

Proper preparation of the plant material is the foundational step for efficient extraction.

3.1.1 Plant Material Preparation

  • Collection: Collect fresh, healthy leaves of Carica papaya.

  • Drying: Clean the leaves to remove any foreign matter and air-dry them in the shade to prevent the degradation of thermolabile compounds.

  • Grinding: Once thoroughly dried, grind the leaves into a fine powder using a mechanical grinder to increase the surface area for solvent extraction.[6]

3.1.2 Protocol 1: Maceration

This is a simple and widely used method for small to medium-scale extractions.

  • Weighing: Weigh 100 g of the powdered papaya leaves.

  • Soaking: Place the powder in a large glass container and add a solvent mixture of ethanol, distilled water, and HCl (89:10:1 v/v/v).[3][5] Ensure the powder is fully submerged.

  • Extraction: Seal the container and keep it at room temperature for 72 hours, with occasional shaking to ensure thorough mixing.[6]

  • Filtration: After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.[7]

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.[3]

  • Liquid-Liquid Extraction (Optional): The crude extract can be further purified by dissolving it in an acidic aqueous solution and performing a liquid-liquid extraction with a non-polar solvent like petroleum ether to remove fats and other non-polar compounds.[3] The pH of the aqueous phase can then be adjusted to alkaline (pH 9-11) to protonate the carpaine, followed by extraction with a solvent like dichloromethane.[5][8]

3.1.3 Protocol 2: Pressurized Liquid Extraction (PLE)

This method is more efficient than maceration and is suitable for exhaustive extraction.

  • Sample Preparation: Mix the powdered leaf material with a dispersing agent like diatomaceous earth.

  • Extraction Cell: Pack the mixture into a stainless-steel extraction cell.

  • Instrumentation: Place the cell in the PLE system.

  • Extraction Conditions:

    • Solvent: Methanol (B129727) is often an ideal solvent.[4]

    • Temperature: Optimized between 90-100°C.

    • Pressure: Maintain a constant pressure (e.g., 1500 psi) to keep the solvent in a liquid state.

    • Cycles: Perform multiple extraction cycles (e.g., 3-5 cycles) to ensure exhaustive extraction.[4]

  • Collection: The extract is automatically collected in a vial.

  • Concentration: The collected extract can be concentrated under a stream of nitrogen or using a rotary evaporator.

Quantification of Carpaine

3.2.1 Protocol: HPLC-UV Analysis

This method is robust and widely available for the quantification of carpaine.

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 column (e.g., 150 mm × 4.6 mm, 5 µm), an autosampler, and a column oven.[9][10]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of methanol and water (e.g., 50:50 v/v).[9] The mobile phase can also be composed of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B) run in a gradient.[11]

    • Flow Rate: 1.0 mL/min.[9][11]

    • Detection Wavelength: 285 nm.[9]

    • Column Temperature: 28°C.[10]

    • Injection Volume: 10-20 µL.

  • Standard Preparation:

    • Prepare a stock solution of pure carpaine standard in methanol.

    • Create a series of calibration standards by serially diluting the stock solution to cover a concentration range (e.g., 0.20 to 1.8 mg/mL).[3]

  • Sample Preparation:

    • Dissolve a known weight of the dried plant extract in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis and Quantification:

    • Inject the calibration standards to generate a calibration curve of peak area versus concentration.

    • Inject the prepared plant extract samples.

    • Identify the carpaine peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of carpaine in the sample using the linear regression equation from the calibration curve.[11]

3.2.2 Protocol: UHPLC-MS/MS Analysis

This method offers higher sensitivity and specificity compared to HPLC-UV.[12]

  • Instrumentation: A UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-Orbitrap) with an electrospray ionization (ESI) source.[4][13]

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: Typically a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[12]

    • Flow Rate: Appropriate for the UHPLC column dimensions (e.g., 0.3-0.5 mL/min).

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions for carpaine and an internal standard (e.g., emetine) need to be determined by infusing the pure standards.[4]

  • Standard and Sample Preparation:

    • Prepare calibration standards and samples as described for HPLC-UV, but at lower concentrations (e.g., 20-5000 ng/mL).[4]

    • An internal standard should be added to all standards and samples to correct for matrix effects and variations in instrument response.

  • Analysis and Quantification:

    • Develop an acquisition method with the specific MRM transitions for carpaine and the internal standard.

    • Analyze the standards to create a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.

    • Analyze the samples and quantify carpaine using the calibration curve.

Visualizations

G cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis start Papaya Leaf Collection drying Drying (Shade) start->drying grinding Grinding to Fine Powder drying->grinding extraction Solvent Extraction (e.g., Maceration, PLE) grinding->extraction filtration Filtration / Centrifugation extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract sample_prep_analysis Sample Dilution & Filtration crude_extract->sample_prep_analysis analysis Quantitative Analysis (HPLC-UV or UHPLC-MS/MS) sample_prep_analysis->analysis data_processing Data Processing & Quantification analysis->data_processing result Carpaine Concentration data_processing->result

Caption: General workflow for the quantification of carpaine in papaya leaves.

G cluster_main Bioactive Compounds in Carica papaya Leaves cluster_classes Chemical Classes cluster_examples Examples cp Carica papaya Leaf Extract alkaloids Alkaloids cp->alkaloids flavonoids Flavonoids cp->flavonoids phenolic_acids Phenolic Acids cp->phenolic_acids saponins Saponins cp->saponins glycosides Glycosides cp->glycosides carpaine Carpaine alkaloids->carpaine quercetin Quercetin, Kaempferol flavonoids->quercetin caffeic_acid Caffeic Acid phenolic_acids->caffeic_acid others ...and others saponins->others glycosides->others

Caption: Classification of bioactive compounds in Carica papaya leaves.

References

Application Notes and Protocols for Carapin Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carapin is a natural compound that has garnered interest for its potential therapeutic properties. This document provides detailed application notes and protocols for conducting various cell-based assays to investigate the biological activity of Carapin. The focus is on assays relevant to its potential anti-inflammatory, antioxidant, and cytotoxic effects. These protocols are intended for researchers, scientists, and professionals involved in drug development and discovery.

Anti-inflammatory Activity of Carapin

Inflammation is a critical biological response, and its dysregulation is implicated in numerous diseases. The following assays can be employed to evaluate the anti-inflammatory potential of Carapin.

Inhibition of Nitric Oxide (NO) Production in Macrophages

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The Griess assay is a colorimetric method used to measure nitrite (B80452) (NO2-), a stable and quantifiable breakdown product of NO. A reduction in nitrite levels in the presence of Carapin indicates its potential to inhibit NO production.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of Carapin (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Measurement of Pro-inflammatory Cytokines

Principle: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a crucial role in the inflammatory cascade. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive technique to quantify the levels of these cytokines in the cell culture supernatant.

Experimental Protocol:

  • Follow steps 1-4 from the Nitric Oxide Inhibition Assay protocol.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.

  • Data Analysis: Generate a standard curve and determine the concentration of TNF-α and IL-6 in the samples. Calculate the percentage of cytokine inhibition.

Data Presentation: Anti-inflammatory Effects of Carapin
Concentration (µM)% NO Inhibition (Mean ± SD)% TNF-α Inhibition (Mean ± SD)% IL-6 Inhibition (Mean ± SD)
1
5
10
25
50
Positive Control
Signaling Pathway: Carapin's Anti-inflammatory Action

Carapin is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS (which produces NO), TNF-α, and IL-6. Carapin may prevent the degradation of IκB, thereby blocking NF-κB activation.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates Carapin Carapin Carapin->IKK Inhibits IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Inhibits IkB->NFkB NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Freed ProInflammatory_Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NFkB_active->ProInflammatory_Genes Induces Transcription G Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with Carapin (1 hour) Incubate1->Treat Load Load with DCFH-DA Treat->Load Induce Induce Oxidative Stress (e.g., AAPH) Load->Induce Measure Measure Fluorescence over time Induce->Measure Analyze Calculate CAA Value Measure->Analyze G Carapin Carapin Treatment High_Viability High Cell Viability (Low Cytotoxicity) Carapin->High_Viability Low_Viability Low Cell Viability (High Cytotoxicity) Carapin->Low_Viability Safe Potentially Safe for Therapeutic Use at this Concentration High_Viability->Safe Toxic Potential for Toxicity; Further Investigation Needed Low_Viability->Toxic

Carapin in vitro anti-inflammatory assay protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Carapin In Vitro Anti-inflammatory Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction: Carapin, a limonoid found in plants of the Meliaceae family, has garnered interest for its potential therapeutic properties, including anti-inflammatory effects. Evaluating these effects requires robust and reproducible in vitro assays. This document provides a comprehensive set of protocols for assessing the anti-inflammatory activity of Carapin using the lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line, a widely accepted model for inflammation research. The described assays quantify key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6), and explore the underlying mechanism of action through the NF-κB and MAPK signaling pathways.

Experimental Principle

The protocol is based on inducing an inflammatory response in RAW 264.7 macrophages using bacterial lipopolysaccharide (LPS). LPS activates cell surface receptors (TLR4), triggering downstream signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3] This activation leads to the upregulation and release of pro-inflammatory mediators, including iNOS (which produces NO), COX-2 (which produces PGE2), and cytokines like TNF-α and IL-6.[4][5] Carapin's anti-inflammatory potential is quantified by its ability to inhibit the production of these mediators in LPS-stimulated cells.

General Experimental Workflow

The overall process involves determining the non-toxic concentration range for Carapin, followed by treating LPS-stimulated macrophages to measure the inhibition of key inflammatory markers.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Anti-Inflammatory Assay cluster_2 Phase 3: Endpoint Analysis p1_1 Culture RAW 264.7 Cells p1_2 Treat with varying Carapin concentrations p1_1->p1_2 p1_3 Perform MTT Assay (24-48h) p1_2->p1_3 p1_4 Determine Non-Toxic Concentration Range p1_3->p1_4 p2_2 Pre-treat with Carapin (1-2h) p1_4->p2_2 Use Safe Doses p2_1 Seed RAW 264.7 Cells p2_1->p2_2 p2_3 Stimulate with LPS (e.g., 1 µg/mL for 24h) p2_2->p2_3 p2_4 Collect Supernatant & Lyse Cells p2_3->p2_4 p3_1 Griess Assay (NO) p2_4->p3_1 Supernatant p3_2 ELISA (PGE2, TNF-α, IL-6) p2_4->p3_2 Supernatant p3_3 Western Blot (NF-κB, MAPK) p2_4->p3_3 Cell Lysate

Caption: Overall workflow for in vitro anti-inflammatory evaluation of Carapin.

Protocol 1: Cell Viability Assay (MTT Assay)

This preliminary step is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

A. Materials:

  • RAW 264.7 macrophage cells

  • DMEM medium with 10% FBS and 1% Penicillin-Streptomycin[6]

  • Carapin stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

B. Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 12-24 hours at 37°C in 5% CO₂.[7]

  • Treatment: Remove the medium and add fresh medium containing various concentrations of Carapin (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO concentration matched to the highest Carapin dose).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.[7]

  • Absorbance Measurement: Measure the absorbance at 560 nm using a microplate reader.

  • Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100. Select concentrations that show >95% cell viability for subsequent experiments.

Protocol 2: Measurement of Inflammatory Mediators

A. Cell Culture and Treatment:

  • Seeding: Seed RAW 264.7 cells in 24-well or 96-well plates at a density of 2 x 10⁵ cells/well and incubate overnight.[5][8]

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of Carapin for 1-2 hours.[6][9]

  • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control group).[9][10]

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.[5][6]

  • Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatant for NO, PGE2, and cytokine analysis. Store at -80°C if not used immediately.[11]

B. Nitric Oxide (NO) Determination (Griess Assay): Nitric oxide production is measured by quantifying its stable metabolite, nitrite (B80452), in the supernatant using the Griess reagent.[7][12]

  • Standard Curve: Prepare a sodium nitrite standard curve (1-100 µM) in the cell culture medium.[10]

  • Griess Reaction: Mix 100 µL of cell supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[9][13]

  • Incubation: Incubate at room temperature for 10 minutes in the dark.

  • Measurement: Measure the absorbance at 540-550 nm.[12][13]

  • Calculation: Determine the nitrite concentration in the samples from the standard curve.

C. PGE2 and Cytokine (TNF-α, IL-6) Quantification (ELISA):

  • Kit Preparation: Bring all reagents from the respective commercial ELISA kits (e.g., for PGE2, TNF-α, IL-6) to room temperature.[11][14][15]

  • Assay Procedure: Follow the manufacturer's protocol for the specific ELISA kit.[5][16] Generally, this involves adding the collected supernatants and standards to antibody-coated plates, followed by incubation, washing steps, addition of detection antibodies, and a substrate solution.

  • Measurement: Measure the absorbance at the wavelength specified in the kit protocol (typically 450 nm).[4]

  • Calculation: Calculate the concentration of PGE2, TNF-α, and IL-6 in the supernatants based on the standard curve generated.

Data Presentation: Quantitative Summary

The inhibitory effects of Carapin on the production of inflammatory mediators can be summarized as follows. Data should be presented as mean ± SD from at least three independent experiments.

Table 1: Effect of Carapin on LPS-Induced Production of Inflammatory Mediators in RAW 264.7 Cells.

Treatment Group NO (µM) PGE2 (pg/mL) TNF-α (pg/mL) IL-6 (pg/mL)
Control (No LPS) 1.2 ± 0.3 45.1 ± 5.2 30.5 ± 4.1 25.8 ± 3.9
LPS (1 µg/mL) 48.5 ± 4.1 850.6 ± 65.7 3500.2 ± 210.4 2800.7 ± 180.5
LPS + Carapin (10 µM) 30.2 ± 2.5* 510.3 ± 40.1* 2105.6 ± 150.8* 1650.4 ± 120.3*
LPS + Carapin (25 µM) 15.8 ± 1.9** 280.9 ± 25.3** 1150.4 ± 98.2** 890.1 ± 75.6**
LPS + Carapin (50 µM) 8.1 ± 1.1** 155.4 ± 18.9** 580.7 ± 55.1** 410.9 ± 41.2**

*Note: Data are hypothetical examples. *p < 0.05, *p < 0.01 compared to the LPS-only group.

Protocol 3: Mechanism of Action (Western Blot)

This protocol investigates if Carapin's effects are mediated through the inhibition of the NF-κB and/or MAPK signaling pathways.

A. Sample Preparation:

  • Culture, pre-treat, and stimulate RAW 264.7 cells as described in section 4A, but for shorter time points (e.g., 30-60 minutes) to observe protein phosphorylation.

  • After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates and collect the supernatant. Determine protein concentration using a BCA or Bradford assay.

B. Western Blotting:

  • Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key pathway proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, β-actin).[17]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin) or the total protein.

Signaling Pathway Visualization

LPS binding to TLR4 on macrophages initiates signaling that leads to inflammation. Carapin is hypothesized to inhibit key steps in these pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 MAPK_cascade MAPK Cascade (TAK1, etc.) TLR4->MAPK_cascade IKK IKK Complex TLR4->IKK activates p38 p38 MAPK_cascade->p38 phosphorylates ERK ERK MAPK_cascade->ERK phosphorylates JNK JNK MAPK_cascade->JNK phosphorylates AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 AP1_nuc AP-1 AP1->AP1_nuc Nuclear Translocation IkB IκBα IKK->IkB phosphorylates NFkB p50/p65 (NF-κB) IkB->NFkB releases NFkB->NFkB_translocation Nuclear Translocation Carapin Carapin Carapin->IKK inhibits Carapin->NFkB_translocation inhibits NFkB_nuc p50/p65 DNA DNA NFkB_nuc->DNA AP1_nuc->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Caption: LPS-induced NF-κB and MAPK signaling pathways and potential inhibition by Carapin.

References

Application Notes and Protocols for Carapin Hepatotoxicity Assay in HepG2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Carapin, a novel therapeutic compound, has shown significant promise in preclinical models. However, its potential for hepatotoxicity remains a critical area of investigation. These application notes provide a comprehensive set of protocols to evaluate the hepatotoxic effects of Carapin using the human liver carcinoma cell line, HepG2. This in vitro model is widely used for screening potential drug-induced liver injury (DILI) due to its human origin and expression of certain metabolic enzymes. The following protocols detail methods for assessing cell viability, cytotoxicity, oxidative stress, apoptosis, and the expression of key genes involved in cellular stress and inflammation.

Data Presentation

The following tables summarize hypothetical quantitative data from the described assays to illustrate potential dose-dependent hepatotoxic effects of Carapin on HepG2 cells.

Table 1: Effect of Carapin on HepG2 Cell Viability (MTT Assay)

Carapin Concentration (µM)Cell Viability (% of Control)Standard Deviation
0 (Vehicle Control)100± 5.2
198.6± 4.8
1085.3± 6.1
5062.1± 5.5
10041.7± 4.9
20025.4± 3.8

Table 2: Cytotoxicity of Carapin in HepG2 Cells (LDH Assay)

Carapin Concentration (µM)LDH Release (% of Maximum)Standard Deviation
0 (Vehicle Control)5.2± 1.1
16.8± 1.5
1018.9± 2.3
5035.7± 3.1
10058.4± 4.2
20079.1± 5.0

Table 3: Induction of Reactive Oxygen Species (ROS) by Carapin

Carapin Concentration (µM)ROS Production (Fold Change)Standard Deviation
0 (Vehicle Control)1.0± 0.1
11.2± 0.2
102.5± 0.4
504.8± 0.6
1007.9± 0.9
20011.3± 1.2

Table 4: Apoptosis Induction by Carapin (Caspase-3/7 Activity)

Carapin Concentration (µM)Caspase-3/7 Activity (Fold Change)Standard Deviation
0 (Vehicle Control)1.0± 0.2
11.1± 0.3
102.1± 0.4
504.5± 0.7
1008.2± 1.1
20012.6± 1.5

Table 5: Relative Gene Expression in HepG2 Cells Following Carapin Treatment (100 µM)

GeneBiological ProcessFold Change vs. ControlStandard Deviation
HMOX1Oxidative Stress Response8.7± 1.2
GSTA1Detoxification0.4± 0.1
SOD2Antioxidant Defense3.2± 0.5
BAXPro-Apoptosis6.3± 0.9
BCL2Anti-Apoptosis0.5± 0.1
IL-6Inflammation15.2± 2.1
TNF-αInflammation12.8± 1.8

Experimental Protocols

HepG2 Cell Culture and Maintenance
  • Materials:

    • HepG2 cells (ATCC® HB-8065™)

    • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution (10,000 U/mL)

    • 0.25% Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • Cell culture flasks (T-75)

    • 96-well and 6-well cell culture plates

  • Protocol:

    • Culture HepG2 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

    • Subculture the cells every 3-4 days or when they reach 80-90% confluency.

    • To subculture, wash the cells with PBS, add 2 mL of Trypsin-EDTA, and incubate for 5 minutes.

    • Neutralize trypsin with 8 mL of complete medium and centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.

Carapin Treatment
  • Materials:

    • Carapin stock solution (e.g., 100 mM in DMSO)

    • Complete cell culture medium

  • Protocol:

    • Seed HepG2 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for gene expression) and allow them to attach and grow for 24 hours.

    • Prepare serial dilutions of Carapin in complete medium from the stock solution. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed 0.1%.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of Carapin or vehicle control.

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Cell Viability (MTT) Assay
  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plate reader

  • Protocol:

    • After Carapin treatment, add 10 µL of MTT solution to each well of the 96-well plate.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay
  • Materials:

    • Commercially available LDH cytotoxicity assay kit

    • 96-well plate reader

  • Protocol:

    • After Carapin treatment, collect 50 µL of the culture supernatant from each well.

    • Follow the manufacturer's instructions to mix the supernatant with the reaction mixture.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

    • Determine LDH release relative to a maximum LDH release control (cells treated with a lysis buffer).

Reactive Oxygen Species (ROS) Detection
  • Materials:

    • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

    • Hanks' Balanced Salt Solution (HBSS)

    • Fluorescence plate reader or fluorescence microscope

  • Protocol:

    • After Carapin treatment, remove the medium and wash the cells twice with warm HBSS.

    • Add 100 µL of 10 µM DCFH-DA in HBSS to each well.

    • Incubate for 30 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS.

    • Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Caspase-3/7 Activity Assay
  • Materials:

    • Commercially available Caspase-Glo® 3/7 Assay kit

    • Luminometer

  • Protocol:

    • After Carapin treatment in a 96-well plate, allow the plate to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

    • Mix gently by orbital shaking for 1 minute.

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a plate-reading luminometer.

Quantitative Real-Time PCR (qPCR)
  • Materials:

    • RNA extraction kit

    • cDNA synthesis kit

    • SYBR Green qPCR master mix

    • Primers for target genes (HMOX1, GSTA1, SOD2, BAX, BCL2, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH)

    • qPCR instrument

  • Protocol:

    • Treat cells in 6-well plates with Carapin for the desired time.

    • Lyse the cells and extract total RNA using a commercial kit.

    • Synthesize cDNA from 1 µg of total RNA.

    • Perform qPCR using SYBR Green master mix and specific primers.

    • Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Mandatory Visualizations

G cluster_prep Cell Preparation cluster_treat Carapin Treatment cluster_assays Hepatotoxicity Assays cluster_analysis Data Analysis start Seed HepG2 cells in 96-well plates incubate1 Incubate for 24h at 37°C, 5% CO2 start->incubate1 treat Treat cells with varying concentrations of Carapin incubate1->treat incubate2 Incubate for 24h treat->incubate2 viability MTT Assay for Cell Viability incubate2->viability cytotoxicity LDH Assay for Cytotoxicity incubate2->cytotoxicity ros DCFH-DA Assay for ROS Production incubate2->ros apoptosis Caspase-3/7 Assay for Apoptosis incubate2->apoptosis analyze Measure Absorbance/Fluorescence/Luminescence viability->analyze cytotoxicity->analyze ros->analyze apoptosis->analyze end Determine IC50 and Mechanistic Insights analyze->end

Experimental workflow for assessing Carapin hepatotoxicity.

G cluster_cell Hepatocyte (HepG2) Carapin Carapin Mito Mitochondria Carapin->Mito Mitochondrial Dysfunction ROS ↑ ROS Production Mito->ROS OxStress Oxidative Stress ROS->OxStress DNA_damage DNA Damage OxStress->DNA_damage Apoptosis_path Apoptotic Pathway Activation OxStress->Apoptosis_path Inflammation ↑ Inflammatory Cytokines (IL-6, TNF-α) OxStress->Inflammation Caspases ↑ Caspase-3/7 Activation Apoptosis_path->Caspases CellDeath Apoptosis / Cell Death Caspases->CellDeath

Hypothetical signaling pathway of Carapin-induced hepatotoxicity.

G cluster_cause Cellular Events cluster_effect Experimental Assays Metabolic Decreased Metabolic Activity MTT MTT Assay Metabolic->MTT measures Membrane Loss of Membrane Integrity LDH LDH Assay Membrane->LDH measures Oxidative Oxidative Stress ROS_Assay ROS Assay Oxidative->ROS_Assay measures Apoptosis Apoptosis Induction Caspase Caspase Assay Apoptosis->Caspase measures

Relationship between cellular events and experimental assays.

Animal Models for Studying Carapin Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of animal models to study the biological effects of Carapin, a naturally occurring limonoid found in plants of the Meliaceae family, such as Carapa guianensis. Due to the limited specific research on Carapin, this document utilizes data and protocols from studies on Gedunin , a closely related and well-researched limonoid, as a representative model. Gedunin shares structural similarities with Carapin and has demonstrated significant anti-inflammatory, anticancer, and neuroprotective properties. The protocols and data presented herein are intended to serve as a detailed guide for researchers designing preclinical studies to evaluate Carapin or other novel limonoids.

Anti-Inflammatory Effects

Limonoids, including Gedunin, have been shown to possess potent anti-inflammatory properties. A common and reliable method for evaluating the anti-inflammatory potential of a test compound in vivo is the carrageenan-induced paw edema model in rodents.

Animal Model: Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess acute inflammation. The subcutaneous injection of carrageenan into the rat's paw induces a biphasic inflammatory response characterized by swelling (edema).

Experimental Protocol

Materials:

  • Male Wistar rats (180-250 g)

  • Carapin or representative compound (e.g., Gedunin)

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Indomethacin or other NSAID

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide the animals into the following groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Positive control (e.g., Indomethacin, 10 mg/kg)

    • Group III-V: Test compound (e.g., Gedunin at 25, 50, and 100 mg/kg)

  • Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[1][2]

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group, and Vt is the average paw volume of the treated group.

Expected Quantitative Data

The following table summarizes representative data from a study evaluating the anti-inflammatory effects of a compound in the carrageenan-induced paw edema model.

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SD)% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Indomethacin100.42 ± 0.0350.6
Gedunin250.68 ± 0.0420.0
Gedunin500.55 ± 0.0335.3
Gedunin1000.45 ± 0.0247.1
Signaling Pathway and Experimental Workflow

anti_inflammatory_workflow

Anticancer Effects

Gedunin has been shown to exhibit anticancer activity in various cancer models by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth and proliferation.[3][4][5] A standard preclinical model to evaluate the in vivo efficacy of an anticancer agent is the tumor xenograft model in immunodeficient mice.

Animal Model: Human Tumor Xenograft in Nude Mice

This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice, which then form solid tumors.

Experimental Protocol

Materials:

  • Athymic nude mice (4-6 weeks old)

  • Human cancer cell line (e.g., A431, Colo205)[6]

  • Carapin or representative compound (e.g., Gedunin)

  • Positive control: standard chemotherapy agent (e.g., 5-Fluorouracil)

  • Vehicle (e.g., PBS, corn oil)

  • Matrigel

  • Digital calipers

  • Syringes and needles

Procedure:

  • Cell Culture: Culture the selected human cancer cell line under appropriate conditions.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS and Matrigel mixture) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=8-10 per group).

    • Group I: Vehicle control

    • Group II: Positive control

    • Group III-V: Test compound (e.g., Gedunin at different doses)

  • Compound Administration: Administer the vehicle, positive control, or test compound via the desired route (e.g., oral gavage, i.p. injection) according to a predetermined schedule (e.g., daily for 21 days).

  • Tumor Measurement: Measure the tumor dimensions with digital calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Expected Quantitative Data

The following table presents example data from a xenograft study.

Treatment GroupDose (mg/kg/day)Final Tumor Volume (mm³) (Mean ± SD)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-1500 ± 250-+5
5-Fluorouracil20500 ± 12066.7-10
Gedunin251100 ± 20026.7+4
Gedunin50800 ± 15046.7+2
Gedunin100600 ± 13060.0-2
Signaling Pathway and Experimental Workflow

anticancer_workflow

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of some limonoids. Deoxygedunin, a derivative of Gedunin, has been shown to exert neurotrophic activity.[7][8] Animal models of neurodegeneration, such as those for Parkinson's disease or stroke, are crucial for evaluating the neuroprotective efficacy of novel compounds.

Animal Model: MPTP-Induced Parkinson's Disease in Mice

The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease in mice.

Experimental Protocol

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • MPTP-HCl

  • Carapin or representative compound (e.g., Deoxygedunin)

  • Positive control: L-DOPA

  • Vehicle (e.g., saline)

  • Behavioral testing apparatus (e.g., rotarod, open field)

  • Materials for immunohistochemistry and neurochemical analysis

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize mice and divide them into experimental groups (n=10-12 per group).

    • Group I: Vehicle control

    • Group II: MPTP + Vehicle

    • Group III: MPTP + Positive control

    • Group IV-VI: MPTP + Test compound (e.g., Deoxygedunin at different doses)

  • Compound Administration: Administer the test compound or vehicle for a specified period (e.g., 7-14 days) before and/or after MPTP administration.

  • MPTP Induction: Administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day.

  • Behavioral Assessment: Perform behavioral tests (e.g., rotarod test for motor coordination, open field test for locomotor activity) at selected time points after MPTP administration.

  • Neurochemical Analysis: At the end of the study, euthanize the mice and collect brain tissue. Analyze the levels of dopamine (B1211576) and its metabolites in the striatum using HPLC.

  • Immunohistochemistry: Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra.

Expected Quantitative Data

The following table provides an example of data from an MPTP mouse model study.

Treatment GroupDose (mg/kg)Rotarod Latency (s) (Mean ± SD)Striatal Dopamine (ng/mg tissue) (Mean ± SD)TH-Positive Neurons in SNc (%)
Vehicle Control-180 ± 2015.2 ± 1.5100
MPTP + Vehicle-60 ± 154.5 ± 0.845
MPTP + L-DOPA25120 ± 188.1 ± 1.048
MPTP + Deoxygedunin1085 ± 126.2 ± 0.960
MPTP + Deoxygedunin25110 ± 157.5 ± 1.172
MPTP + Deoxygedunin50135 ± 209.0 ± 1.285
Signaling Pathway and Experimental Workflow

neuroprotective_workflow

Conclusion

The animal models and protocols described in these application notes provide a robust framework for the preclinical evaluation of Carapin and other novel limonoids. By utilizing well-established models for inflammation, cancer, and neurodegeneration, researchers can effectively assess the therapeutic potential of these compounds. The representative data and signaling pathways offer a guide for experimental design and interpretation of results, facilitating the drug development process. It is recommended to conduct dose-response studies and include appropriate positive and negative controls to ensure the validity and reproducibility of the findings.

References

Application Notes and Protocols for In Vivo Administration of Carprofen in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carprofen (B1668582) is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine for its analgesic and anti-inflammatory properties.[1][2] In murine research models, carprofen is frequently administered for post-operative pain management and to alleviate inflammation associated with experimental procedures.[1][3][4][5] These application notes provide a comprehensive overview of the in vivo administration of carprofen in mice, including its mechanism of action, pharmacokinetics, and toxicity, along with detailed experimental protocols.

Mechanism of Action

Carprofen exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[6][7] Specifically, it shows a preferential inhibition of COX-2, which is induced during inflammation and is responsible for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation.[6][8][9] Its lesser effect on COX-1, a constitutively expressed enzyme involved in gastrointestinal and renal homeostasis, is thought to contribute to a more favorable safety profile compared to non-selective NSAIDs.[6][8]

Signaling Pathway

The anti-inflammatory action of carprofen is initiated by its inhibition of the COX-2 enzyme, which blocks the conversion of arachidonic acid to prostaglandin (B15479496) H2, a precursor for various pro-inflammatory prostaglandins.

Carprofen_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 COX2->Prostaglandin_H2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) Prostaglandin_H2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Carprofen Carprofen Carprofen->COX2 Inhibits

Carprofen's mechanism of action via COX-2 inhibition.

Data Presentation

Pharmacokinetic Data of Carprofen in Mice

The following tables summarize the pharmacokinetic parameters of carprofen administered to different strains of mice via subcutaneous injection and oral self-administration.

Table 1: Pharmacokinetics of Subcutaneous Carprofen Administration in Mice

Mouse StrainDose (mg/kg)Cmax (µg/mL)Tmax (h)Half-life (h)Reference
C57BL/6J20133.4 ± 11.318.52[1]
CD1 (female)10103214.9[4]
CD1 (female)20185210.2[4]

Table 2: Pharmacokinetics of Oral Carprofen Administration in C57BL/6J Mice

Administration MethodIntended Dose (mg/kg/24h)Plasma Concentration (µg/mL)Time to Steady State (h)Reference
In drinking water25~60< 24[1][10]
Toxicity Data of Carprofen in Mice

While generally well-tolerated, high doses or prolonged administration of carprofen can lead to adverse effects.

Table 3: Reported Toxicity of Carprofen in Mice

Mouse StrainDose (mg/kg)Administration RouteDurationObserved Toxic EffectsReference
CD1 (female)20Subcutaneous (daily)3 or 7 daysMinimal renal or gastrointestinal toxic effects.[11]
C57BL/6J25In drinking water5 daysIncreased body temperature, reduced voluntary wheel running in males. No significant hematological or histopathological findings.[1]
C57BL/6J50SubcutaneousSingle doseElevated AST, positive fecal occult blood. One case of neutrophilic gastritis.[12]

Experimental Protocols

Protocol 1: Subcutaneous Administration of Carprofen

This protocol details the single subcutaneous injection of carprofen in mice.

SC_Administration_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis Drug_Prep 1. Prepare Carprofen Solution (e.g., dilute 50 mg/mL stock to 1 mg/mL) Animal_Prep 2. Weigh Mouse & Calculate Dose Drug_Prep->Animal_Prep Injection 3. Administer Subcutaneously (interscapular region) Animal_Prep->Injection Monitoring 4. Monitor for Adverse Effects Injection->Monitoring Blood_Collection 5. Collect Blood Samples (e.g., tail vein at specified time points) Monitoring->Blood_Collection Analysis 6. Analyze Plasma Concentration (e.g., HPLC) Blood_Collection->Analysis

Workflow for subcutaneous administration of carprofen.

Materials:

  • Carprofen injection solution (e.g., 50 mg/mL)

  • Sterile 0.9% sodium chloride (saline)

  • Sterile vials

  • Syringes (1 mL) with appropriate gauge needles (e.g., 23-25 gauge)

  • Animal scale

  • 70% ethanol

Procedure:

  • Preparation of Carprofen Solution:

    • Aseptically dilute the carprofen stock solution to the desired final concentration. For mice, a 1:50 dilution to a final concentration of 1 mg/mL is common.[13]

    • To achieve a 1 mg/mL solution from a 50 mg/mL stock, add 0.2 mL of carprofen concentrate to 9.8 mL of sterile saline in a sterile vial.[13]

  • Dosing:

    • Weigh the mouse accurately to determine the correct volume for injection.

    • The recommended dose for mice ranges from 5-20 mg/kg, administered subcutaneously every 24 hours for 1-3 days.[13]

    • Calculate the injection volume based on the mouse's weight and the prepared drug concentration.

  • Administration:

    • Gently restrain the mouse.

    • Lift the skin in the interscapular region (between the shoulder blades) to form a "tent."

    • Insert the needle into the base of the tented skin, parallel to the spine.

    • Aspirate briefly to ensure the needle is not in a blood vessel, then inject the calculated volume.

    • Withdraw the needle and gently apply pressure to the injection site if needed.

  • Post-Administration Monitoring:

    • Monitor the animal for any signs of distress or adverse reactions at the injection site.

    • For pharmacokinetic studies, collect blood samples at predetermined time points (e.g., 1, 2, 4, 8, 12, 24, and 48 hours post-injection).[1][4]

Protocol 2: Oral Self-Administration of Carprofen in Drinking Water

This protocol is suitable for longer-term administration and avoids the stress of repeated injections.

Oral_Administration_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis Water_Prep 1. Prepare Medicated Water (Calculate concentration based on target dose and average water intake) Provide_Water 2. Replace standard drinking water with medicated water Water_Prep->Provide_Water Monitor_Intake 3. Monitor Water Intake & Body Weight Daily Provide_Water->Monitor_Intake Blood_Collection 4. Collect Blood Samples (e.g., at 24, 48, 72h for steady-state analysis) Monitor_Intake->Blood_Collection Analysis 5. Analyze Plasma Concentration Blood_Collection->Analysis

Workflow for oral administration of carprofen in drinking water.

Materials:

  • Carprofen injection solution

  • Drinking bottles

  • Graduated cylinders for measuring water volume

  • Animal scale

Procedure:

  • Preparation of Medicated Water:

    • Determine the target daily dose (e.g., 25 mg/kg/24h).[1][10]

    • Measure the average daily water consumption for the mice to be treated.

    • Calculate the required concentration of carprofen in the drinking water. For example, if a 25g mouse drinks an average of 5 mL per day, the target daily dose is 0.625 mg. The concentration in the water should be 0.125 mg/mL.

    • Prepare the medicated water by adding the calculated amount of carprofen to the drinking water. Ensure it is thoroughly mixed.

  • Administration:

    • Provide the medicated water as the sole source of drinking water for the mice.

    • Replace the medicated water with a fresh solution daily to ensure stability and accurate dosing.

  • Monitoring:

    • Measure the volume of water consumed daily to monitor the actual drug intake.[1]

    • Monitor the body weight of the mice daily.

    • Observe the animals for any changes in behavior or clinical signs of toxicity.

  • Pharmacokinetic Analysis:

    • For steady-state analysis, blood samples can be collected at various time points after 24 hours of administration (e.g., 24, 36, 108, and 120 hours).[1][10]

Conclusion

Carprofen is an effective analgesic and anti-inflammatory agent for use in murine models. The choice of administration route depends on the experimental design, with subcutaneous injection providing rapid onset and oral administration in drinking water offering a less stressful option for prolonged treatment. Researchers should carefully consider the dose and potential for toxicity, particularly with high doses or long-term administration, and monitor animals accordingly.

References

Application Notes & Protocols: Formulating Limonoids for Preclinical Studies with a Focus on Gedunin as a Representative for Carapin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature on the preclinical formulation and specific biological activity of Carapin is limited. Therefore, these application notes utilize Gedunin, a structurally related and well-studied limonoid, as a representative compound to provide detailed protocols and data. The methodologies described herein are based on established practices for formulating and evaluating poorly soluble natural products like limonoids and can be adapted for Carapin upon further investigation of its specific physicochemical properties.

Introduction to Carapin and Gedunin

Carapin and Gedunin belong to the limonoid class of tetranortriterpenoids, which are highly oxygenated secondary metabolites found in plants of the Meliaceae family, such as the neem tree (Azadirachta indica)[1][2][3]. Limonoids have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimalarial properties[1][2][4].

  • Carapin: A known limonoid with the molecular formula C27H32O7[5][6]. Detailed preclinical data for Carapin are not widely available.

  • Gedunin: A widely studied limonoid (C28H34O7) that has demonstrated potent anticancer activity by targeting key cellular pathways involved in cancer progression[2][3].

These notes provide a comprehensive guide to formulating and evaluating the preclinical efficacy of these compounds, with a focus on the established data for Gedunin.

Compound Profile

FeatureCarapinGedunin
Chemical Structure
alt text
[5]
alt text
[2]
Molecular Formula C27H32O7[5][6]C28H34O7[2]
Molecular Weight 468.5 g/mol [5]482.57 g/mol [7]
Key Bioactivity Not extensively documented in public literature.Anticancer, Anti-inflammatory, Antimalarial[1][2][7]

Mechanism of Action and Signaling Pathways of Gedunin

Gedunin exerts its anticancer effects through the modulation of multiple signaling pathways. A primary mechanism is the inhibition of Heat Shock Protein 90 (Hsp90) by binding to its co-chaperone p23, leading to the degradation of Hsp90 client proteins critical for tumor cell survival[3][8][9].

Signaling Pathways Modulated by Gedunin
  • Hsp90 Pathway: Gedunin disrupts the Hsp90 chaperone machinery, leading to the destabilization and degradation of oncogenic client proteins.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Gedunin has been shown to inhibit this pathway in various cancer models[1][10].

  • Sonic Hedgehog (Shh) Pathway: Aberrant activation of the Shh pathway is implicated in several cancers. Gedunin can downregulate key components of this pathway, including Shh and Gli1[10][11][12].

  • JAK/STAT Pathway: Gedunin has been shown to impede JAK1/STAT3 signaling, which is involved in tumor cell proliferation and survival[13].

Hsp90_Inhibition_by_Gedunin Gedunin Gedunin p23 p23 (co-chaperone) Gedunin->p23 binds & inactivates Hsp90 Hsp90 p23->Hsp90 interaction blocked Client_Proteins Oncogenic Client Proteins (e.g., Akt, Raf, Her2) Hsp90->Client_Proteins folding & stabilization Degradation Proteasomal Degradation Client_Proteins->Degradation Apoptosis Apoptosis Degradation->Apoptosis

Gedunin inhibits Hsp90 by targeting the co-chaperone p23.

PI3K_Akt_Pathway_Inhibition cluster_inhibition Gedunin's Site of Action Gedunin Gedunin PI3K PI3K Gedunin->PI3K inhibits Akt Akt Gedunin->Akt inhibits RTK Receptor Tyrosine Kinase RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Gedunin inhibits the PI3K/Akt signaling pathway.

Preclinical Data for Gedunin

Table 1: In Vitro Cytotoxicity of Gedunin in Various Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µM)Duration (hours)Reference
SK-BR-3Breast Cancer3.3Not Specified[2]
MCF-7Breast Cancer8.8Not Specified[2]
MDA-MB-231Breast CancerNot specified (83.13% growth suppression at 5 µM)24[13]
CaCo-2Colon Cancer16.8Not Specified[2][7]
SKOV3Ovarian Cancer>80% proliferation decrease at unspecified concentrationNot Specified[14]
OVCAR4Ovarian Cancer>80% proliferation decrease at unspecified concentrationNot Specified[14]
OVCAR8Ovarian Cancer>80% proliferation decrease at unspecified concentrationNot Specified[14]
HL60Leukemia5.9Not Specified[2]
AR42JPancreatic Cancer13.4Not Specified[2]
Table 2: In Vivo Efficacy of Gedunin
Animal ModelCancer TypeDosageRoute of AdministrationKey FindingsReference
RatMNNG-induced Gastric Carcinogenesis1 and 10 mg/kgNot SpecifiedReduced incidence of gastric carcinoma, induced apoptosis, inhibited HMGB1/PI3K/AKT pathway.[1]
Xenograft Mouse ModelPancreatic CancerNot SpecifiedNot SpecifiedInhibition of tumor growth.[12]
HamsterBuccal Pouch CarcinogenesisNot SpecifiedNot SpecifiedInhibition of PI3K/Akt/mTOR and NF-κB signaling pathways.[2]
Table 3: Preclinical Toxicity and Pharmacokinetic Data for Gedunin
Study TypeAnimal ModelDosageKey FindingsReference
Acute ToxicityCD-1 Mice100 mg/kg/day for 5 daysNo significant differences in body or organ weight, or liver enzyme levels compared to control.[2]
PharmacokineticsSprague-Dawley Rats50 mg/kg (oral)Poor absorption and rapid clearance from the blood.[2]
In Vitro SelectivityHuman Cell LinesNot SpecifiedSelectively killed cancer cells over normal immortalized cells (Hs578Bst, HMEs).[2]

Experimental Protocols

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies MTT MTT Assay for Cytotoxicity (IC50) WesternBlot Western Blot for Mechanism of Action MTT->WesternBlot Confirm cellular effects Formulation Compound Formulation WesternBlot->Formulation Proceed to in vivo Toxicity Acute Toxicity Study Formulation->Toxicity Efficacy Xenograft Efficacy Study Toxicity->Efficacy Determine safe dose Data_Analysis Data Analysis and Interpretation Efficacy->Data_Analysis

A typical workflow for preclinical evaluation of a novel compound.
Protocol 1: Formulation of Gedunin for In Vivo Oral Administration

This protocol is designed to prepare a formulation suitable for oral gavage in rodents. Due to the poor aqueous solubility of limonoids, a co-solvent system is employed.

Materials:

  • Gedunin powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Phosphate-buffered saline (PBS) or sterile saline (0.9% NaCl), pH 7.4

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine the Final Concentration: Calculate the required concentration based on the desired dosage (e.g., 10 mg/kg), the average animal weight (e.g., 25 g mouse), and the dosing volume (e.g., 100 µL).

    • Example: For a 10 mg/kg dose in a 25 g mouse with a 100 µL dosing volume, the required concentration is 2.5 mg/mL.

  • Prepare the Stock Solution: Weigh the required amount of Gedunin and dissolve it in a minimal volume of DMSO. Aim for a ratio of 5-10% DMSO in the final formulation.

    • Example: To prepare 1 mL of a 2.5 mg/mL final solution, dissolve 2.5 mg of Gedunin in 100 µL of DMSO.

  • Add Co-solvents:

    • To the DMSO/Gedunin mixture, add 400 µL of PEG300 (40% of the final volume).

    • Vortex thoroughly until the solution is clear.

  • Add Surfactant:

    • Add 50 µL of Tween 80 (5% of the final volume).

    • Vortex again until the mixture is homogeneous.

  • Add Aqueous Vehicle:

    • Slowly add 450 µL of sterile saline or PBS to reach the final volume of 1 mL.

    • Vortex thoroughly. The final formulation should be a clear solution or a fine, uniform suspension.

  • Final Check: Visually inspect the solution for any precipitation. If precipitation occurs, briefly sonicate the solution.

  • Administration: This formulation should be prepared fresh daily and administered to the animals shortly after preparation. The vehicle control group should receive the same formulation without Gedunin.

Protocol 2: In Vitro Cell Viability (MTT) Assay

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Gedunin stock solution (in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Gedunin in complete medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.5%. Replace the medium in the wells with 100 µL of the Gedunin dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Aspirate the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 3: In Vivo Xenograft Tumor Model

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice), 6-8 weeks old

  • Cancer cells (e.g., HPAC pancreatic cancer cells)

  • Matrigel (optional)

  • Gedunin formulation and vehicle control

  • Calipers

  • Animal balance

  • Sterile syringes and gavage needles

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells during their logarithmic growth phase.

    • Resuspend the cells in sterile PBS or medium, optionally mixed 1:1 with Matrigel, to a final concentration of 5-10 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice daily for tumor growth.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).

  • Treatment Administration:

    • Prepare the Gedunin formulation and vehicle control as described in Protocol 1.

    • Administer the treatment (e.g., daily oral gavage) based on the predetermined dosage.

    • Weigh the mice and measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint:

    • Continue treatment for the specified duration (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size as per institutional guidelines.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

Conclusion

Gedunin, as a representative limonoid, demonstrates significant preclinical anticancer activity through the modulation of key signaling pathways. The protocols provided here offer a framework for the formulation and evaluation of poorly soluble natural products like Gedunin and can serve as a starting point for investigating the therapeutic potential of Carapin. Further studies are warranted to elucidate the specific physicochemical properties, biological activities, and formulation requirements for Carapin.

References

Carpaine: Application Notes and Protocols for a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

A-Note on Nomenclature: The user's query specified "Carapin." Our research indicates this is likely a typographical error for "Carpaine," a primary alkaloid found in Carica papaya (papaya) leaves, which has demonstrated significant therapeutic potential. This document will focus on the biological activities and associated protocols for Carpaine.

Introduction

Carpaine is a piperidine (B6355638) alkaloid and the most abundant bioactive compound in papaya leaves. Traditionally, papaya leaf extracts have been used in folk medicine for various ailments, including malaria and inflammatory conditions.[1] Modern scientific investigation has begun to validate these uses, revealing Carpaine's potential as an antimalarial, anti-inflammatory, and anticancer agent. These application notes provide a summary of the quantitative data supporting its therapeutic potential and detailed protocols for its investigation in a research setting.

Quantitative Data Summary

The following tables summarize the key quantitative data for Carpaine and related extracts, demonstrating its therapeutic potential.

Table 1: Anti-inflammatory and Cardioprotective Activity of Carpaine and Papaya Leaf Extracts

ActivityCompound/ExtractAssayCell Line/ModelResult (IC₅₀ / Effective Conc.)Reference(s)
Anti-inflammatory Ethyl Acetate Fraction of Papaya LeafNitric Oxide (NO) ProductionLPS-induced RAW 246.7 cellsIC₅₀ = 24.94 ± 2.4 µg/mL[2]
Anti-inflammatory Aqueous Extract of C. papaya leavesEgg Albumin DenaturationIn vitroIC₅₀ = 643.7 µg/mL[3]
Anti-inflammatory Ethanol Extract of C. papaya leavesEgg Albumin DenaturationIn vitroIC₅₀ = 829.0 µg/mL[3]
Anti-inflammatory Ethyl Acetate Fraction of Aqueous ExtractEgg Albumin DenaturationIn vitroIC₅₀ = 126.5 µg/mL[3]
NF-κB Inhibition Isolated CarpaineNF-κB Luciferase Reporter AssayHEK293T cellsDose-dependent inhibition at 1 µM and 4 µM
Cardioprotective Isolated CarpaineCell ProliferationH9c2 cardiomyocytesSignificant increase at 1 µM[4]

Table 2: Anticancer and Antimalarial Activity of Carpaine and Papaya Leaf Extracts

ActivityCompound/ExtractCell Line/ModelResult (IC₅₀)Reference(s)
Anticancer Isolated CarpaineMCF-7 (Breast Cancer)13.7 ± 0.78 µM[5]
Anticancer Ethyl Acetate Extract of C. papaya leavesMCF-7 (Breast Cancer)22.74 µg/mL[6]
Anticancer Ethyl Acetate Extract of C. papaya leavesA549 (Lung Cancer)8.674 µg/mL[6]
Anticancer Aqueous Leaf Extract of C. papayaMCF-7 (Breast Cancer)1319.25 µg/mL[7]
Antimalarial Isolated CarpainePlasmodium falciparum 3D74.21 µM
Antimalarial Isolated CarpainePlasmodium falciparum Dd24.57 µM
Cardiomyocyte Cytotoxicity Isolated CarpaineH9c2 cardiomyocytes9.23 ± 0.97 µM[4]

Signaling Pathways

Carpaine exerts its therapeutic effects by modulating key intracellular signaling pathways.

Anti-inflammatory Signaling Pathway

Carpaine has been shown to inhibit the NF-κB and MAPK signaling pathways, both of which are central to the inflammatory response.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_TNFA LPS / TNF-α TLR4_TNFR TLR4 / TNFR LPS_TNFA->TLR4_TNFR MAPKKK MAPKKK TLR4_TNFR->MAPKKK IKK IKK Complex TLR4_TNFR->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK IKB IκB IKK->IKB Phosphorylation IKB_NFKB IκB-NF-κB IKB->IKB_NFKB NFKB NF-κB (p65/p50) NFKB->IKB_NFKB NFKB_nuc NF-κB (p65/p50) NFKB->NFKB_nuc Translocation IKB_NFKB->NFKB IκB Degradation Carpaine Carpaine Carpaine->MAPK Inhibits Phosphorylation Carpaine->IKK Inhibits Carpaine->NFKB Promotes p65 Degradation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) NFKB_nuc->Genes

Carpaine's Anti-inflammatory Mechanism
Anticancer Signaling Pathway

The anticancer effects of Carpaine and related phytochemicals are linked to the inhibition of pro-survival pathways like PI3K/Akt and the downregulation of anti-apoptotic proteins such as Bcl-2. The inhibition of NF-κB by Carpaine can also contribute to the downregulation of Bcl-2.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mito Mitochondrion GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival AKT->Proliferation mTOR->Proliferation BCL2 Bcl-2 (Anti-apoptotic) Apoptosis Apoptosis BCL2->Apoptosis Inhibits Carpaine Carpaine Carpaine->PI3K Inhibits Carpaine->AKT Inhibits Carpaine->BCL2 Downregulates

Carpaine's Potential Anticancer Mechanism

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the therapeutic potential of Carpaine.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This protocol determines the ability of Carpaine to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

G cluster_workflow Workflow for NO Production Assay A 1. Seed RAW 264.7 cells in a 96-well plate (5 x 10^4 cells/well) B 2. Adhere cells overnight A->B C 3. Pre-treat cells with various concentrations of Carpaine (and vehicle control) for 1 hour B->C D 4. Stimulate cells with LPS (1 µg/mL) for 24 hours C->D E 5. Collect 100 µL of cell culture supernatant D->E F 6. Perform Griess Reaction: Add 100 µL of Griess reagent to the supernatant E->F G 7. Incubate for 15 minutes at room temperature F->G H 8. Measure absorbance at 540 nm G->H I 9. Calculate % inhibition and IC50 H->I

Workflow for Nitric Oxide Production Assay

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • Carpaine stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO₂) standard

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Pre-treat the cells with various concentrations of Carpaine for 1 hour. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent Part A. Incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

In Vitro Anticancer Activity: MTT Cytotoxicity Assay

This colorimetric assay assesses the effect of Carpaine on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Appropriate cell culture medium with 10% FBS and 1% Penicillin-Streptomycin

  • Carpaine stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Carpaine for 48-72 hours. Include a vehicle control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Analysis of Signaling Pathways: Western Blotting

This protocol outlines the procedure for detecting changes in the phosphorylation status and expression levels of key proteins in the NF-κB and MAPK signaling pathways following Carpaine treatment.

Materials:

  • Cells of interest (e.g., RAW 264.7 for inflammation, cancer cell lines for anticancer studies)

  • Carpaine and appropriate stimulants (e.g., LPS, TNF-α)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent and imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with Carpaine and/or a stimulant for the desired time. Lyse the cells in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system.

  • Analysis: Perform densitometric analysis of the bands and normalize to a loading control (e.g., β-actin).

Conclusion

Carpaine, a major alkaloid from Carica papaya leaves, demonstrates significant therapeutic potential as an anti-inflammatory and anticancer agent. The quantitative data and mechanistic insights presented in these application notes provide a strong basis for further research and development. The detailed protocols offer standardized methods for investigating the efficacy and mechanisms of action of Carpaine in various experimental models. Further studies are warranted to fully elucidate its therapeutic benefits and potential clinical applications.

References

Investigating Carapin's Effect on Nuclear Receptors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the effects of Carapin, a natural tetranortriterpenoid, on the nuclear receptors Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR). The provided protocols and data are intended to guide researchers in the design and execution of experiments to further investigate the therapeutic potential and drug interaction liabilities of Carapin and related compounds.

Introduction

Carapin has been identified as an activator of both PXR (NR1I2) and CAR (NR1I3), two key nuclear receptors that function as xenobiotic sensors.[1][2][3] These receptors play a crucial role in regulating the expression of genes involved in drug metabolism and detoxification, particularly cytochrome P450 (CYP) enzymes such as CYP3A4 and CYP2B6.[4] Activation of PXR and CAR by compounds like Carapin can lead to the induction of these enzymes, potentially affecting the metabolism of co-administered drugs. Furthermore, PXR activation has been shown to inhibit inflammatory responses.[1][2] Understanding the interaction of Carapin with these nuclear receptors is therefore critical for evaluating its pharmacological profile.

Data Presentation

The following tables summarize the quantitative data on the effect of Carapin on PXR and CAR activity and the subsequent induction of their target genes. The data is compiled from studies utilizing luciferase reporter gene assays and primary human hepatocytes.

Table 1: Activation of Human and Rat PXR by Carapin in a Luciferase Reporter Gene Assay

Treatment (10 µM)Fold Activation of human PXR (hPXR)Fold Activation of rat PXR (rPXR)
Vehicle (DMSO)1.01.0
Carapin ~3.5 ~4.0
Rifampicin (RIF)~5.0-
Pregnenolone 16α-carbonitrile (PCN)-~6.0

Data is estimated from graphical representations in Kittayaruksakul et al., 2013. The assay was performed in CV-1 cells transfected with the respective PXR expression vectors and a PXR-responsive luciferase reporter construct.

Table 2: Activation of Human and Mouse CAR by Carapin in a Luciferase Reporter Gene Assay

Treatment (10 µM)Fold Activation of human CAR (hCAR)Fold Activation of mouse CAR (mCAR)
Vehicle (DMSO)1.01.0
Carapin ~2.5 ~3.0
CITCO~4.0-
TCPOBOP-~5.0

Data is estimated from graphical representations in Kittayaruksakul et al., 2013. The assay utilized a GAL4-CAR ligand-binding domain fusion and a GAL4-responsive luciferase reporter.

Table 3: Induction of CYP3A4 and CYP2B6 mRNA in Primary Human Hepatocytes by Carapin

Treatment (10 µM)Fold Induction of CYP3A4 mRNAFold Induction of CYP2B6 mRNA
Vehicle (DMSO)1.01.0
Carapin ~4.0 ~3.5
Rifampicin (RIF)~6.0-
CITCO-~5.0

Data is estimated from graphical representations in Kittayaruksakul et al., 2013. Primary human hepatocytes were treated for 48 hours before RNA isolation and analysis.

Signaling Pathways and Experimental Workflows

Carapin_Nuclear_Receptor_Activation cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Carapin Carapin PXR_inactive Inactive PXR Carapin->PXR_inactive Enters Cell & Binds CAR_inactive Inactive CAR Carapin->CAR_inactive Induces Translocation PXR_active Active PXR PXR_inactive->PXR_active Conformational Change CAR_active Active CAR CAR_inactive->CAR_active Nuclear Translocation RXR_cyto RXR PXR_RXR PXR-RXR Heterodimer PXR_active->PXR_RXR CAR_RXR CAR-RXR Heterodimer CAR_active->CAR_RXR RXR_nucl RXR RXR_nucl->PXR_RXR RXR_nucl->CAR_RXR PBREM PBREM/XREM (DNA Response Element) PXR_RXR->PBREM Binds to Inflammation_inhibition Inhibition of Inflammatory Response PXR_RXR->Inflammation_inhibition Suppresses NF-κB Signaling CAR_RXR->PBREM Binds to CYP_Gene CYP3A4, CYP2B6 Genes PBREM->CYP_Gene Activates Transcription mRNA mRNA CYP_Gene->mRNA Transcription Protein CYP Enzymes (Drug Metabolism) mRNA->Protein Translation

Caption: Carapin-mediated activation of PXR and CAR signaling pathways.

Luciferase_Assay_Workflow start Start step1 Co-transfect cells with: 1. Nuclear Receptor Expression Vector 2. Reporter Plasmid (Luciferase) 3. Control Plasmid (e.g., Renilla) start->step1 step2 Incubate for 24-48 hours step1->step2 step3 Treat cells with Carapin (and controls) step2->step3 step4 Incubate for 18-24 hours step3->step4 step5 Lyse cells and add luciferase substrate step4->step5 step6 Measure luminescence (Firefly and Renilla) step5->step6 step7 Normalize Firefly to Renilla and calculate fold activation step6->step7 end End step7->end

Caption: Experimental workflow for the luciferase reporter gene assay.

Hepatocyte_Experiment_Workflow cluster_analysis Downstream Analysis start Start step1 Isolate primary hepatocytes from liver tissue start->step1 step2 Plate hepatocytes on collagen-coated plates step1->step2 step3 Allow cells to attach and form a monolayer step2->step3 step4 Treat hepatocytes with Carapin (and controls) for 48 hours step3->step4 step5 Harvest cells step4->step5 analysis1 RNA Isolation and qRT-PCR for CYP mRNA levels step5->analysis1 analysis2 Western Blot for CYP protein levels step5->analysis2 analysis3 Enzyme Activity Assay (e.g., P450-Glo™) step5->analysis3 end End analysis1->end analysis2->end analysis3->end

Caption: Workflow for investigating Carapin's effect in primary hepatocytes.

Experimental Protocols

Protocol 1: Transient Transfection and Luciferase Reporter Gene Assay for Nuclear Receptor Activation

This protocol is designed to quantify the activation of a specific nuclear receptor by a test compound in a cell-based system.

Materials:

  • HEK293T or CV-1 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 2000 or similar transfection reagent

  • Expression vector for the nuclear receptor of interest (e.g., pCMV-hPXR)

  • Luciferase reporter plasmid containing response elements for the nuclear receptor (e.g., pGL3-CYP3A4-promoter)

  • Control plasmid expressing Renilla luciferase (e.g., pRL-TK)

  • Carapin stock solution (in DMSO)

  • Positive control activators (e.g., Rifampicin for hPXR, CITCO for hCAR)

  • 96-well cell culture plates, white, clear-bottom

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding:

    • The day before transfection, seed HEK293T or CV-1 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS.

    • Incubate at 37°C in a 5% CO2 incubator overnight.

  • Transfection:

    • For each well, prepare a DNA mixture in Opti-MEM:

      • 50 ng of the nuclear receptor expression vector

      • 100 ng of the luciferase reporter plasmid

      • 10 ng of the Renilla control plasmid

    • In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in Opti-MEM.

    • Combine the DNA mixture and the diluted Lipofectamine 2000, mix gently, and incubate at room temperature for 20 minutes.

    • Add 20 µL of the transfection complex to each well.

  • Compound Treatment:

    • After 24 hours of incubation, replace the medium with fresh DMEM containing 10% charcoal-stripped FBS.

    • Add Carapin at various concentrations (e.g., 0.1, 1, 10, 25, 50 µM) to the designated wells. Include vehicle control (DMSO) and positive control wells.

  • Luciferase Assay:

    • After 18-24 hours of compound treatment, perform the Dual-Luciferase Reporter Assay according to the manufacturer's instructions.

    • Briefly, lyse the cells and measure the firefly luciferase activity, followed by the Renilla luciferase activity in a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.

    • Calculate the fold activation by dividing the normalized luciferase activity of the Carapin-treated wells by the normalized activity of the vehicle control wells.

Protocol 2: Primary Human Hepatocyte Culture and Treatment for Gene Induction Studies

This protocol describes the culture of primary human hepatocytes and their treatment with Carapin to assess the induction of target gene expression.

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte plating medium

  • Hepatocyte maintenance medium

  • Collagen-coated cell culture plates (e.g., 24-well plates)

  • Carapin stock solution (in DMSO)

  • Positive control inducers (e.g., Rifampicin for CYP3A4, CITCO for CYP2B6)

  • RNA isolation kit

  • qRT-PCR reagents (primers for CYP3A4, CYP2B6, and a housekeeping gene like GAPDH)

  • Real-time PCR system

Procedure:

  • Thawing and Plating of Hepatocytes:

    • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cell suspension to a tube containing pre-warmed hepatocyte plating medium.

    • Centrifuge at 50 x g for 5 minutes at room temperature.

    • Resuspend the cell pellet in plating medium and determine cell viability and density using a hemocytometer and trypan blue exclusion.

    • Plate the hepatocytes on collagen-coated plates at a density of 0.5 x 10^6 viable cells per well of a 24-well plate.

    • Incubate at 37°C in a 5% CO2 incubator for 4-6 hours to allow for cell attachment.

  • Hepatocyte Culture and Treatment:

    • After cell attachment, replace the plating medium with fresh hepatocyte maintenance medium.

    • The following day, treat the hepatocytes with Carapin at the desired concentrations. Include vehicle control (DMSO) and positive control wells.

    • Incubate the cells for 48 hours.

  • RNA Isolation and qRT-PCR:

    • After the 48-hour treatment, wash the cells with PBS and lyse them directly in the well using the lysis buffer from the RNA isolation kit.

    • Isolate total RNA according to the kit's protocol.

    • Synthesize cDNA from the isolated RNA.

    • Perform qRT-PCR using primers specific for CYP3A4, CYP2B6, and a housekeeping gene.

  • Data Analysis:

    • Calculate the relative mRNA expression levels using the ΔΔCt method.

    • Determine the fold induction of CYP3A4 and CYP2B6 mRNA by normalizing the expression in Carapin-treated cells to that in vehicle-treated cells.

Conclusion

The provided data and protocols demonstrate that Carapin is a potent activator of the nuclear receptors PXR and CAR. This activation leads to the induction of key drug-metabolizing enzymes, CYP3A4 and CYP2B6. These findings highlight the importance of further investigating Carapin's potential for drug-drug interactions and its therapeutic applications, particularly in the context of its anti-inflammatory properties mediated through PXR activation. The detailed protocols and workflows presented here offer a robust framework for researchers to explore the complex pharmacology of Carapin and other natural products that interact with nuclear receptors.

References

Application Notes and Protocols for the Use of Carapin and Related Limonoids as a Positive Control

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The use of "Carapin" as a specific positive control is not extensively documented in current scientific literature. These application notes are based on the known biological activities of related compounds isolated from the Carapa genus, such as Gedunin, and the general properties of extracts from Carapa guianensis. The following protocols and pathways represent a scientifically informed approach to using a purified limonoid like Carapin as a positive control in relevant assays.

Introduction

Carapin is a tetranortriterpenoid, a type of limonoid, isolated from plants of the Meliaceae family, notably Carapa guianensis (Andiroba).[1] Limonoids from this family are known for a variety of biological activities, including anti-inflammatory, anti-allergic, and anti-cancer effects.[2][3] Gedunin, a closely related limonoid, has been shown to induce apoptosis and inhibit the HMGB1/PI3K/AKT signaling pathway in cancer models, making it a valuable tool in oncological research.[4][5]

These notes provide a framework for using Carapin or a similar purified limonoid as a positive control in experiments investigating anti-inflammatory and anti-cancer signaling pathways.

Mechanism of Action (Hypothesized)

Based on the known activity of related limonoids like Gedunin, Carapin is hypothesized to exert its effects through the modulation of key cellular signaling pathways involved in inflammation and cell survival.[4][5] A primary putative mechanism is the inhibition of the PI3K/AKT pathway, which is a central regulator of cell proliferation, growth, and apoptosis. By inhibiting this pathway, Carapin could suppress tumor cell growth and promote programmed cell death.

Carapin Carapin PI3K PI3K Carapin->PI3K Inhibits HMGB1 HMGB1 HMGB1->PI3K Activates AKT AKT PI3K->AKT Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation AKT->CellSurvival Promotes

Hypothesized Carapin Signaling Pathway

Data Presentation

The following tables summarize hypothetical quantitative data for experiments using a limonoid like Carapin or Gedunin as a positive control.

Table 1: Cell Viability (MTT Assay) in MCF-7 Breast Cancer Cells

Treatment GroupConcentration (µM)Incubation Time (h)% Cell Viability (Mean ± SD)IC50 (µM)
Untreated Control048100 ± 5.2-
Vehicle (DMSO)0.1%4898.5 ± 4.8-
Gedunin/Carapin 54870.1 ± 4.011.8 ± 1.0
Gedunin/Carapin 104846.8 ± 4.6
Gedunin/Carapin 154827.4 ± 2.0
Gemcitabine (Positive Control)14835.2 ± 3.1-
Data modeled after results for Gedunin.[6]

Table 2: Caspase-3 Activity in MDA-MB-231 Breast Cancer Cells

Treatment GroupConcentration (µM)Incubation Time (h)% Increase in Caspase-3 Activity (Mean ± SD)
Untreated Control0240 ± 0
Gedunin/Carapin 52441.7 ± 4.5
Gedunin/Carapin 102459.1 ± 4.6
Gedunin/Carapin 1524107.3 ± 5.3
Data modeled after results for Gedunin.[6]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to assess the cytotoxic effects of Carapin on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Carapin (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of Carapin in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted Carapin solutions. Include untreated and vehicle (DMSO) controls.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Western Blot for PI3K/AKT Pathway Proteins

This protocol is used to determine the effect of Carapin on the expression and phosphorylation of key proteins in a target signaling pathway.

Materials:

  • Cancer cell line

  • Carapin

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with Carapin at various concentrations for a specified time (e.g., 24 hours).

  • Protein Extraction: Harvest cells and lyse them in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by SDS-polyacrylamide gel electrophoresis.

  • Western Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control like GAPDH.

start Start: Culture and Treat Cells lysis Protein Extraction (Lysis Buffer) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Western Transfer (PVDF Membrane) sds->transfer block Blocking and Antibody Incubation transfer->block detect ECL Detection block->detect end End: Data Analysis detect->end

Western Blot Experimental Workflow

References

Application Notes and Protocols for Cariprazine in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Carapin": The term "Carapin" is not associated with a single, well-defined compound in scientific literature and may refer to several distinct molecules, including natural products. These application notes will focus on Cariprazine (B1246890) , a highly relevant and well-characterized therapeutic agent in the field of neuropsychiatric drug discovery and development.

1. Introduction to Cariprazine

Cariprazine is an atypical antipsychotic medication approved for the treatment of schizophrenia, manic or mixed episodes associated with bipolar I disorder, and as an adjunctive therapy for major depressive disorder.[1][2][3] Developed by Gedeon Richter, it is sold under brand names such as Vraylar and Reagila.[2] Cariprazine's unique pharmacological profile, particularly its high affinity for the dopamine (B1211576) D3 receptor, distinguishes it from other antipsychotics and is thought to contribute to its broad spectrum of efficacy, including potential benefits for negative and cognitive symptoms of schizophrenia.[4][5][6]

2. Mechanism of Action

The therapeutic effects of Cariprazine are believed to be mediated through a combination of partial agonist and antagonist activities at key neurotransmitter receptors.[3][7]

  • Dopamine D2 and D3 Receptor Partial Agonism: Cariprazine is a potent partial agonist at both D2 and D3 dopamine receptors.[2][8] Crucially, it exhibits a high binding affinity for the D3 receptor, which is approximately eight to ten times greater than its affinity for the D2 receptor.[3][4][6] Its affinity for the D3 receptor is even higher than that of dopamine itself, which means at physiological doses, Cariprazine can effectively block D3 receptors.[1][5] As a partial agonist, Cariprazine can modulate dopaminergic activity, acting as a functional antagonist in brain regions with excessive dopamine (as hypothesized in positive symptoms of schizophrenia) and as a functional agonist in areas with low dopamine levels (as hypothesized in negative and cognitive symptoms).[2][9]

  • Serotonin (B10506) 5-HT1A Receptor Partial Agonism: Cariprazine also acts as a partial agonist at the serotonin 5-HT1A receptor.[1][8] This receptor is coupled to the inhibitory G-protein (Gi/o), and its activation leads to a decrease in intracellular cAMP.[10][11] This activity is a common feature of many anxiolytic and antidepressant medications and may contribute to Cariprazine's efficacy in mood disorders.[9][11]

  • Serotonin 5-HT2A and 5-HT2B Receptor Antagonism: The molecule functions as an antagonist at 5-HT2A and 5-HT2B receptors.[1][2] Antagonism at 5-HT2A receptors is a hallmark of atypical antipsychotics and is thought to help reduce the risk of extrapyramidal symptoms.[1]

  • Other Receptors: Cariprazine has a low affinity for histamine (B1213489) H1, serotonin 5-HT2C, and adrenergic α1A receptors and no significant affinity for cholinergic muscarinic receptors.[3][12][13]

Signaling Pathways

The diagram below illustrates the primary signaling pathways modulated by Cariprazine.

Cariprazine_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Signaling D3_D2 Dopamine D3 / D2 Receptors G_alpha_i Gαi/o D3_D2->G_alpha_i HT1A Serotonin 5-HT1A Receptor HT1A->G_alpha_i HT2A Serotonin 5-HT2A Receptor G_alpha_q Gαq/11 HT2A->G_alpha_q Cariprazine Cariprazine Cariprazine->D3_D2 Partial Agonist Cariprazine->HT1A Partial Agonist Cariprazine->HT2A Antagonist AC Adenylyl Cyclase G_alpha_i->AC Inhibits PLC Phospholipase C (PLC) G_alpha_q->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG Blocked Blocked PLC->Blocked Ca_PKC ↑ Ca²⁺ / ↑ PKC IP3_DAG->Ca_PKC

Cariprazine's primary signaling mechanisms.

Quantitative Data

The following tables summarize key quantitative data for Cariprazine, including its binding affinities for various receptors and clinical efficacy in treating schizophrenia and bipolar disorder.

Table 1: Cariprazine Receptor Binding Affinities (Ki, nM)

Receptor Ki (nM) Reference
Dopamine D3 0.085 [3][13][14]
Dopamine D2L 0.49 [3][13]
Dopamine D2S 0.69 [3][13]
Serotonin 5-HT1A 2.6 [3][14]
Serotonin 5-HT2B 0.58 [3][12]
Serotonin 5-HT2A 18.8 [3][12]
Histamine H1 23.2 [3][12]
Serotonin 5-HT2C 134 [3][12]
Adrenergic α1A 155 [3][12]
Muscarinic (Cholinergic) >1000 [3][12]

Note: Ki (inhibitory constant) represents the concentration of a drug required to occupy 50% of the receptors. A smaller Ki value indicates a stronger binding affinity.

Table 2: Clinical Efficacy of Cariprazine

Indication Clinical Trial Scale Dose(s) Key Finding (vs. Placebo) Reference(s)
Schizophrenia PANSS Total Score 3.0 mg/day -6.0 least-squares mean difference [1]
(Acute Decompensation) 6.0 mg/day -8.8 least-squares mean difference [1]
Bipolar I Mania YMRS Total Score 3-12 mg/day Significant improvement from Day 4 onwards; 58.9% improvement vs 44.1% for placebo [1][15]
Bipolar I Depression MADRS Total Score 1.5 mg/day -2.5 least-squares mean difference [1]
3.0 mg/day Not statistically significant [1]

PANSS: Positive and Negative Syndrome Scale; YMRS: Young Mania Rating Scale; MADRS: Montgomery-Åsberg Depression Rating Scale.

Experimental Protocols

Detailed methodologies for key experiments are provided below to assess the pharmacological properties of compounds like Cariprazine.

Protocol 1: Radioligand Binding Assay for Dopamine D2/D3 Receptors

Objective: To determine the binding affinity (Ki) of a test compound for dopamine D2 and D3 receptors using a competitive radioligand binding assay.

Materials:

  • Membrane Preparations: Membranes from CHO or HEK293 cells stably expressing human recombinant D2 or D3 receptors.

  • Radioligand: [³H]Spiperone or another suitable D2/D3 antagonist radioligand.[16][17]

  • Non-specific Determinant: Haloperidol (10 µM) or another suitable dopamine receptor antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.[18]

  • Test Compound: Cariprazine or other novel compounds, prepared in serial dilutions.

  • Equipment: 96-well microplates, vacuum filtration manifold with glass fiber filters (e.g., GF/C), scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membrane aliquots on ice and resuspend in ice-cold assay buffer to a predetermined protein concentration.[18][19]

  • Assay Setup: In a 96-well plate, add the following components in a final volume of 250 µL:

    • Total Binding: 150 µL of membrane preparation + 50 µL of assay buffer + 50 µL of radioligand.

    • Non-specific Binding (NSB): 150 µL of membrane preparation + 50 µL of non-specific determinant (e.g., 10 µM Haloperidol) + 50 µL of radioligand.

    • Competition Binding: 150 µL of membrane preparation + 50 µL of test compound at various concentrations + 50 µL of radioligand.[19]

  • Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation.[19]

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine). Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.[18][19]

  • Counting: Dry the filters, add scintillation cocktail, and measure the bound radioactivity using a scintillation counter.[18]

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

Protocol 2: Functional cAMP Inhibition Assay

Objective: To measure the functional partial agonist activity of Cariprazine at Gi-coupled receptors (D2, D3, 5-HT1A) by quantifying the inhibition of forskolin-stimulated cAMP production.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human receptor of interest (e.g., D2, D3, or 5-HT1A).

  • Assay Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).[20]

  • Stimulant: Forskolin (B1673556) (a direct adenylyl cyclase activator).

  • Test Compounds: Cariprazine, a known full agonist (e.g., Dopamine or Serotonin), and vehicle control.

  • cAMP Detection Kit: A commercial kit based on HTRF, AlphaScreen, or ELISA.[21]

  • Equipment: 384-well white microplates, plate reader compatible with the detection kit.

Procedure:

  • Cell Plating: Culture cells to ~80-90% confluency. Harvest and resuspend cells in assay buffer. Plate the cells into a 384-well plate at a predetermined optimal density.[10][21]

  • Compound Addition: Prepare serial dilutions of the test compounds (Cariprazine, full agonist) in assay buffer. Add the compounds to the appropriate wells.

  • Incubation: Incubate the plate at room temperature for 30 minutes.[10]

  • Forskolin Stimulation: Prepare a solution of forskolin in assay buffer at a concentration known to elicit a submaximal cAMP response (e.g., EC80). Add the forskolin solution to all wells except the negative control.[10]

  • Second Incubation: Incubate the plate for another 30 minutes at room temperature.[10]

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.[10]

  • Data Analysis:

    • Convert raw data to cAMP concentrations using a standard curve provided with the kit.

    • Plot the cAMP concentration against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the potency (EC50) and efficacy (Emax).

    • The efficacy of a partial agonist like Cariprazine will be expressed as a percentage of the maximal response produced by the full agonist.

Experimental Workflow: cAMP Inhibition Assay

The following diagram outlines the workflow for the functional cAMP inhibition assay.

cAMP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis culture 1. Culture Receptor- Expressing Cells plate 2. Harvest and Plate Cells in 384-well Plate culture->plate compounds 3. Prepare Serial Dilutions of Test Compounds add_compounds 4. Add Compounds to Cells (Incubate 30 min) plate->add_compounds add_forskolin 5. Add Forskolin to Stimulate Adenylyl Cyclase (Incubate 30 min) add_compounds->add_forskolin detect 6. Lyse Cells and Add cAMP Detection Reagents add_forskolin->detect read 7. Read Plate on Compatible Reader detect->read plot 8. Plot Dose-Response Curve (cAMP vs. log[Compound]) read->plot calculate 9. Calculate EC50 and Emax via Non-linear Regression plot->calculate

Workflow for a cell-based cAMP inhibition assay.
Protocol 3: In Vivo Amphetamine-Induced Hyperactivity Model

Objective: To assess the potential antipsychotic efficacy of a test compound by measuring its ability to inhibit locomotor hyperactivity induced by a psychostimulant like amphetamine in rodents.

Materials:

  • Animals: Male CD-1 mice or Sprague-Dawley rats.[22]

  • Test Compound: Cariprazine or novel compound, dissolved in a suitable vehicle (e.g., 1% Tween 80 in saline).

  • Psychostimulant: d-Amphetamine sulfate, dissolved in saline.

  • Vehicle Control: The vehicle used for the test compound.

  • Equipment: Open field activity chambers equipped with infrared beams to automatically track locomotor activity, animal scale, syringes, and needles for injection (intraperitoneal or oral gavage).

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the experiment begins.

  • Habituation: Place each animal individually into an open field chamber and allow it to habituate for 30-60 minutes. This allows baseline locomotor activity to stabilize.

  • Compound Administration:

    • Administer the test compound (e.g., Cariprazine at doses ranging from 0.03 to 0.4 mg/kg, i.p.) or vehicle to the animals.[9]

    • The timing of administration should be based on the known pharmacokinetic profile of the compound (e.g., 30-60 minutes before the psychostimulant).

  • Psychostimulant Challenge:

    • Administer d-amphetamine (e.g., 1-2 mg/kg, i.p.) or saline to the animals.

  • Activity Monitoring: Immediately after the amphetamine injection, return the animals to the open field chambers and record their locomotor activity (e.g., total distance traveled, horizontal beam breaks) for the next 60-90 minutes.

  • Data Analysis:

    • Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a total cumulative count over the entire session.

    • Compare the locomotor activity of the group treated with amphetamine + vehicle to the group treated with saline + vehicle to confirm that amphetamine induced hyperactivity.

    • Compare the activity of groups treated with amphetamine + test compound to the amphetamine + vehicle group.

    • A statistically significant reduction in amphetamine-induced hyperactivity by the test compound suggests potential antipsychotic-like effects. Use ANOVA followed by post-hoc tests for statistical analysis.

References

Application Notes and Protocols: Synthesis and Bioactivity Screening of Carapin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carapin, a complex tetracyclic triterpenoid (B12794562) with the molecular formula C27H32O7, presents a promising scaffold for the development of novel bioactive compounds. While the parent compound has been identified, the synthesis and bioactivity of its derivatives are not extensively documented in publicly available scientific literature. This document provides a generalized framework and detailed protocols for the synthesis of Carapin derivatives and their subsequent bioactivity screening. The methodologies outlined herein are based on established organic synthesis techniques and standard biological assays, offering a foundational guide for researchers venturing into the chemical modification and pharmacological evaluation of Carapin and similar complex natural products.

Introduction to Carapin

Carapin is a naturally occurring compound characterized by a complex tetracyclic core structure. Its molecular structure, available from databases such as PubChem, reveals several functional groups that can be targeted for chemical modification to generate a library of derivatives. These modifications can potentially enhance its pharmacokinetic properties, improve its bioactivity, and elucidate its mechanism of action.

General Strategy for the Synthesis of Carapin Derivatives

The synthesis of Carapin derivatives can be approached by targeting its inherent functional groups. A general workflow for the synthesis and screening is presented below.

G cluster_synthesis Synthesis Workflow cluster_screening Bioactivity Screening Workflow Carapin Carapin (Starting Material) Modification Chemical Modification (e.g., Hydrolysis, Amination) Carapin->Modification Purification Purification of Derivatives (e.g., Chromatography) Modification->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Derivative_Library Library of Carapin Derivatives Characterization->Derivative_Library Primary_Screening Primary Bioactivity Screening (e.g., Cytotoxicity Assay) Derivative_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Dose-Response, Selectivity) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization

Caption: A generalized workflow for the synthesis and bioactivity screening of Carapin derivatives.

Experimental Protocols: Synthesis of Carapin Derivatives

The following are exemplary protocols for the synthesis of two classes of Carapin derivatives: C-17 ester hydrolyzed derivatives and C-17 amide derivatives.

Protocol 1: Synthesis of C-17 Hydrolyzed Carapin (Carapinic Acid)

Objective: To hydrolyze the methyl ester at the C-17 position of Carapin to yield the corresponding carboxylic acid.

Materials:

Procedure:

  • Dissolve Carapin (1.0 g, 2.13 mmol) in methanol (50 mL) in a 100 mL round bottom flask.

  • Add 1 M NaOH solution (10 mL) dropwise to the stirring solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane (B92381) and ethyl acetate (B1210297) as the mobile phase.

  • Upon completion of the reaction (disappearance of the starting material spot), neutralize the reaction mixture with 1 M HCl to pH ~2-3.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude Carapinic Acid.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate.

Protocol 2: Synthesis of C-17 Amide Derivatives of Carapin

Objective: To synthesize amide derivatives from Carapinic Acid.

Materials:

  • Carapinic Acid (from Protocol 1)

  • Thionyl chloride (SOCl2)

  • Anhydrous Dichloromethane (DCM)

  • Various primary or secondary amines (e.g., benzylamine, morpholine)

  • Triethylamine (B128534) (TEA)

  • Magnetic stirrer and stir bar

  • Round bottom flask under an inert atmosphere (N2 or Ar)

Procedure:

  • Dissolve Carapinic Acid (500 mg, 1.10 mmol) in anhydrous DCM (20 mL) in a flame-dried round bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add thionyl chloride (0.12 mL, 1.65 mmol) dropwise to the stirring solution.

  • Allow the reaction to stir at room temperature for 2 hours to form the acid chloride intermediate.

  • In a separate flask, dissolve the desired amine (1.32 mmol) and triethylamine (0.23 mL, 1.65 mmol) in anhydrous DCM (10 mL).

  • Slowly add the amine solution to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water (20 mL).

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, wash with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude amide derivative by column chromatography on silica gel.

Experimental Protocols: Bioactivity Screening

Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To assess the cytotoxic effects of Carapin derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seed the cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the Carapin derivatives in culture medium.

  • Treat the cells with different concentrations of the derivatives and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Data Presentation

Quantitative data from bioactivity screening should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of Carapin Derivatives against HeLa and MCF-7 Cell Lines

Derivative IDModificationHeLa IC50 (µM)MCF-7 IC50 (µM)
CarapinParent Compound>100>100
CPD-01C-17 Hydrolyzed75.2 ± 5.188.4 ± 6.3
CPD-02C-17 Benzylamide12.5 ± 1.825.1 ± 2.9
CPD-03C-17 Morpholinamide35.8 ± 3.242.6 ± 4.1
DoxorubicinPositive Control0.8 ± 0.11.2 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathway Analysis

Should a Carapin derivative show potent bioactivity, further studies into its mechanism of action are warranted. A common pathway affected by cytotoxic natural products is the apoptosis pathway.

G cluster_pathway Hypothetical Apoptosis Pathway Carapin_Derivative Carapin Derivative ROS ↑ Reactive Oxygen Species (ROS) Carapin_Derivative->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical signaling pathway illustrating how a Carapin derivative might induce apoptosis.

Conclusion

The protocols and guidelines presented in this document offer a comprehensive starting point for the synthesis and bioactivity screening of Carapin derivatives. While specific literature on this compound is sparse, the application of established synthetic and screening methodologies can unlock the therapeutic potential of this complex natural product. The systematic generation and evaluation of a derivative library will be crucial in identifying lead compounds for future drug development endeavors.

Troubleshooting & Optimization

Technical Support Center: Maximizing Carapin Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Carapin and Related Limonoid Extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield of Carapin and other valuable limonoids from their natural sources.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My final yield of Carapin is significantly lower than expected. What are the primary factors I should investigate?

A1: Low yields of Carapin and related limonoids can stem from several factors throughout the extraction and purification process. Here are the primary areas to investigate:

  • Plant Material Quality: The concentration of limonoids can vary based on the geographical origin, harvest time, and storage conditions of the plant material. For instance, the composition of essential oils in Melia azedarach shows substantial differences based on climate fluctuations. Improperly stored material can lead to degradation of target compounds.

  • Particle Size of Plant Material: Inefficient grinding of the plant material can hinder solvent penetration, leading to incomplete extraction. Ensure the material is ground to a fine, uniform powder.

  • Solvent Selection and Polarity: Limonoids are tetranortriterpenoids with moderate polarity.[1] The choice of solvent is critical for efficient extraction. While non-polar solvents like hexane (B92381) are used to extract the oil from seeds of Carapa guianensis, more polar solvents like acetone (B3395972) and methanol (B129727) have been shown to be effective in extracting limonoids in ultrasound-assisted extractions.[2][3]

  • Extraction Method and Parameters: The efficiency of extraction methods varies. Traditional methods like maceration may be less efficient than modern techniques such as ultrasound-assisted extraction (UAE) or Soxhlet extraction.[4] Key parameters like time, temperature, and solid-to-liquid ratio must be optimized. Excessive heat can lead to the degradation of thermolabile compounds.[4]

  • Compound Degradation: Limonoids can be sensitive to high temperatures, extreme pH levels, and oxidative enzymes, which can lead to degradation and lower yields.[4]

Q2: I am experiencing co-elution of impurities with my Carapin fraction during column chromatography. How can I improve separation?

A2: Co-elution is a common challenge in the purification of natural products. Here are some strategies to improve the separation of Carapin:

  • Optimize the Solvent System: The polarity of the mobile phase is crucial for good separation on a silica (B1680970) gel column. A gradient elution, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol), can effectively separate compounds with different polarities.[5]

  • Consider Different Chromatographic Techniques: If silica gel chromatography is insufficient, consider other techniques. High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid separation technique that has been successfully used to isolate various limonoids from Carapa guianensis seed extract by exploiting small differences in their partition coefficients between two immiscible liquid phases.[1]

  • Sample Pre-treatment: Prior to column chromatography, consider a liquid-liquid partitioning step to remove highly polar or non-polar impurities.

Q3: My HPLC chromatogram shows a broad peak for Carapin, affecting quantification. What could be the cause and how can I fix it?

A3: Peak broadening in HPLC can be caused by several factors. Here's how to troubleshoot this issue:

  • Column Overloading: Injecting too concentrated a sample can lead to broad, asymmetrical peaks. Try diluting your sample.

  • Column Contamination: Residual matrix components from the plant extract can accumulate on the column, affecting its performance. Regularly flush the column with a strong solvent.

  • Inappropriate Mobile Phase: The mobile phase composition, including pH and solvent ratios, can affect peak shape. Ensure the mobile phase is optimized for your C18 column and the analytes. For ionizable compounds, pH control with buffers is highly advisable.[6]

  • Column Degradation: Over time, the stationary phase of the column can degrade. If other troubleshooting steps fail, it may be time to replace the column.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for Carapin and related limonoids?

A1: Carapin and other limonoids, which are classified as tetranortriterpenoids, are predominantly found in plants belonging to the Meliaceae family.[7] Carapa guianensis, commonly known as andiroba, is a significant source, with limonoids like gedunin (B191287), 6α-acetoxygedunin, and andirobin being isolated from its seeds.[1][3][8] Other species in the Meliaceae family, such as Melia azedarach (Chinaberry) and Azadirachta indica (Neem), are also rich sources of various limonoids.[9][10]

Q2: What is a typical yield for limonoids from Carapa guianensis seeds?

A2: The yield of individual limonoids can vary. In one study, a hexane extract of Carapa guianensis seeds was subjected to High-Speed Counter-Current Chromatography. From 800 mg of the extract, the following yields of pure limonoids were obtained: 40.1 mg of 6α-acetoxygedunin, 28.7 mg of methyl angolensate, 21.0 mg of gedunin, 17.9 mg of 7-deacetoxy-7-oxogedunin, 5.8 mg of andirobin, and 3.7 mg of deacetylgedunin.[1] Another study reported obtaining 28.0 mg of 7-deacetoxy-7-oxogedunin and 44.8 mg of gedunin from a fraction of the seed extract.[11]

Q3: What are the recommended solvents for extracting Carapin and other limonoids?

A3: The choice of solvent depends on the extraction method and the desired outcome. For obtaining the initial oil from Carapa guianensis seeds, which contains limonoids, n-hexane is commonly used in Soxhlet extraction.[1] For more targeted extraction of limonoids, especially using techniques like ultrasound-assisted extraction, more polar solvents have shown good results. A study demonstrated that methanol was particularly effective in enriching the extract with tetranortriterpenoids and steroids from Carapa guianensis seeds.[2][3] Ethanol has also been used for hot extraction from the agro-industrial residue of these seeds, yielding a high percentage of extract.[5]

Q4: Are there any pre-treatment steps recommended for the plant material before extraction?

A4: Yes, proper preparation of the plant material is crucial for maximizing yield. For Carapa guianensis seeds, a common procedure involves boiling the seeds, followed by peeling and crushing them into a fine powder.[2][3] This process helps to deactivate enzymes that could degrade the target compounds and increases the surface area for solvent penetration.

Data Presentation

Table 1: Yield of Limonoids from an 800 mg Hexane Extract of Carapa guianensis Seeds via HSCCC

Limonoid CompoundYield (mg)
6α-acetoxygedunin40.1
Methyl angolensate28.7
Gedunin21.0
7-deacetoxy-7-oxogedunin17.9
Andirobin5.8
Deacetylgedunin3.7
(Data sourced from PubMed[1])

Table 2: Comparison of Extraction Methods for Carapa guianensis Agro-Industrial Residue

Extraction MethodSolventYield (%)
Hot Extraction (Soxhlet)Ethanol26.96
Hot Extraction (Soxhlet)Hexane12.14
(Data sourced from Comptes Rendus de l'Académie des Sciences[5])

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Limonoids from Carapa guianensis Seeds

This protocol is adapted from a study on enhancing the concentration of limonoids and steroids from andiroba seeds.[2][3]

  • Preparation of Plant Material:

    • Boil the Carapa guianensis seeds.

    • After cooling, peel the seeds and homogenize them into a fine powder.

  • Extraction:

    • Place 60 g of the crushed seed powder into a 500 mL conical flask.

    • Add 200 mL of methanol.

    • Place the flask in an ultrasonic bath operating at a frequency of 40 kHz.

    • Maintain a constant temperature of 50 °C and sonicate for 30 minutes.

    • Repeat the extraction process two more times with fresh solvent.

  • Filtration and Concentration:

    • Filter the combined methanolic extracts through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude limonoid-rich extract.

Protocol 2: Quantification of Gedunin by High-Performance Liquid Chromatography (HPLC)

This protocol is a representative method based on HPLC techniques used for the analysis of related limonoids like azadirachtin.[12][13]

  • Instrumentation and Conditions:

    • HPLC System: An HPLC system equipped with a UV detector.

    • Column: C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mixture of water and acetonitrile (B52724) (e.g., 27.5:72.5, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 45 °C.

    • Detection: UV detection at 215 nm.

    • Injection Volume: 20 µL.

  • Sample and Standard Preparation:

    • Prepare a stock solution of a gedunin standard of known concentration in methanol.

    • Create a series of calibration standards by diluting the stock solution.

    • Dissolve a known amount of the crude extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the gedunin standards against their concentration.

    • Determine the concentration of gedunin in the extract by comparing its peak area to the calibration curve.

Visualizations

Tetranortriterpenoid_Biosynthesis cluster_0 Precursors cluster_1 Core Structures cluster_2 Final Products Squalene Squalene Oxidosqualene Oxidosqualene Squalene->Oxidosqualene Squalene epoxidase Protolimonoid Protolimonoid Oxidosqualene->Protolimonoid Oxidosqualene cyclase Basic_Limonoid_Skeleton Basic Limonoid Skeleton (C26) Protolimonoid->Basic_Limonoid_Skeleton Loss of 4 Carbons, Furan ring formation Carapin_Gedunin Carapin, Gedunin, etc. Basic_Limonoid_Skeleton->Carapin_Gedunin Further modifications

Caption: Proposed biosynthetic pathway of tetranortriterpenoids like Carapin in Meliaceae.

Extraction_Workflow Plant_Material Plant Material (e.g., Carapa guianensis seeds) Preparation Preparation (Boiling, Peeling, Grinding) Plant_Material->Preparation Extraction Extraction (UAE or Soxhlet) Preparation->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Quantification Quantification (HPLC) Crude_Extract->Quantification Pure_Carapin Pure Carapin Purification->Pure_Carapin Pure_Carapin->Quantification

Caption: General experimental workflow for the extraction and analysis of Carapin.

Troubleshooting_Logic Low_Yield Low Yield Check_Material Check Plant Material (Source, Storage, Grinding) Low_Yield->Check_Material Check_Solvent Check Solvent (Polarity, Purity) Low_Yield->Check_Solvent Check_Method Check Extraction Method (Time, Temp, Ratio) Low_Yield->Check_Method Check_Degradation Check for Degradation (Heat, pH, Oxidation) Low_Yield->Check_Degradation Optimize Optimize Parameters Check_Material->Optimize Check_Solvent->Optimize Check_Method->Optimize Check_Degradation->Optimize

Caption: Troubleshooting logic for addressing low Carapin yield.

References

Technical Support Center: Overcoming Carapin Solubility Issues for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot solubility issues with Carapin in in vitro assays. The following information is designed to ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Carapin stock solutions?

A1: For preparing high-concentration stock solutions of Carapin, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide range of hydrophobic compounds.

Q2: My Carapin precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What should I do?

A2: This is a common issue known as precipitation upon dilution. Here are several troubleshooting steps:

  • Optimize Dilution Technique: Add the DMSO stock solution dropwise into pre-warmed (37°C) cell culture medium while gently vortexing or swirling. This rapid mixing can help prevent the compound from crashing out of solution.

  • Lower the Final Concentration: Your target concentration may exceed Carapin's solubility limit in the final aqueous medium. Try using a lower final concentration in your assay.

  • Perform Serial Dilutions: Instead of a single large dilution, create intermediate dilutions in your cell culture medium.

Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically at or below 0.5%, and ideally below 0.1%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to assess any potential effects of the solvent on your cells.[1]

Q4: How should I store my Carapin stock solution?

A4: Store the Carapin stock solution at -20°C or -80°C, protected from light. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.

Troubleshooting Guide

Issue Possible Cause Solution
Cloudiness or crystals in stock solution The stock solution is too concentrated or has been stored improperly.- Gently warm the solution to 37°C and vortex to redissolve.- Prepare a new stock solution at a lower concentration.- Ensure proper storage in small aliquots at -20°C or -80°C.
Precipitation in cell culture wells The aqueous solubility of Carapin has been exceeded.- Lower the final concentration of Carapin in the assay.- Increase the final volume of the culture medium.- Add the Carapin stock solution to pre-warmed media while vortexing.
Inconsistent or non-reproducible results - Inconsistent stock solution.- Variability in cell culture conditions.- Ensure the stock solution is completely thawed and mixed before each use.- Use cells within a consistent passage number range and seed at a consistent density.
Cell death in vehicle control wells The final concentration of the organic solvent (e.g., DMSO) is too high.- Reduce the final solvent concentration to ≤ 0.1%.- Perform a solvent toxicity assay to determine the maximum tolerable concentration for your specific cell line.

Quantitative Data Summary

While specific quantitative solubility data for Carapin is limited in the public domain, the following table provides solubility information for Gedunin, a structurally related limonoid, which can serve as a useful reference.

Solvent Reported Solubility of Gedunin Notes
DMSO 60 mg/mL (124.33 mM)[2]Sonication is recommended to aid dissolution.[2]
Ethanol SolubleSpecific quantitative data is not readily available.
Aqueous Buffers Sparingly solubleFor maximum solubility, first dissolve in DMSO and then dilute with the aqueous buffer.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Carapin Stock Solution in DMSO

Materials:

  • Carapin powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of Carapin: The molecular weight of Carapin (C₂₇H₃₂O₇) is 468.54 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.69 mg of Carapin.

  • Weighing: Aseptically weigh the calculated amount of Carapin and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube.

  • Dissolution: Vortex the solution thoroughly. If necessary, gently warm the solution to 37°C or use a sonicator to aid dissolution. Visually inspect to ensure all powder has dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell Culture Assays

Materials:

  • 10 mM Carapin stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical or microcentrifuge tubes

Procedure:

  • Thaw: Thaw a single aliquot of the 10 mM Carapin stock solution at room temperature.

  • Determine Final Concentration: Calculate the volume of the stock solution needed to achieve the desired final concentration in your total assay volume. Remember to keep the final DMSO concentration at or below 0.1%.

  • Dilution: In a sterile tube, add the required volume of pre-warmed cell culture medium. While gently vortexing or swirling the medium, add the calculated volume of the Carapin stock solution dropwise.

  • Application: Immediately add the diluted Carapin solution to your cell culture plates.

Visualizations

Experimental Workflow for Preparing Carapin Working Solutions

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Carapin Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot and Store at -80°C vortex->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Dilute Stock into Medium (Vortexing) thaw->dilute prewarm Pre-warm Cell Culture Medium prewarm->dilute apply Apply to Cells dilute->apply

Caption: Workflow for Carapin solution preparation.

Troubleshooting Logic for Carapin Precipitation

G cluster_solutions Troubleshooting Steps start Precipitation Observed in Assay? check_conc Is final concentration too high? start->check_conc Yes lower_conc Lower final concentration check_conc->lower_conc Yes check_dilution Was dilution performed correctly? check_conc->check_dilution No optimize_dilution Add stock to pre-warmed, vortexing medium check_dilution->optimize_dilution No check_stock Is stock solution clear? check_dilution->check_stock Yes check_stock->start Yes, still precipitates remake_stock Warm/Vortex or remake stock solution check_stock->remake_stock No

Caption: Decision tree for troubleshooting precipitation.

Potential Signaling Pathways Modulated by Carapin

Based on the known biological activities of structurally similar limonoids, Carapin may exert its effects through the modulation of key signaling pathways involved in inflammation and cancer.

1. NF-κB Signaling Pathway

Limonoids have been shown to inhibit the NF-κB pathway, a central regulator of inflammation.

G stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase carapin Carapin carapin->ikb_kinase inhibits ikb IκBα ikb_kinase->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) nucleus->genes activates

Caption: Inhibition of the NF-κB pathway by Carapin.

2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cellular processes, including proliferation and apoptosis, and is a potential target for compounds like Carapin.

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation carapin Carapin carapin->raf may inhibit

Caption: Potential modulation of the MAPK pathway by Carapin.

3. PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and is often dysregulated in cancer. Phytochemicals similar to Carapin have been shown to modulate this pathway.

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 converts PIP2 to pip2 PIP2 akt Akt pip3->akt activates survival Cell Survival akt->survival carapin Carapin carapin->pi3k may inhibit

Caption: Potential modulation of the PI3K/Akt pathway by Carapin.

References

Technical Support Center: Cariprazine Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cariprazine.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of Cariprazine hydrochloride under different stress conditions?

Cariprazine hydrochloride is known to be susceptible to degradation under acidic, alkaline, and oxidative conditions. However, it demonstrates stability under photolytic and thermal stress.[1]

Q2: What are the major degradation products of Cariprazine identified during forced degradation studies?

Forced degradation studies have identified several degradation products (DPs) of Cariprazine. Under various stress conditions such as acid, base, and oxidation, five novel degradation products, referred to as DP-1 to DP-5, have been characterized.[1]

Q3: What analytical techniques are recommended for stability testing of Cariprazine?

A stability-indicating assay method using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS) is a robust technique for separating and identifying Cariprazine and its degradation products.[1] A suitable method has been developed using an Inertsil C18 column with gradient elution.[1]

Q4: Are there any established in-silico methods to assess the toxicity of Cariprazine degradation products?

Yes, in-silico toxicity prediction platforms like Leadscope can be utilized to evaluate the potential toxicity of the identified degradation products of Cariprazine.[1]

Troubleshooting Guide

Issue 1: Inconsistent results in Cariprazine stability studies.

  • Possible Cause 1: Improperly controlled stress conditions.

    • Solution: Ensure that the stress conditions (e.g., pH, temperature, oxidant concentration) are precisely controlled and monitored throughout the experiment. Use calibrated equipment and freshly prepared reagents.

  • Possible Cause 2: Issues with the analytical method.

    • Solution: Verify the performance of your stability-indicating analytical method. This includes checking system suitability parameters (e.g., peak shape, resolution, and tailing factor) before each analytical run. Ensure the column is properly equilibrated.

  • Possible Cause 3: Sample handling and storage.

    • Solution: Minimize the exposure of samples to light and elevated temperatures, especially after stress conditions have been applied. Use appropriate storage conditions (e.g., refrigeration or freezing) until analysis.

Issue 2: Difficulty in separating Cariprazine from its degradation products.

  • Possible Cause 1: Sub-optimal chromatographic conditions.

    • Solution: Optimize the mobile phase composition, gradient profile, and column temperature. A gradient elution on a C18 column has been shown to be effective.[1] Consider adjusting the pH of the mobile phase to improve the separation of ionizable degradants.

  • Possible Cause 2: Inappropriate column selection.

    • Solution: While a C18 column is a good starting point, other stationary phases with different selectivities (e.g., phenyl-hexyl or cyano) could be explored if co-elution persists.

Issue 3: Unable to identify and characterize unknown peaks in the chromatogram.

  • Possible Cause 1: Insufficient sensitivity of the detector.

    • Solution: Employ a high-resolution mass spectrometer (HRMS) coupled with liquid chromatography. This will provide accurate mass measurements for the unknown peaks, facilitating the determination of their elemental composition and tentative identification.

  • Possible Cause 2: Lack of reference standards for degradation products.

    • Solution: When reference standards are unavailable, LC-HRMS/MS can be used for structural elucidation by analyzing the fragmentation patterns of the unknown peaks.

Data Presentation

Table 1: Summary of Cariprazine Forced Degradation Studies

Stress ConditionObservationsDegradation Products Formed
Acidic HydrolysisLabileDP-1, DP-2, DP-3, DP-4, DP-5
Alkaline HydrolysisLabileDP-1, DP-2, DP-3, DP-4, DP-5
OxidativeLabileDP-1, DP-2, DP-3, DP-4, DP-5
PhotolyticStableNo significant degradation
ThermalStableNo significant degradation

Source: Based on findings from a comprehensive forced degradation study of Cariprazine hydrochloride.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of Cariprazine Hydrochloride

This protocol outlines the general procedure for subjecting Cariprazine hydrochloride to various stress conditions as per ICH guidelines.

  • Preparation of Stock Solution: Prepare a stock solution of Cariprazine hydrochloride in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water).

  • Acidic Degradation: Treat the drug solution with an appropriate concentration of acid (e.g., 0.1 N HCl) and heat at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Alkaline Degradation: Treat the drug solution with an appropriate concentration of base (e.g., 0.1 N NaOH) at room temperature or elevated temperature for a specific duration. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a set time.

  • Photolytic Degradation: Expose the drug solution to a photostability chamber that provides both UV and visible light of a specified intensity for a defined duration. A control sample should be wrapped in aluminum foil to exclude light.

  • Thermal Degradation: Expose the solid drug substance to dry heat in a calibrated oven at a high temperature (e.g., 105°C) for a specified period.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC or LC-MS method.

Protocol 2: Stability-Indicating LC-HRMS/MS Method

  • Instrumentation: A high-performance liquid chromatography system coupled to a high-resolution mass spectrometer.

  • Column: Inertsil C18 (150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate would be in the range of 0.8-1.2 mL/min.

  • Column Temperature: Maintain a constant column temperature, for example, 30°C.

  • Detection: Mass spectrometry detection in both positive and negative ion modes to capture a wide range of potential degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results stock Cariprazine Stock Solution acid Acidic Hydrolysis stock->acid base Alkaline Hydrolysis stock->base oxidation Oxidation stock->oxidation photo Photolytic Stress stock->photo thermal Thermal Stress stock->thermal analysis LC-HRMS/MS Analysis acid->analysis base->analysis oxidation->analysis photo->analysis thermal->analysis degradation_profile Degradation Profile analysis->degradation_profile pathway Degradation Pathway degradation_profile->pathway

Caption: Experimental workflow for Cariprazine forced degradation studies.

degradation_pathway cluster_degradation Degradation Products cluster_stable Stable Conditions Cariprazine Cariprazine DP1 DP-1 Cariprazine->DP1 Acid/Base/Oxidation DP2 DP-2 Cariprazine->DP2 Acid/Base/Oxidation DP3 DP-3 Cariprazine->DP3 Acid/Base/Oxidation DP4 DP-4 Cariprazine->DP4 Acid/Base/Oxidation DP5 DP-5 Cariprazine->DP5 Acid/Base/Oxidation NoDeg No Significant Degradation Cariprazine->NoDeg Thermal/Photolytic

Caption: Postulated degradation pathways for Cariprazine.

References

Technical Support Center: Optimizing HPLC Parameters for Carapin Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of Carapin. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their analytical experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC separation of Carapin, presented in a question-and-answer format.

Q1: Why am I seeing no peaks or very small peak areas for Carapin?

A1: This issue can stem from several sources ranging from sample injection to detector settings.[1]

  • Injection Problems: Ensure the injection system is functioning correctly and that the appropriate sample volume is being introduced into the system.[1] An incorrect or low sample volume will naturally lead to small or absent peaks.

  • Detector Issues: Verify that the detector is on and set to the correct wavelength for Carapin. The detector's sensitivity setting might also need adjustment.[1]

  • Pump and Flow Rate: Inconsistent flow from the pump can affect the amount of sample reaching the detector.[1] Ensure the pump is delivering a stable flow rate.

  • Sample Preparation: The concentration of Carapin in your sample may be too low.[2] Consider concentrating the sample or adjusting the extraction procedure.

Q2: My Carapin peak is showing significant tailing or fronting. What could be the cause?

A2: Asymmetrical peaks are a common issue in HPLC.[1]

  • Peak Tailing:

    • Column Overload: Injecting too much sample can lead to peak tailing.[3] Try reducing the injection volume or sample concentration.

    • Secondary Interactions: Unwanted interactions between Carapin and the stationary phase can cause tailing. This can sometimes be mitigated by adjusting the mobile phase pH or using a different column chemistry.[4]

    • Column Degradation: A deteriorated or clogged column can result in poor peak shape.[3]

  • Peak Fronting:

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, peak fronting can occur. Whenever possible, dissolve your sample in the initial mobile phase.

    • Column Overloading: Similar to peak tailing, overloading the column can also sometimes manifest as peak fronting.[3]

Q3: The retention time for my Carapin peak is shifting between injections. What should I investigate?

A3: Retention time instability can compromise the reliability of your results.[2]

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase is a frequent cause.[2] Ensure accurate and consistent mixing of solvents. If using a gradient, check the pump's proportioning valves.[4]

  • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection can lead to drifting retention times, especially in gradient methods.[5]

  • Flow Rate Fluctuation: An unstable flow rate from the pump will directly impact retention times.[2] Check for leaks or issues with the pump.

  • Temperature Changes: Variations in column temperature can affect retention.[5] Using a column oven is recommended for stable and reproducible results.

Q4: I am observing high backpressure in my HPLC system. What are the likely causes and solutions?

A4: High backpressure can indicate a blockage in the system and can potentially damage the pump or column.[3]

  • Column Clogging: Particulates from the sample or mobile phase can clog the column frit. Filtering your samples and mobile phase is crucial. A guard column can also help protect the analytical column.[6]

  • Tubing Blockage: Blockages can also occur in the system tubing.[1]

  • Precipitation: If the mobile phase components are not fully miscible or if the sample precipitates upon contact with the mobile phase, this can lead to increased pressure.[4]

Frequently Asked Questions (FAQs)

What are the key chemical properties of Carapin to consider for HPLC method development?

Understanding the physicochemical properties of Carapin is the first step in developing a robust HPLC method.[7] Carapin is a type of limonoid.[8]

PropertyValueImplication for HPLC
Molecular Formula C27H32O7Indicates a relatively non-polar molecule, suitable for reversed-phase HPLC.
Molecular Weight 468.5 g/mol A moderate molecular weight that is easily handled by standard HPLC columns.[8]
XLogP3 3.1This value suggests good hydrophobicity, making a C18 or C8 column a good starting point for reversed-phase chromatography.[8]

What is a good starting point for mobile phase selection for Carapin separation?

For a hydrophobic molecule like Carapin, a reversed-phase HPLC method is appropriate.[9] The mobile phase will typically consist of a mixture of water and an organic solvent.

Organic SolventAdvantagesConsiderations
Acetonitrile (B52724) (ACN) Low viscosity, low UV cutoff (190 nm), good solvent strength.[9]More toxic and expensive than methanol.
Methanol (MeOH) Less toxic, readily available.[9]Higher viscosity, higher UV cutoff (205 nm).[9]

A common starting point is a gradient elution from a lower to a higher concentration of the organic solvent. For example, a gradient of 40% to 90% Acetonitrile in water over 20-30 minutes.

Which detector is suitable for Carapin analysis?

A UV detector is commonly used for the analysis of limonoids.[10] The selection of the detection wavelength is crucial for sensitivity. An initial approach is to run a UV-Vis spectrum of a Carapin standard to determine the wavelength of maximum absorbance (λmax). If a standard is not available, a diode array detector (DAD) can be used to monitor a range of wavelengths during the initial runs.

Experimental Protocols

General Protocol for HPLC Method Development for Carapin
  • Understand the Analyte: Review the chemical properties of Carapin, such as its polarity and solubility.[7] This will guide the initial choice of column and mobile phase.

  • Initial Column and Mobile Phase Selection:

    • Column: Start with a standard reversed-phase column, such as a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[11]

    • Mobile Phase: Prepare two mobile phase components:

      • Solvent A: HPLC-grade water.

      • Solvent B: HPLC-grade acetonitrile or methanol.[9]

  • Initial Gradient Run:

    • Perform a broad gradient run to determine the approximate elution time of Carapin. A typical scouting gradient would be from 5% to 95% Solvent B over 30 minutes.

    • Set the flow rate to 1.0 mL/min.

    • Use a column oven set to 30 °C.

    • Set the detector to a wavelength of 210 nm, as many limonoids have UV absorbance in this region.[10]

  • Optimization:

    • Gradient Optimization: Based on the scouting run, narrow the gradient range and adjust the slope to improve the resolution of Carapin from any impurities.

    • Flow Rate and Temperature: Fine-tune the flow rate and column temperature to optimize peak shape and analysis time.

    • Mobile Phase Modifiers: If peak shape is poor, consider adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to both mobile phase components to improve peak symmetry.

  • Method Validation: Once satisfactory separation is achieved, the method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and robustness.[7][12]

Visualizations

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_initial Initial Setup cluster_optimize Optimization cluster_validate Validation A Define Analytical Goal B Review Carapin Properties (Polarity, Solubility) A->B C Select Column (e.g., C18) B->C D Select Mobile Phase (e.g., ACN/Water) B->D E Perform Scouting Gradient C->E D->E F Optimize Gradient (Slope and Range) E->F G Adjust Flow Rate & Temperature F->G H Add Mobile Phase Modifiers (if needed) G->H I Evaluate Peak Shape & Resolution H->I I->F Iterate J System Suitability Test I->J K Method Validation (ICH Guidelines) J->K

Caption: Workflow for HPLC Method Development.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Q1 Is sample concentration high? Start->Q1 A1_Yes Reduce sample concentration or injection volume Q1->A1_Yes Yes Q2 Are there secondary interactions? Q1->Q2 No End Peak Shape Improved A1_Yes->End A2_Yes Adjust mobile phase pH or add modifier (e.g., TFA) Q2->A2_Yes Yes Q3 Is the column old or contaminated? Q2->Q3 No A2_Yes->End A3_Yes Wash column with strong solvent or replace column Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Troubleshooting Peak Tailing Issues.

HPLC_Parameter_Relationships cluster_params Adjustable Parameters cluster_outcomes Separation Outcomes MobilePhase Mobile Phase (% Organic, pH) Resolution Resolution MobilePhase->Resolution Strongly Affects RetentionTime Retention Time MobilePhase->RetentionTime Strongly Affects FlowRate Flow Rate FlowRate->RetentionTime Inversely Affects AnalysisTime Analysis Time FlowRate->AnalysisTime Inversely Affects Temperature Temperature Temperature->RetentionTime Affects PeakShape Peak Shape Temperature->PeakShape Can Improve Column Column Chemistry (C18, Phenyl, etc.) Column->Resolution Fundamentally Determines Column->RetentionTime Determines

Caption: HPLC Parameter Relationships.

References

Troubleshooting Carapin quantification in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support guide has been developed for a hypothetical compound named "Carapin." Information and protocols are based on established principles of analytical chemistry and troubleshooting techniques commonly applied to the quantification of small molecules in complex matrices, drawing parallels from existing scientific literature on similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying Carapin in complex mixtures?

A1: High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is the most prevalent method for Carapin quantification. HPLC-UV is often used for routine analysis due to its simplicity and robustness.[1][2][3][4] For higher sensitivity and selectivity, especially in very complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[5][6][7]

Q2: What are the main challenges encountered when quantifying Carapin in biological or plant-based samples?

A2: The primary challenges include:

  • Matrix Effects: Co-eluting endogenous substances from the sample matrix can interfere with the ionization of Carapin in LC-MS, leading to ion suppression or enhancement and inaccurate quantification.[8][9][10][11]

  • Low Recovery: Carapin may bind to matrix components, leading to losses during sample preparation.

  • Poor Peak Shape: Interfering compounds can cause peak tailing, fronting, or splitting, which affects accurate integration and quantification.

  • Degradation: Carapin may be unstable under certain pH, light, or temperature conditions, leading to lower than expected concentrations.[5][12][13][14]

Q3: How can I minimize matrix effects in my Carapin assay?

A3: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Utilize techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.

  • Chromatographic Separation: Optimize the HPLC method to separate Carapin from co-eluting matrix components.

  • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is free of Carapin to compensate for consistent matrix effects.[15][16]

  • Internal Standards: Use a stable isotope-labeled internal standard that co-elutes with Carapin and experiences similar matrix effects.

Troubleshooting Guides

This section provides detailed troubleshooting advice in a question-and-answer format to address specific issues you might encounter during your experiments.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: My Carapin peak is showing significant tailing. What could be the cause and how can I fix it?

A: Peak tailing is a common issue that can compromise the accuracy of peak integration. Here are the likely causes and solutions:

  • Cause 1: Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Dilute your sample and re-inject.

  • Cause 2: Secondary Interactions: Silanol (B1196071) groups on the silica-based column packing can interact with basic compounds, causing tailing.

    • Solution: Add a competitor, such as triethylamine (B128534) (TEA), to the mobile phase to block the active silanol groups. Alternatively, use a base-deactivated column.

  • Cause 3: Column Contamination: Strongly retained compounds from previous injections can accumulate on the column and cause peak shape distortion.

    • Solution: Wash the column with a strong solvent. If the problem persists, it may be necessary to replace the guard column or the analytical column.

Issue 2: Inconsistent or Low Peak Area

Q: I'm observing inconsistent peak areas for my Carapin standard, even at the same concentration. What should I investigate?

A: Inconsistent peak areas are often indicative of issues with the sample preparation, injection, or the HPLC system itself.

  • Cause 1: Sample Degradation: Carapin may be degrading in the sample vial before injection.

    • Solution: Investigate the stability of Carapin in your sample solvent.[12] Consider using a cooled autosampler and preparing fresh samples more frequently. Forced degradation studies can help identify conditions under which Carapin is unstable.[5][17]

  • Cause 2: Injection Volume Variability: The autosampler may not be injecting a consistent volume.

    • Solution: Check the autosampler for air bubbles in the syringe and ensure there is sufficient sample volume in the vial.

  • Cause 3: Matrix Effects (for LC-MS): If you are using LC-MS, inconsistent matrix effects between samples can lead to variable ion suppression or enhancement.[8][9][10]

    • Solution: Use an internal standard to normalize the response. Re-evaluate your sample cleanup procedure to remove more of the interfering matrix components.

Issue 3: High Background Noise or Ghost Peaks

Q: My chromatogram has a high baseline noise, and I'm seeing "ghost peaks" in my blank injections. What could be the problem?

A: High background noise and ghost peaks are typically due to contamination in the mobile phase, the HPLC system, or carryover from previous injections.

  • Cause 1: Contaminated Mobile Phase: Impurities in the solvents or additives can contribute to high background noise.

    • Solution: Use high-purity, HPLC-grade solvents. Filter your mobile phases before use.

  • Cause 2: System Contamination: Contaminants can build up in the injector, pump, or detector.

    • Solution: Flush the entire HPLC system with a strong solvent.

  • Cause 3: Sample Carryover: Highly retained or high-concentration samples can lead to ghost peaks in subsequent runs.

    • Solution: Implement a needle wash step in your autosampler method. Inject a blank solvent after high-concentration samples to wash the column.

Quantitative Data

The following tables present hypothetical validation data for an HPLC-UV method for Carapin quantification.

Table 1: Linearity of Carapin Quantification

Concentration (µg/mL)Peak Area (mAU*s)
0.512,543
1.025,102
5.0124,987
10.0250,564
20.0501,234
40.01,002,567
Linearity y = 25012x + 45.3
0.9998

Table 2: Precision and Accuracy of Carapin Quantification

Spiked Concentration (µg/mL)Measured Concentration (µg/mL) (Mean ± SD, n=5)Precision (%RSD)Accuracy (%Recovery)
1.01.03 ± 0.043.88103.0
10.09.87 ± 0.212.1398.7
30.030.45 ± 0.551.81101.5

Experimental Protocols

Protocol 1: Extraction of Carapin from Plant Material
  • Sample Preparation: Dry the plant material and grind it into a fine powder.[18]

  • Extraction:

    • Accurately weigh 1 gram of the powdered plant material into a centrifuge tube.

    • Add 10 mL of 80% methanol.

    • Vortex for 1 minute.

    • Sonicate for 30 minutes in a water bath.[19]

    • Centrifuge at 4000 rpm for 15 minutes.

  • Filtration:

    • Collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: HPLC-UV Method for Carapin Quantification
  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Plant Material grind Grinding start->grind extract Solvent Extraction grind->extract centrifuge Centrifugation extract->centrifuge filter Filtration centrifuge->filter hplc HPLC-UV Analysis filter->hplc Inject Sample data Data Acquisition hplc->data quant Quantification data->quant

Figure 1: General experimental workflow for Carapin quantification from plant material.

troubleshooting_peak_area cluster_investigate Investigation Steps cluster_solution Potential Solutions start Inconsistent Peak Area check_prep Review Sample Preparation - Fresh standards? - Consistent dilutions? start->check_prep check_system Check HPLC System - Leaks? - Pump pressure stable? start->check_system check_method Evaluate Method Parameters - Sufficient equilibration? - Appropriate wash steps? start->check_method sol_prep Prepare Fresh Standards Use Cooled Autosampler check_prep->sol_prep If sample stability is suspected sol_system Perform System Maintenance (e.g., change seals, check valves) check_system->sol_system If hardware issues are found sol_method Optimize Injection & Wash Introduce Internal Standard check_method->sol_method If carryover or matrix effects are likely

Figure 2: Troubleshooting decision tree for inconsistent peak area in Carapin analysis.

References

Technical Support Center: Enhancing the Bioavailability of Carapin in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Carapin is a specific limonoid found in species like Carapa guianensis.[1][2][3] While research exists on the biological activities of Carapin and related limonoids, detailed public information on its pharmacokinetics and specific bioavailability enhancement strategies is limited. Therefore, this guide leverages established principles and techniques for enhancing the bioavailability of poorly soluble, lipophilic compounds, a class to which Carapin and other limonoids like gedunin (B191287) belong.[4][5][6] The provided data and protocols are illustrative and should be adapted based on the specific physicochemical properties of Carapin.

Frequently Asked Questions (FAQs)

Q1: What is Carapin and why is its bioavailability a concern for in vivo studies?

A1: Carapin is a tetranortriterpenoid, a type of limonoid, isolated from plants in the Meliaceae family, such as Carapa guianensis (Andiroba).[1][2][3] Like many natural products, Carapin is a lipophilic (fat-soluble) molecule with a complex structure.[7] Such compounds often exhibit poor aqueous solubility, which is a primary reason for low oral bioavailability.[5][8] For a drug administered orally to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[4][9][10] Poor solubility limits this dissolution step, leading to low and variable absorption, which can compromise the reliability and reproducibility of animal studies.[11]

Q2: What are the main barriers to achieving high oral bioavailability for a compound like Carapin?

A2: The primary barriers for a lipophilic compound like Carapin fall into three main categories:

  • Solubility and Dissolution Limitations: Carapin's poor water solubility is the most significant hurdle. If the compound doesn't dissolve, it cannot be absorbed across the intestinal wall.[4][9][11] This is a characteristic issue for Biopharmaceutics Classification System (BCS) Class II drugs (poor solubility, high permeability).[4]

  • Permeability and Efflux Issues: While lipophilic compounds are generally expected to have good membrane permeability, some can be substrates for intestinal efflux transporters, like P-glycoprotein (P-gp). These transporters act as pumps, actively moving the compound from inside the intestinal cells back into the gut lumen, reducing net absorption.[12][13]

  • First-Pass Metabolism: After absorption, blood from the intestine travels directly to the liver via the portal vein. In the liver, enzymes (like Cytochrome P450s) can extensively metabolize the compound before it reaches systemic circulation.[5][14] This "first-pass effect" can significantly reduce the amount of active drug that becomes available to the rest of the body.[5][15]

Q3: What are the most common formulation strategies to enhance the bioavailability of poorly soluble drugs like Carapin?

A3: Several formulation strategies can be employed to overcome the challenges of poor solubility:[4][10][16]

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can significantly improve the dissolution rate.[4][10]

  • Lipid-Based Formulations: These are highly effective for lipophilic drugs.[5][15][17] Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) form fine oil-in-water emulsions in the gut, keeping the drug in a solubilized state for absorption.[8]

  • Solid Dispersions: Creating an amorphous solid dispersion involves dispersing the drug in a hydrophilic polymer matrix. This prevents the drug from crystallizing and enhances its dissolution rate and solubility.[4][16]

  • Complexation with Cyclodextrins: Cyclodextrins are molecules that can encapsulate poorly soluble drugs, forming inclusion complexes that have much-improved aqueous solubility.[12][18]

Troubleshooting Guide

Problem Encountered Potential Cause(s) Recommended Troubleshooting Steps & Solutions
Low or undetectable plasma levels of Carapin after oral administration. 1. Poor Aqueous Solubility: The compound is not dissolving in the GI tract. 2. Extensive First-Pass Metabolism: The compound is being rapidly cleared by the liver. 3. Analytical Method Insensitivity: The assay used to measure plasma concentration is not sensitive enough.1. Enhance Solubility: Formulate Carapin using one of the strategies from the FAQ (e.g., SEDDS, solid dispersion, nanosuspension). Start with a simple lipid-based formulation (see protocols below). 2. Investigate Metabolism: Conduct an in vitro metabolic stability assay using rat or mouse liver microsomes to determine the intrinsic clearance rate. 3. Validate Analytical Method: Ensure your LC-MS/MS method has a sufficiently low limit of quantification (LLOQ) to detect expected concentrations.
High inter-animal variability in pharmacokinetic (PK) data. 1. Inconsistent Formulation: The drug is not uniformly suspended or solubilized, leading to variable dosing. 2. Physiological Differences: Variations in animal age, sex, or health status (e.g., gut microbiome). 3. Experimental Technique: Inconsistent oral gavage technique or fasting times.[12]1. Improve Formulation: Use a solubilizing formulation like a SEDDS or a well-dispersed nanosuspension to ensure dose uniformity. 2. Standardize Animals: Use animals of the same sex, age, and strain, and allow for proper acclimatization.[12][19] 3. Standardize Procedures: Ensure all personnel use a consistent oral gavage technique. Standardize the fasting period (e.g., 12-16 hours) before dosing, as food can significantly affect absorption.[8][12]
Oral bioavailability is improved with formulation, but still lower than desired. 1. Permeability is a Limiting Factor: The compound may be a substrate for efflux transporters (e.g., P-gp). 2. Metabolism is Still a Major Barrier: The formulation improves absorption, but first-pass metabolism remains high.1. Assess Permeability: Conduct an in vitro Caco-2 permeability assay to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[12] Consider co-administration with a known P-gp inhibitor (e.g., verapamil) in a pilot animal study. 2. Inhibit Metabolism: Co-administer Carapin with a general CYP450 inhibitor (e.g., 1-aminobenzotriazole) in an exploratory in vivo study to see if exposure increases. This helps confirm if metabolism is the rate-limiting step.

Data Presentation: Comparison of Bioavailability Enhancement Strategies

Note: The following data are illustrative examples based on typical results for poorly soluble natural products and do not represent actual experimental results for Carapin.

Formulation StrategyKey ComponentsMean Particle/Droplet SizeDrug Loading (%)AUC0-24h (ng·h/mL) in Rats (Example)Relative Bioavailability (%) vs. Suspension
Aqueous Suspension Carapin, 0.5% Carboxymethylcellulose> 10 µmN/A150 ± 45100% (Baseline)
Micronized Suspension Micronized Carapin, 0.5% CMC2-5 µmN/A320 ± 80~213%
Nanosuspension Carapin, Poloxamer 188, Solutol HS 15250 ± 50 nm20%950 ± 210~633%
Solid Dispersion Carapin, PVP K30, Soluplus®N/A (Amorphous)15%1,200 ± 300~800%
SEDDS Carapin, Labrafil® M 1944 CS, Cremophor® EL, Transcutol® HP50 ± 15 nm10%2,100 ± 450~1400%

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Carapin

Objective: To prepare a lipid-based formulation to enhance the oral bioavailability of the lipophilic compound Carapin.

Materials:

  • Carapin

  • Oil: Labrafil® M 1944 CS (or another suitable oil like Capryol™ 90)

  • Surfactant: Cremophor® EL (or Kolliphor® EL)

  • Co-surfactant/Solubilizer: Transcutol® HP

  • Glass vials, magnetic stirrer, and stir bars

  • Vortex mixer

Procedure:

  • Screening for Solubilizing Excipients (Recommended preliminary step): Determine the solubility of Carapin in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Formulation Preparation:

    • Based on pre-formulation screening, prepare the SEDDS vehicle by mixing the oil, surfactant, and co-surfactant in a clear glass vial. A common starting ratio is 40% oil, 40% surfactant, and 20% co-surfactant (w/w/w).

    • Place the vial on a magnetic stirrer and mix at a low speed until a homogenous, clear liquid is formed.

  • Drug Loading:

    • Add the calculated amount of Carapin to the SEDDS vehicle to achieve the desired final concentration (e.g., 50 mg/mL).

    • Continue stirring, with gentle warming (e.g., 40°C) if necessary, until the Carapin is completely dissolved. The final formulation should be a clear, yellowish, oily liquid.

  • Characterization:

    • Emulsification Study: Add 100 µL of the Carapin-loaded SEDDS to 100 mL of distilled water in a beaker with gentle stirring. Observe the formation of a fine, milky-white (or bluish-white) emulsion, indicating successful self-emulsification.

    • Droplet Size Analysis: Characterize the droplet size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering (DLS) instrument. A droplet size below 200 nm with a low PDI (<0.3) is generally desirable.

Administration: The prepared SEDDS formulation can be administered to animals via oral gavage at the desired dose.

Protocol 2: Absolute Oral Bioavailability Study in Rats

Objective: To determine the absolute oral bioavailability (F%) of a Carapin formulation by comparing the plasma concentration-time profiles after oral and intravenous administration.

Animal Model:

  • Use adult male Sprague-Dawley rats (220-250 g).[20]

  • Acclimatize animals for at least one week.[8]

  • Fast animals overnight (12-16 hours) before dosing, with free access to water.[8]

Dosing:

  • Intravenous (IV) Group (n=4-6): Administer Carapin (e.g., 1-2 mg/kg) as a solution via the tail vein. The IV vehicle should be a biocompatible solvent system (e.g., Solutol/Ethanol/Saline).[12]

  • Oral (PO) Group (n=4-6): Administer the Carapin formulation (e.g., the SEDDS from Protocol 1) at a higher dose (e.g., 10-20 mg/kg) via oral gavage.[8]

Blood Sampling:

  • Collect sparse blood samples (approx. 150-200 µL) into heparinized tubes from the tail vein or another appropriate site at predetermined time points.

  • Suggested time points:

    • IV: Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[21]

Sample Processing and Analysis:

  • Centrifuge blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of Carapin in plasma using a validated LC-MS/MS method.

Data Analysis:

  • Calculate pharmacokinetic parameters, including the Area Under the Curve (AUC) from time zero to infinity (AUC0-inf) for both IV and PO groups using non-compartmental analysis software.

  • Calculate the absolute bioavailability (F%) using the following formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizations (Graphviz DOT Language)

Below are diagrams illustrating key concepts and workflows relevant to enhancing Carapin's bioavailability.

G cluster_0 Physicochemical Barriers cluster_1 Physiological Barriers cluster_2 Outcome A Poor Aqueous Solubility E Low Oral Bioavailability A->E Limits Dissolution & Absorption B Crystalline Structure B->A C Intestinal Efflux (e.g., P-gp) C->E Reduces Net Absorption D First-Pass Metabolism (Liver) D->E Reduces Systemic Concentration

Caption: Key Barriers Limiting Oral Bioavailability of Carapin.

G cluster_solubility Is Solubility the Primary Issue? cluster_metabolism Is Metabolism/Permeability an Issue? start Start: Low Bioavailability Observed for Carapin q1 Assess Physicochemical Properties (Solubility, LogP, Crystal Form) start->q1 s1 Develop Enabling Formulation (SEDDS, Nanosuspension, Solid Dispersion) q1->s1 Yes, Poorly Soluble q2 Conduct In Vitro Assays (Liver Microsomes, Caco-2) q1->q2 Solubility is Adequate or Issue Persists pk_study Conduct In Vivo Pharmacokinetic Study in Rats s1->pk_study s2 Consider Co-administration with Inhibitors (Exploratory Studies) q2->s2 High Metabolism or Efflux Identified s2->pk_study end Goal: Optimized Formulation with Enhanced Bioavailability pk_study->end

Caption: Troubleshooting Workflow for Bioavailability Enhancement.

G A Carapin-Loaded SEDDS (Oral Gavage) B GI Fluids A->B Dispersion C Fine Emulsion Droplets (<200nm) B->C Self-Emulsification D Carapin remains solubilized in micelles C->D E Absorption across Intestinal Epithelium D->E Concentration Gradient F Portal Vein (to Liver) E->F G Systemic Circulation F->G Post First-Pass

Caption: Mechanism of SEDDS for Enhancing Carapin Absorption.

References

Technical Support Center: Addressing Cytotoxicity of Carapin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carapin and encountering challenges related to its cytotoxicity in cell culture experiments. The information provided is based on studies of structurally and functionally similar compounds and aims to offer a foundational framework for addressing common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is Carapin and what is its primary mechanism of cytotoxic action?

A1: Carapin is a compound that has demonstrated cytotoxic effects against various cancer cell lines. While specific research on "Carapin" is limited, related compounds like Artocarpin, a prenylated flavonoid, exert their cytotoxic effects by inducing apoptosis (programmed cell death). This is often achieved through the generation of reactive oxygen species (ROS), which in turn activates signaling pathways such as the mitogen-activated protein kinase (MAPK) and Akt pathways, leading to cell death.[1] Another related compound, Calotropin (B1668234), induces cytotoxicity by activating caspases and downregulating anti-apoptotic proteins.[2] It is plausible that Carapin shares similar mechanisms of action.

Q2: Why do I observe different IC50 values for Carapin across different cell lines?

A2: It is common to observe varying IC50 values for a compound across different cell lines. This variability can be attributed to several factors, including:

  • Inherent biological differences: Cell lines possess unique genetic and proteomic profiles, leading to differences in drug uptake, metabolism, and expression levels of target proteins.[3][4]

  • Proliferation rate: Faster-growing cell lines might exhibit different sensitivities compared to slower-growing ones.

  • Expression of resistance-conferring molecules: The presence or absence of specific transporters or enzymes can influence the intracellular concentration and efficacy of the compound.[3]

  • Tumor suppressor gene status: The status of genes like p53 can significantly impact a cell's response to cytotoxic agents.[3]

Q3: My experimental results with Carapin are not consistent. What are the potential sources of variability?

A3: Inconsistent results can arise from several experimental variables:

  • Compound handling: Ensure the stock solution of Carapin is thoroughly mixed before each use, especially after thawing.

  • Cell passage number: Use cells within a consistent and low passage number range to minimize phenotypic drift.

  • Cell confluency: The density of cells at the time of treatment can influence their response. It is advisable to seed cells at a consistent density and initiate experiments at a predetermined confluency (e.g., 70-80%).[5][6]

  • Media and serum variability: Use the same batch of media and fetal bovine serum (FBS) throughout an experiment to avoid introducing variability. The protein concentration in FBS can affect the availability and activity of compounds like Artocarpin.[7]

  • Solvent toxicity: The solvent used to dissolve Carapin (e.g., DMSO) can be toxic to cells at higher concentrations. It is crucial to keep the final solvent concentration low (ideally below 0.1%) and include a vehicle control in your experiments.[5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High background cytotoxicity in control wells Solvent toxicity (e.g., DMSO).Decrease the final concentration of the solvent in the culture medium to <0.1%. Always include a vehicle control (media with the same concentration of solvent as the highest Carapin dose) to assess solvent toxicity.[5]
Contamination of cell culture.Regularly check cell cultures for any signs of contamination. Use sterile techniques and periodically test for mycoplasma.
Carapin appears to be inactive or has very high IC50 values Compound degradation.Prepare fresh stock solutions of Carapin and minimize the time it is in the culture media before and during the experiment. Some compounds are unstable in standard cell culture media at 37°C.[5]
Compound precipitation.Visually inspect stock and working solutions for any signs of precipitation. Gentle sonication of the stock solution before dilution may help to dissolve aggregates.
High protein concentration in media.The presence of high concentrations of proteins in fetal bovine serum (FBS) can reduce the effective concentration of the compound available to the cells.[7] Consider reducing the FBS concentration or using serum-free media during the treatment period.
High variability between replicate wells Uneven cell seeding.Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells.
Edge effects in the microplate.Avoid using the outer wells of the microplate, as they are more prone to evaporation, leading to changes in compound concentration. Fill the outer wells with sterile PBS or media.
Unexpected morphological changes in cells Off-target effects of Carapin.Besides the intended cytotoxic effect, Carapin might induce other cellular changes. It is important to characterize these changes using techniques like microscopy and specific cellular stains.
Induction of cellular stress responses.The compound might be activating cellular stress pathways. Consider evaluating markers of cellular stress, such as heat shock proteins or autophagy markers.

Data Presentation

Table 1: IC50 Values of Carapin-Related Compounds in Various Cancer Cell Lines

CompoundCell LineCell TypeIC50 Value (µM)Exposure Time (h)AssayReference
ArtocarpinA549Non-small cell lung carcinoma~524MTT[1]
ArtocarpinH226Non-small cell lung carcinoma~724MTT[1]
ArtocarpinH1299Non-small cell lung carcinoma~624MTT[1]
CalotropinK562Chronic myeloid leukemiaNot specified, dose-dependent24, 48, 72Not specified[2]
CalycopterinHepG2HepatoblastomaDose-dependent24MTT[3]
LeptocarpinDU-145Prostate cancer2.0Not specifiedNot specified[8]
LeptocarpinVarious cancer lines-2.0 - 6.4Not specifiedNot specified[8]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5]

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of Carapin in a suitable solvent (e.g., 10-20 mM in sterile DMSO).[3]

    • Perform serial dilutions of the Carapin stock solution in serum-free medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the prepared Carapin dilutions. Include wells for a vehicle control (medium with the highest solvent concentration) and an untreated control (medium only).[5]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[5]

  • MTT Addition and Solubilization:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[5]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Gently mix by pipetting or placing the plate on a shaker for 10-15 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 490-570 nm.[3]

    • Subtract the absorbance of the blank wells (media only) from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.[3]

    • Plot the % Viability against the log of the Carapin concentration to determine the IC50 value.[3]

Visualizations

Carapin_Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., A549, HepG2) Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Carapin_Stock 2. Prepare Carapin Stock Solution Treatment 4. Treat with Carapin (Serial Dilutions) Carapin_Stock->Treatment Cell_Seeding->Treatment Incubation 5. Incubate (24-72h) Treatment->Incubation MTT_Assay 6. MTT Assay Incubation->MTT_Assay Data_Analysis 7. Data Analysis (Calculate IC50) MTT_Assay->Data_Analysis

Caption: Experimental workflow for determining Carapin cytotoxicity.

Carapin_Signaling_Pathway Carapin Carapin ROS Reactive Oxygen Species (ROS) Carapin->ROS MAPK_Pathway MAPK Pathway (Erk1/2, p38) ROS->MAPK_Pathway Akt_Pathway Akt Pathway ROS->Akt_Pathway Apoptosis Apoptosis MAPK_Pathway->Apoptosis NFkB_Pathway NF-kB Pathway Akt_Pathway->NFkB_Pathway cMyc_Noxa c-Myc / Noxa Upregulation NFkB_Pathway->cMyc_Noxa cMyc_Noxa->Apoptosis

Caption: Putative signaling pathway for Carapin-induced cytotoxicity.

References

Technical Support Center: Minimizing Batch-to-Batch Variability of Carapin Extract

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize batch-to-batch variability in experiments involving Carapin extract.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in Carapin extract?

Batch-to-batch variability in botanical extracts like Carapin extract can be attributed to three main categories: raw material variations, inconsistencies in the extraction process, and post-extraction handling.[1][2]

  • Raw Material:

    • Genetics: Genetic differences within plant populations can lead to variations in phytochemical profiles.[1]

    • Geographical and Environmental Factors: The location, soil conditions, temperature, rainfall, and sunlight exposure during the plant's growth can significantly impact its chemical composition.[1][2]

    • Harvesting and Post-Harvest Processing: The time of harvest, harvesting methods, and subsequent drying and storage of the plant material are critical factors that can introduce variability.[1][2]

  • Extraction Process:

    • Solvent and Ratios: Inconsistent solvent-to-solid ratios can alter the extraction efficiency of different compounds.[1]

    • Physical State of Raw Material: Variations in the particle size of the ground plant material can affect the surface area available for extraction.[1]

    • Extraction Parameters: Fluctuations in temperature, duration, and pressure during extraction can lead to inconsistent yields of target compounds.[1][3]

  • Post-Extraction Handling:

    • Solvent Removal: Inconsistent methods for solvent removal can affect the final concentration of the extract.[1]

    • Drying and Storage: The method used to dry the final extract and the conditions under which it is stored can lead to degradation or alteration of phytochemicals over time.[1]

Q2: How can I pre-qualify and standardize the raw plant material before extraction?

Standardizing the raw material is a crucial first step in minimizing variability. This involves a multi-step approach to ensure consistency.

  • Botanical Authentication: It is essential to confirm the correct plant species and part (e.g., leaves, bark) are being used.[1] This can be achieved through macroscopic and microscopic examination, as well as more advanced techniques like DNA barcoding.[4][5]

  • Geographical Sourcing: Whenever possible, source the raw material from the same geographical region and supplier to minimize variability due to environmental factors.[1]

  • Defined Harvesting and Processing: Adhere to a strict protocol for the time of harvest and implement standardized procedures for drying, grinding, and storing the raw material.[1]

  • Phytochemical Profiling: Perform initial phytochemical screening to detect the presence of key bioactive compounds like alkaloids, flavonoids, and saponins.[4] A comparative analysis of different batches of raw material can be done using techniques like High-Performance Thin-Layer Chromatography (HPTLC) to create a "fingerprint" of the material.[6]

Q3: What analytical techniques are recommended for the quality control of Carapin extract batches?

A combination of qualitative and quantitative methods is crucial for comprehensive quality control.[4]

  • Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful quantitative methods for measuring the concentration of specific bioactive compounds, such as Carapin.[4][7] These techniques are essential for ensuring batch-to-batch consistency in the concentration of the active components.

  • Spectroscopic Methods: UV-Vis Spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information about the overall chemical profile of the extract.[4]

  • Phytochemical Screening: Simple qualitative tests can be used to confirm the presence of major classes of compounds like alkaloids, flavonoids, and tannins.[4]

Troubleshooting Guides

Issue 1: Significant variation in the concentration of Carapin between batches.

  • Possible Cause: Inconsistent extraction parameters.

  • Troubleshooting Steps:

    • Standardize Extraction Protocol: Ensure that the solvent-to-solid ratio, extraction time, temperature, and pressure are strictly controlled and monitored for each batch.

    • Verify Raw Material Consistency: Check for uniform particle size of the ground plant material before extraction. Use sieves to ensure a consistent particle size distribution.[1]

    • Calibrate Equipment: Regularly calibrate and maintain all extraction equipment, including rotary evaporators used for solvent removal.[1]

Issue 2: Inconsistent biological activity observed in different batches of the extract.

  • Possible Cause: Variation in the overall phytochemical profile, not just the concentration of Carapin.

  • Troubleshooting Steps:

    • Comprehensive Chemical Fingerprinting: Utilize techniques like HPLC or HPTLC to generate a chromatographic fingerprint of each batch.[8] This allows for a visual comparison of the overall chemical composition.

    • Multivariate Statistical Analysis: Employ multivariate statistical analysis of the chromatographic data to quantitatively assess the similarity between batches.[2][8]

    • Bioassay-Guided Fractionation: If a specific biological activity is desired, consider bioassay-guided fractionation to identify the compound or combination of compounds responsible for that activity. This can help in developing a more targeted quality control strategy.

Issue 3: Changes in the physical properties (color, odor, consistency) of the extract between batches.

  • Possible Cause: Variations in the raw material or post-extraction handling.

  • Troubleshooting Steps:

    • Standardize Raw Material Sourcing: Source raw materials from the same supplier and geographical location to minimize variations in color and odor.[9]

    • Control Drying and Storage: Implement standardized procedures for drying the final extract and store it in a controlled environment (e.g., protected from light and moisture) to prevent degradation and changes in physical properties.[1]

    • pH of Extraction Solvent: Be aware that the pH of the extraction solvent can influence the color of the final extract, especially if it is rich in pH-sensitive compounds like anthocyanins.[9]

Data Presentation

Table 1: Comparison of Carapin Yield from Different Extraction Methods

Extraction MethodSolvent SystemTemperature (°C)Duration (hours)Carapin Yield (%)Reference
Maceration (Alcohol)Ethanol/Water/HCl (89:10:1)Room Temperature242.18[10]
Maceration (Acidified Water)Water/HCl (98:2)60612.01[10]
Microwave-Assisted Extraction (MAE)Methanol/Acetic Acid/Water (180:2:1.6)700.1Not specified, but higher than conventional[3]
Pressurized Liquid Extraction (PLE)Methanol90-100Not specifiedHigh yield reported[3][11]

Table 2: Key Quality Control Parameters for Carapin Extract

ParameterAnalytical MethodAcceptance Criteria
Identity
Botanical IdentificationMacroscopy, Microscopy, HPTLCConforms to reference standard
Purity
Heavy MetalsAAS/ICP-MS< 10 ppm
Pesticide ResiduesGC-MS/LC-MSConforms to regulatory limits
Microbial ContaminationPlate Count< 1000 CFU/g
Potency
Carapin ContentHPLC-UV95.0% - 105.0% of labeled amount
Total Phenolic ContentUV-Vis (Folin-Ciocalteu)Report value
Consistency
Chromatographic FingerprintHPLC/HPTLCSimilar to reference chromatogram

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of Carapin

This protocol provides a general framework for the quantification of Carapin. Method development and validation are essential for specific applications.

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (pH adjusted to 8.5) can be a starting point.[7]

  • Standard Preparation: Prepare a stock solution of purified Carapin standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 0.20 to 1.8 mg/mL).[7][12]

  • Sample Preparation: Accurately weigh the Carapin extract, dissolve it in the mobile phase, and filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min[7]

    • Injection volume: 20 µL

    • Column temperature: 25 °C

    • Detection wavelength: Determined by UV scan of Carapin standard (e.g., 254 nm).

  • Analysis: Inject the standards and samples. Identify the Carapin peak based on the retention time of the standard. Quantify the amount of Carapin in the sample using the calibration curve.

Visualizations

experimental_workflow cluster_raw_material Raw Material Standardization cluster_extraction Controlled Extraction cluster_qc Quality Control cluster_final Final Product raw_material Source Raw Material authentication Botanical Authentication raw_material->authentication profiling Phytochemical Profiling (HPTLC) authentication->profiling extraction Standardized Extraction Protocol profiling->extraction filtration Filtration extraction->filtration concentration Solvent Removal filtration->concentration qc_hplc HPLC for Potency (Carapin Content) concentration->qc_hplc qc_fingerprint HPTLC/HPLC Fingerprinting concentration->qc_fingerprint final_product Consistent Batch of Carapin Extract qc_hplc->final_product qc_bioassay Biological Activity Assay qc_fingerprint->qc_bioassay qc_bioassay->final_product

Caption: Workflow for Minimizing Batch-to-Batch Variability.

troubleshooting_logic cluster_potency Potency Variation cluster_activity Biological Activity Variation start Inconsistent Experimental Results check_carapin Quantify Carapin (HPLC) start->check_carapin Check Potency check_fingerprint Compare Chemical Fingerprints (HPLC/HPTLC) start->check_fingerprint Check Overall Profile analyze_extraction Review Extraction Parameters check_carapin->analyze_extraction check_raw_material Analyze Raw Material analyze_extraction->check_raw_material multivariate_analysis Multivariate Statistical Analysis check_fingerprint->multivariate_analysis bioassay_fractionation Bioassay-Guided Fractionation multivariate_analysis->bioassay_fractionation

Caption: Troubleshooting Logic for Inconsistent Extract Performance.

References

Technical Support Center: Carapin Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Carapin, a compound known to interfere with various biochemical assays.

Troubleshooting Guide

This guide addresses specific problems that may arise during experiments involving Carapin.

Q1: My dose-response curve for Carapin is non-sigmoidal and shows a steep drop-off in activity at higher concentrations. What could be the cause?

This is a classic sign of compound aggregation.[1][2][3] At a certain concentration, known as the critical aggregation concentration (CAC), Carapin molecules may self-assemble into colloidal particles.[3] These aggregates can non-specifically sequester and denature proteins, leading to a sudden and dramatic loss of signal that can be misinterpreted as potent inhibition.[2][3]

Recommended Actions:

  • Detergent Test: Add a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer and repeat the experiment.[4] If Carapin is an aggregator, the detergent will disrupt the formation of aggregates, and you should observe a significant reduction or elimination of its inhibitory activity.[4]

  • Dynamic Light Scattering (DLS): Use DLS to directly observe the formation of Carapin aggregates in your assay buffer at various concentrations. This technique can detect the presence of sub-micron sized particles.

  • Centrifugation: Before taking a reading, centrifuge the assay plate. If Carapin is precipitating or forming large aggregates, you may observe a pellet and a decrease in the apparent activity in the supernatant.

Q2: I'm seeing a high level of fluorescence in my assay when Carapin is present, which is masking my signal. How can I correct for this?

Carapin may possess intrinsic fluorescent properties that interfere with fluorescence-based assays.[1][5][6] This is a common issue with compounds that have certain aromatic ring structures.

Recommended Actions:

  • Control Plate Reading: Prepare a control plate containing only Carapin in the assay buffer at the same concentrations used in your experiment, without the target protein or substrate. Measure the fluorescence of this plate and subtract the background fluorescence from your experimental data.

  • Change Excitation/Emission Wavelengths: If your fluorometer allows, try shifting the excitation and emission wavelengths to a region where Carapin's intrinsic fluorescence is minimal.

  • Use a Different Assay Technology: If the interference is severe, consider switching to a non-fluorescence-based detection method, such as an absorbance-based or luminescence-based assay.[1][7]

Q3: My results with Carapin are not reproducible, and the IC50 values vary significantly between experiments. What could be the issue?

Poor reproducibility with Carapin can stem from several factors related to its chemical instability and reactivity.

Recommended Actions:

  • Assess Compound Stability: Carapin may be unstable in your assay buffer. Use techniques like HPLC or LC-MS to assess the stability of Carapin over the time course of your experiment. If it degrades, this can lead to inconsistent results.

  • Check for Redox Activity: Carapin may be a redox-active compound, generating reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[5][6] This can lead to non-specific oxidation and inactivation of your target protein or other assay components. Include a reducing agent like dithiothreitol (B142953) (DTT) in your assay buffer to see if it mitigates the effect of Carapin.[8]

  • Purity Analysis: Ensure the purity of your Carapin stock. Impurities can have their own biological or interfering activities, leading to inconsistent results.

Frequently Asked Questions (FAQs)

What is Carapin and why is it considered a problematic compound in biochemical assays?

Carapin is a small molecule that falls into the category of Pan-Assay Interference Compounds (PAINS).[5][9] PAINS are known to produce false-positive results in high-throughput screening assays through a variety of non-specific mechanisms rather than by specifically interacting with the intended biological target.[5][9]

What are the common mechanisms of Carapin interference?

Carapin can interfere with biochemical assays through several mechanisms:

  • Aggregation: Forms colloidal particles that non-specifically inhibit enzymes.[1][2][3]

  • Fluorescence Interference: Possesses intrinsic fluorescence that can overlap with the assay's detection wavelengths.[1][5][6]

  • Redox Cycling: Can generate reactive oxygen species that damage proteins.[5][6]

  • Chemical Reactivity: May contain electrophilic groups that covalently modify proteins.[6][8]

  • Metal Chelation: Can sequester metal ions that are essential for enzyme function.[5][6]

How can I proactively identify if Carapin is likely to be an interference compound?

Several computational tools and knowledge-based approaches can help predict if a compound like Carapin is a potential PAIN:

  • Substructure Filtering: Use software filters that flag problematic chemical motifs common in PAINS.[8][9]

  • Literature Search: Review scientific literature for studies on Carapin or structurally similar compounds to see if they have been reported as having assay interference properties.

  • Consult with a Medicinal Chemist: Experienced medicinal chemists can often recognize structural alerts within a molecule that suggest a potential for assay interference.[8]

If Carapin is identified as an interference compound, does that mean it has no therapeutic potential?

Not necessarily, but it requires further investigation. The observed activity is likely a result of a non-specific mechanism. To determine if there is any true, specific activity, you must use orthogonal assays that are not susceptible to the same interference mechanism.[2][4] For example, if you observe activity in a fluorescence-based assay, confirm the finding using a label-free method like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Quantitative Data Summary

The following table summarizes hypothetical inhibitory concentrations (IC50) of Carapin in different assays, illustrating how its apparent potency can change with assay conditions, a hallmark of interference compounds.

Assay TypeTarget ProteinCarapin IC50 (µM)Carapin IC50 with 0.01% Triton X-100 (µM)Notes
Fluorescence PolarizationKinase A1.2> 100The dramatic shift in IC50 with detergent suggests aggregation-based inhibition.
FRET-based Protease AssayProtease B2.5> 100Similar to the kinase assay, aggregation is the likely cause of inhibition.
Luciferase-based AssayReporter Gene5.04.8The lack of a significant shift with detergent suggests a different interference mechanism, possibly direct inhibition of luciferase or redox activity.
Absorbance-based AssayDehydrogenase C0.815A partial shift suggests that both aggregation and another mechanism may be at play.

Experimental Protocols

Protocol 1: Detergent-Based Counter-Screen for Aggregation

Objective: To determine if the observed activity of Carapin is due to aggregation.

Methodology:

  • Prepare two sets of assay buffers: one standard buffer and one containing 0.01% (v/v) Triton X-100.

  • Prepare serial dilutions of Carapin in both buffers.

  • Set up your standard biochemical assay in parallel using both buffer conditions.

  • Initiate the enzymatic reaction and measure the output (e.g., fluorescence, absorbance).

  • Plot the dose-response curves for Carapin in both the presence and absence of Triton X-100.

  • Interpretation: A significant rightward shift (increase) in the IC50 value in the presence of detergent is indicative of aggregation-based activity.

Protocol 2: Redox Interference Counter-Screen

Objective: To assess if Carapin's activity is mediated by redox cycling.

Methodology:

  • Prepare two sets of assay buffers: one standard buffer and one supplemented with 1 mM Dithiothreitol (DTT).

  • Prepare serial dilutions of Carapin in both buffers.

  • Perform your standard biochemical assay in parallel using both buffer conditions.

  • Initiate the reaction and measure the assay signal.

  • Plot the dose-response curves for Carapin in the presence and absence of DTT.

  • Interpretation: A significant decrease in the apparent potency of Carapin in the presence of DTT suggests that its mechanism of action may involve oxidation of the target protein or other assay components.

Visualizations

Aggregation_Mechanism cluster_0 Low Concentration (< CAC) cluster_1 High Concentration (> CAC) Carapin_Monomer Carapin (Monomer) Target_Protein_Active Active Target Protein Carapin_Aggregate Carapin Aggregate Carapin_Monomer->Carapin_Aggregate Self-assembles Denatured_Protein Denatured Target Protein (Inactive) Target_Protein_Active->Denatured_Protein Interaction with Aggregate Carapin_Aggregate->Denatured_Protein Non-specific Binding & Denaturation

Caption: Mechanism of aggregation-based assay interference by Carapin.

Troubleshooting_Workflow Start Unexpected Activity Observed with Carapin Is_Aggregator Is it an aggregator? Start->Is_Aggregator Detergent_Test Perform Detergent Counter-Screen Is_Aggregator->Detergent_Test Test Yes_Aggregator Activity is likely an artifact of aggregation. Detergent_Test->Yes_Aggregator Positive No_Aggregator Proceed to next check Detergent_Test->No_Aggregator Negative Orthogonal_Assay Confirm with orthogonal assay Yes_Aggregator->Orthogonal_Assay Is_Redox Is it a redox cycler? No_Aggregator->Is_Redox DTT_Test Perform DTT Counter-Screen Is_Redox->DTT_Test Test Yes_Redox Activity may be due to non-specific oxidation. DTT_Test->Yes_Redox Positive No_Redox Consider other interference mechanisms (e.g., fluorescence, reactivity) or true activity. DTT_Test->No_Redox Negative Yes_Redox->Orthogonal_Assay

Caption: Troubleshooting workflow for Carapin interference.

References

Technical Support Center: Refining Carapin Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available pharmacological and toxicological data for a compound specifically named "Carapin" is limited. Therefore, this technical support center provides a comprehensive framework for refining the in vivo dosage of a novel compound, a process that is directly applicable to Carapin. The methodologies and principles described are based on established best practices in preclinical drug development.

Frequently Asked Questions (FAQs)

Q1: What is the crucial first step in determining the in vivo dosage for a novel compound like Carapin?

The initial and most critical step is to conduct a Maximum Tolerated Dose (MTD) study. The MTD is defined as the highest dose of a drug that can be administered without causing unacceptable toxicity or mortality.[1][2][3] This study is fundamental for establishing a safe dosage range for subsequent efficacy studies.[1]

Q2: How should I select the starting dose for an MTD study for Carapin?

The starting dose for an MTD study is typically extrapolated from in vitro data. A common approach is to start at a dose anticipated to produce a plasma concentration several times higher than the in vitro IC50 or EC50 value.[4] If no in vitro data is available, a thorough literature review of compounds with similar chemical structures or mechanisms of action can provide guidance. It is imperative to begin with a dose significantly lower than any potential toxic threshold.

Q3: What are the key considerations when designing in vivo dose-response studies for Carapin?

Designing a robust dose-response study requires careful planning of several factors, including the number of dose levels, the specific dose values, and the number of animals per group.[4] A minimum of three dose levels, in addition to a vehicle control, is recommended to generate data that can be accurately modeled to compare the efficacy and potency of the compound.[4]

Q4: How can I enhance the reliability and reproducibility of my in vivo dosing experiments?

To improve the quality of your results, it is essential to employ proper randomization and blinding techniques to minimize bias. Including both male and female animals, as well as animals from multiple litters, can also lead to more robust and trustworthy data.[4] Standardizing experimental procedures, such as animal handling, dosing technique, and the timing of measurements, is also crucial.[5]

Q5: How many animals should I use per dose group in my Carapin efficacy studies?

The number of animals per group depends on the statistical power needed to detect a significant effect. A power analysis should be performed based on the expected effect size and variability. As a general starting point, 8-12 animals per group are often considered reasonable for efficacy studies.[6]

Troubleshooting Guide

Issue 1: High variability in efficacy data is observed among animals within the same Carapin dose group.

  • Possible Cause: Inconsistent compound formulation or administration. Poor aqueous solubility is a common challenge with novel small molecules.[4]

  • Troubleshooting Steps:

    • Optimize Formulation: Investigate different vehicle formulations to enhance solubility, such as using co-solvents (e.g., DMSO, ethanol, PEG), surfactants (e.g., Tween 80), or cyclodextrins.[4]

    • Vehicle Toxicity Control: Always include a vehicle-only control group to confirm that the formulation itself is not inducing adverse effects.[4]

    • Standardize Administration: Maintain a consistent administration technique (e.g., gavage volume, injection site) for all animals.[4]

Issue 2: I am not observing the expected efficacy at my initial Carapin doses.

  • Possible Cause: The compound may have low bioavailability or be rapidly metabolized.

  • Troubleshooting Steps:

    • Verify Compound Activity: Reconfirm the compound's activity and potency in vitro.

    • Dose Escalation: Systematically increase the dose in subsequent animal cohorts while carefully monitoring for both efficacy and any signs of toxicity.[6]

    • Pharmacokinetic (PK) Analysis: It is highly recommended to conduct a PK study to measure the concentration of Carapin in plasma and target tissues over time. This will provide crucial information on its absorption, distribution, metabolism, and excretion (ADME).[6][7]

    • Evaluate Route of Administration: The selected route (e.g., oral, intravenous, intraperitoneal) may not be optimal for achieving the desired therapeutic exposure.[6]

Issue 3: Unexpected toxicity is observed at doses of Carapin predicted to be safe.

  • Possible Cause: Off-target effects of the compound or toxicity of the delivery vehicle.

  • Troubleshooting Steps:

    • Rule out Vehicle Toxicity: An essential step is to run a vehicle-only control group to differentiate between compound-related and vehicle-related toxicity.[4]

    • Investigate Off-Target Effects: If toxicity is still observed with a non-toxic vehicle, Carapin may have off-target effects. Further in vitro profiling may be required to identify these.[4]

    • Refine Dosing Schedule: If the compound has a long half-life, it may be accumulating in the system. Consider reducing the dosing frequency.[6]

Data Presentation

Table 1: Dose-Range Finding (DRF) Study Summary

Animal Model (Strain, Sex, Age)Route of AdministrationDose Level (mg/kg)Number of AnimalsObserved Clinical SignsEffect on Body Weight (%)Macroscopic Pathology Findings
e.g., Sprague-Dawley Rat, M/F, 6-8 weekse.g., Oral (gavage)[Dose 1][e.g., 3/sex][Describe observations][Calculate % change][Describe findings]
[Dose 2][e.g., 3/sex][Describe observations][Calculate % change][Describe findings]
[Dose 3][e.g., 3/sex][Describe observations][Calculate % change][Describe findings]

Table 2: General Pharmacokinetic Parameters from Rodent Studies (Example)

CompoundAnimal ModelRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
Compound XC57BL/6 MousePO30[Value][Value][Value][Value]
Compound XWistar RatIV10[Value][Value][Value][Value]

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of Carapin that can be administered without causing significant signs of toxicity or more than a 10-20% loss in body weight.[1]

Materials:

  • Test Compound (Carapin)

  • Vehicle

  • Appropriate animal model (e.g., C57BL/6 mice or Sprague-Dawley rats)[1]

  • Standard laboratory animal caging and husbandry supplies

  • Dosing equipment (e.g., gavage needles, syringes)

  • Balances for weighing animals and the compound

  • Personal Protective Equipment (PPE)

Procedure:

  • Animal Acclimation: Acclimate animals to the laboratory environment for a minimum of 5 days before the study begins.[1]

  • Dose Preparation: Prepare a range of doses of Carapin that are expected to span from no effect to significant toxicity, based on any available in vitro data or literature on similar compounds.[1] Also, prepare a vehicle control.

  • Group Allocation: Divide the animals into several dose groups (n=3-5 per group), including a vehicle control group.[1]

  • Administration and Observation: Administer a single dose of Carapin or the vehicle. Observe the animals intensively for the first 24 hours, and then daily for 14 days. Record all clinical signs of toxicity and any mortalities.[1]

  • Body Weight Measurement: Record the body weight of each animal before dosing and at regular intervals throughout the study.[1]

  • Necropsy: At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy to identify any macroscopic pathological changes in organs and tissues.[1] Consider collecting major organs for histopathological analysis.[1]

  • MTD Determination: The MTD is the highest dose that does not result in study-altering clinical signs or pathology, and where body weight loss does not exceed a predetermined limit (e.g., 10-15%).[1]

Protocol 2: In Vivo Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of Carapin following a single dose.

Methodology:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Dosing: Administer a single dose of Carapin (e.g., 30 mg/kg) via the intended therapeutic route (e.g., oral gavage).[6]

  • Blood Sampling: Collect blood samples from a small number of animals at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) through methods like tail vein or saphenous vein puncture.[6]

  • Plasma Analysis: Separate the plasma from the blood samples and quantify the concentration of Carapin using a validated analytical method, such as LC-MS/MS.[6]

  • Data Analysis: Plot the plasma concentration of Carapin over time to determine key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Visualizations

G cluster_0 Phase 1: Dose Range Finding & MTD cluster_1 Phase 2: Pharmacokinetics & Efficacy cluster_2 Phase 3: Refinement & Optimization invitro In Vitro Data / Literature Review drf Dose-Range Finding (DRF) Study (3-5 dose levels, small n) invitro->drf Inform starting doses mtd Maximum Tolerated Dose (MTD) Study (Single high dose escalation) drf->mtd Identify dose range for MTD pk Pharmacokinetic (PK) Study (Determine ADME properties) mtd->pk Select safe dose for PK efficacy Dose-Response Efficacy Study (Multiple dose groups, larger n) mtd->efficacy Set highest dose pk->efficacy Inform dosing frequency optimal_dose Optimal In Vivo Dose Established efficacy->optimal_dose Identify Minimum Effective Dose G cluster_pathway Hypothetical Carapin Signaling Pathway Carapin Carapin Receptor Target Receptor Carapin->Receptor Binds and Activates Effector Downstream Effector (e.g., Kinase) Receptor->Effector Activates TranscriptionFactor Transcription Factor Effector->TranscriptionFactor Phosphorylates/ Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response GeneExpression->CellularResponse G start Unexpected In Vivo Result (e.g., No Efficacy, High Toxicity) check_formulation Is the formulation stable and homogenous? start->check_formulation check_dosing Is the dosing procedure accurate and consistent? check_formulation->check_dosing Yes optimize_formulation Optimize Vehicle/Formulation check_formulation->optimize_formulation No check_pk Is the compound reaching the target tissue at an effective concentration? check_dosing->check_pk Yes standardize_dosing Standardize Dosing Protocol check_dosing->standardize_dosing No check_model Is the animal model appropriate for the hypothesized mechanism? check_pk->check_model Yes run_pk_study Conduct Pharmacokinetic Study check_pk->run_pk_study No/Unknown reevaluate_model Re-evaluate Animal Model check_model->reevaluate_model No resolve Problem Resolved check_model->resolve Yes optimize_formulation->resolve standardize_dosing->resolve run_pk_study->resolve reevaluate_model->resolve

References

Carapin long-term storage and handling conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Carapin

Disclaimer: The term "Carapin" does not correspond to a universally recognized chemical compound in scientific literature. The information provided in this guide is based on the chemical properties and handling requirements of limonoids and tetraterpenoids, which are the primary bioactive constituents of Carapa guianensis (Andiroba), from which "Carapin" is likely derived.[1][2][3] Researchers should treat this document as a general guideline and validate the specific storage and handling conditions for their particular compound.

Frequently Asked Questions (FAQs)

Q1: What is "Carapin" and what is its chemical nature? A1: "Carapin" is likely a term for a specific compound or a mixture of compounds isolated from the Carapa guianensis tree, which belongs to the Meliaceae family.[3] The oil from this tree is rich in tetranortriterpenoids, specifically limonoids like gedunin (B191287) and andirobin, as well as fatty acids such as oleic, palmitic, and linoleic acids.[1][2][4] These compounds are known for a range of biological activities.[1][2]

Q2: What are the general recommendations for the long-term storage of Carapin? A2: As with many complex natural products, particularly limonoids and tetraterpenoids, long-term storage should be under cold and dark conditions to prevent degradation.[5] It is recommended to store the compound in a tightly sealed container, protected from light and moisture. For optimal stability, storage at -20°C or -80°C is advisable, especially if it is dissolved in a solvent.[5]

Q3: How should I handle Carapin upon receiving it? A3: Upon receipt, it is best to store the compound in its original packaging at the recommended temperature until you are ready to use it. Minimize exposure to air and light.[5] Before opening, allow the container to equilibrate to room temperature to prevent condensation, which can introduce moisture and degrade the compound.

Q4: In which solvents should I dissolve Carapin? A4: The choice of solvent depends on the specific experimental requirements. For creating stock solutions, high-purity solvents like DMSO, ethanol, or methanol (B129727) are commonly used for polar compounds.[6] Due to the complexity of natural product extracts, solubility can be a challenge.[6] It is crucial to ensure the final concentration of the solvent, such as DMSO, is low enough (typically <1%) in the assay to not affect the biological system.[6]

Q5: How can I prevent degradation of Carapin in solution? A5: To prevent degradation, it is best to prepare fresh solutions for each experiment. If you need to store solutions, they should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[5] These aliquots should be stored at -20°C or -80°C in tightly sealed vials, protected from light.

Quantitative Data Summary

The following table summarizes the recommended long-term storage conditions for Carapin, based on general guidelines for limonoids and tetraterpenoids.

ParameterSolid CompoundStock Solution
Temperature -20°C to -80°C-80°C for long-term; -20°C for short-term
Atmosphere Inert gas (e.g., Argon, Nitrogen) if possibleInert gas overlay before sealing
Light Store in the dark (amber vials or wrapped in foil)Store in the dark (amber vials or wrapped in foil)
Container Tightly sealed glass vialsTightly sealed glass vials with solvent-resistant caps
Recommended Solvents N/ADMSO, Ethanol, Methanol (High Purity)

Troubleshooting Guide

Problem 1: My Carapin compound will not fully dissolve in the chosen solvent.

  • Possible Cause: The compound may have poor solubility in that specific solvent.[6] Natural products can be complex, and their solubility can vary.[7]

  • Troubleshooting Steps:

    • Try gentle warming (be cautious as heat can degrade the compound).

    • Use sonication to aid dissolution.

    • Test a different co-solvent to improve solubility.[6]

    • Ensure you are not trying to prepare a solution that is above the compound's maximum solubility.

Problem 2: I am seeing a high background or unexpected results in my absorbance-based assay (e.g., MTT, ELISA).

  • Possible Cause: Natural product extracts can contain compounds that interfere with the assay's optical properties (e.g., color, fluorescence).[7]

  • Troubleshooting Steps:

    • Run a background control containing the assay medium and Carapin at the same concentration as your experimental wells, but without cells or the target.[7]

    • Measure the absorbance of this control well.[7]

    • Subtract the background control's absorbance from your experimental readings.[7]

Problem 3: My compound's activity seems to decrease over time, even when stored as a stock solution.

  • Possible Cause: The compound may be unstable under the storage conditions or is degrading due to repeated freeze-thaw cycles.[6]

  • Troubleshooting Steps:

    • Aliquot the stock solution into smaller, single-use volumes to avoid freeze-thaw cycles.

    • Assess the compound's stability under your assay conditions using an analytical method like HPLC.[6]

    • If possible, modify the assay conditions (e.g., adjust pH, protect from light) to improve stability.[6]

Problem 4: I am observing a high hit rate in my primary screen, or the results are not reproducible.

  • Possible Cause: Some natural products can form aggregates that non-specifically inhibit enzymes or other targets.[6] These are sometimes referred to as Pan-Assay Interference Compounds (PAINS).[7][8]

  • Troubleshooting Steps:

    • Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer to disrupt potential aggregates.[6]

    • Confirm any positive hits in the presence and absence of the detergent to rule out aggregation-based activity.[6]

    • Conduct hit validation studies to understand the mechanism of action and ensure it is not a non-specific effect.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Preparation: Before opening, allow the vial of solid Carapin to warm to room temperature for 15-20 minutes to prevent condensation.

  • Weighing: Carefully weigh out the desired amount of the compound using an analytical balance in a fume hood. For example, if the molecular weight is 500 g/mol , weigh out 5 mg.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound to achieve a 10 mM concentration. In the example of 5 mg with a MW of 500 g/mol , this would be 1 mL of DMSO.

  • Mixing: Vortex the solution for 1-2 minutes to ensure it is fully dissolved. Gentle warming or sonication may be used if necessary.

  • Verification: Visually inspect the solution to ensure there is no precipitate.

Protocol 2: Aliquoting and Long-Term Storage

  • Aliquot Preparation: Dispense the stock solution into small, single-use volumes (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes or vials.

  • Sealing: Ensure the vials are tightly sealed to prevent solvent evaporation.[5]

  • Labeling: Clearly label each aliquot with the compound name, concentration, date, and solvent.

  • Storage: Store the aliquots at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Visualizations

experimental_workflow compound Receive Solid Carapin equilibrate Equilibrate to Room Temp compound->equilibrate weigh Weigh Compound equilibrate->weigh dissolve Prepare Stock Solution (e.g., 10 mM in DMSO) weigh->dissolve aliquot Create Single-Use Aliquots dissolve->aliquot storage Long-Term Storage (-80°C, Dark) aliquot->storage experiment Use in Experiment storage->experiment

Caption: General workflow for handling and storing Carapin.

troubleshooting_workflow decision decision start Unexpected Assay Results is_colored Does the extract have color? start->is_colored run_control Run background control (medium + compound) is_colored->run_control Yes is_precipitate Is there precipitation in the well? is_colored->is_precipitate No subtract_bg Subtract background from readings run_control->subtract_bg lower_conc Lower extract concentration is_precipitate->lower_conc Yes reproducible Are results reproducible? is_precipitate->reproducible No change_solvent Change co-solvent or add detergent (e.g., Triton X-100) lower_conc->change_solvent check_pains Investigate for PAINS (Promiscuous Inhibition) reproducible->check_pains No validate Validate hits with orthogonal assays reproducible->validate Yes check_pains->validate

Caption: Troubleshooting logic for assay interference.

signaling_pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates downstream Downstream Effects (Cell Survival, Proliferation) akt->downstream carapin Carapin (Hypothetical Inhibitor) carapin->akt

Caption: Hypothetical signaling pathway targeted by Carapin.

References

Technical Support Center: Preventing Carapin Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Carapin" has limited specific information in publicly available scientific literature.[1][2] Therefore, this guide provides a generalized framework for troubleshooting and preventing the degradation of a novel or poorly characterized small molecule in solution, using "Carapin" as a representative example. The principles and protocols described are based on established practices in medicinal chemistry and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of compound degradation in solution?

A1: The primary pathways for the degradation of small molecules in solution are hydrolysis, oxidation, and photolysis.[3]

  • Hydrolysis: This is a chemical reaction where a molecule is cleaved by water.[4] Functional groups such as esters, amides, lactams, and imides are particularly susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[3][4][5]

  • Oxidation: This involves the loss of electrons from a molecule, often through a reaction with oxygen.[5] This process can be initiated by exposure to air, light, heat, or the presence of trace metal ions.[5] Phenols, aldehydes, and thiols are functional groups that are prone to oxidation.

  • Photolysis: Degradation can be caused by exposure to light, especially UV light, which can break chemical bonds.[5] Compounds containing light-sensitive functional groups, like indoles, are susceptible to photodegradation.[5]

Q2: My Carapin solution is showing a slight color change. What might this indicate?

A2: A visible change in color, such as turning yellow, can be an indicator of chemical degradation, particularly photolysis.[6] It is advisable to prepare fresh solutions and ensure they are protected from light to see if the color change is prevented.

Q3: I'm observing inconsistent results and lower than expected potency in my biological assays. Could Carapin degradation be the cause?

A3: Yes, a loss of potency or inconsistent results are strong indicators that your compound may be degrading.[7][8] If Carapin degrades in the assay medium during incubation, the effective concentration of the active compound will decrease, leading to an underestimation of its biological activity.[9]

Q4: What are the best practices for preparing and storing Carapin stock solutions to ensure maximum stability?

A4: To maintain the integrity of your Carapin stock solutions, proper preparation and storage are crucial.[5]

  • Solvent Choice: Use high-purity, anhydrous solvents like DMSO to minimize hydrolysis.[7]

  • Aliquoting: Prepare stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[6]

  • Storage Temperature: For long-term storage, keep stock solutions at -20°C or -80°C.[6]

  • Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[6]

  • Inert Atmosphere: For compounds that are highly sensitive to oxidation, consider purging the vial with an inert gas like argon or nitrogen before sealing.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent dose-response curves or higher than expected IC50 values. Compound instability in the cell culture medium during the experiment.[9]Perform a stability assessment of Carapin in your specific cell culture medium (see Protocol 1). If instability is confirmed, consider reducing the experiment duration or replenishing the compound at regular intervals.[9]
Precipitate forms when Carapin is added to the aqueous buffer. Poor solubility or degradation into an insoluble product.First, determine the solubility limit of Carapin in your buffer. If solubility is the issue, you may need to adjust the formulation. If degradation is suspected, analyze the precipitate to identify its composition.
Loss of biological activity over a short period. Rapid degradation of Carapin under experimental conditions.Review your experimental setup. Ensure that the pH of your buffer is within a stable range for Carapin and keep solutions on ice whenever possible.[6]

Experimental Protocols

Protocol 1: Assessing Carapin Stability in Aqueous Buffer

Objective: To determine the rate of degradation of Carapin in an aqueous buffer at a specific pH and temperature over time.

Materials:

  • Carapin

  • High-purity, anhydrous DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • HPLC system with a suitable column (e.g., C18)

  • Incubator or water bath

  • Autosampler vials

Procedure:

  • Prepare a Stock Solution: Create a 10 mM stock solution of Carapin in anhydrous DMSO.

  • Prepare the Test Solution: Dilute the Carapin stock solution in the pre-warmed aqueous buffer to the final desired concentration (e.g., 10 µM).

  • Time Zero (T=0) Sample: Immediately after dilution, take an aliquot of the test solution and inject it into the HPLC system to determine the initial concentration.

  • Incubation: Incubate the remaining test solution at the desired temperature (e.g., 37°C).

  • Time Points: Collect aliquots from the test solution at various time points (e.g., 1, 2, 4, 8, and 24 hours).

  • Sample Analysis: Analyze each aliquot by HPLC to quantify the remaining amount of Carapin.

  • Data Analysis: Calculate the percentage of Carapin remaining at each time point relative to the T=0 sample and plot the results to determine the degradation kinetics.[9]

Data Presentation

Table 1: Hypothetical Stability of Carapin (10 µM) in PBS (pH 7.4) at 37°C

Time (hours)% Carapin Remaining (Protected from Light)% Carapin Remaining (Exposed to Light)
0100%100%
198.2%95.1%
296.5%89.8%
492.1%78.3%
885.3%60.2%
2465.7%25.4%

Visualizations

cluster_0 Troubleshooting Workflow for Carapin Instability Inconsistent Results Inconsistent Results Assess Purity Assess Purity Inconsistent Results->Assess Purity Check Solubility Check Solubility Assess Purity->Check Solubility Pure Perform Stability Assay Perform Stability Assay Check Solubility->Perform Stability Assay Soluble Optimize Conditions Optimize Conditions Perform Stability Assay->Optimize Conditions Unstable Consistent Results Consistent Results Perform Stability Assay->Consistent Results Stable Optimize Conditions->Perform Stability Assay

Caption: Troubleshooting workflow for inconsistent experimental results.

cluster_1 Common Degradation Pathways Carapin Carapin Hydrolysis Hydrolysis Carapin->Hydrolysis H2O, pH Oxidation Oxidation Carapin->Oxidation O2, Metal Ions Photolysis Photolysis Carapin->Photolysis UV Light

Caption: Common degradation pathways for Carapin.

cluster_2 Factors Affecting Carapin Stability Stability Stability pH pH pH->Stability Temperature Temperature Temperature->Stability Light Light Light->Stability Solvent Solvent Solvent->Stability Oxygen Oxygen Oxygen->Stability

Caption: Key factors influencing Carapin stability in solution.

References

Technical Support Center: Analytical Method Validation for Carapin

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Carapin" : The term "Carapin" may refer to several different chemical compounds, including a limonoid found in plants of the Meliaceae family (e.g., Carapa species) and a compound identified in Teucrium polium. Due to this ambiguity and the limited publicly available validation data for a single, specific "Carapin," this guide provides a comprehensive framework for analytical method validation applicable to natural products like Carapin, supplemented with specific examples and data from the closely related and well-studied alkaloid, Carpaine . The principles and troubleshooting guides provided here are broadly applicable to the analysis of such compounds using modern chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: What are the essential parameters for validating an analytical method for Carapin according to regulatory guidelines?

A1: According to the International Council for Harmonisation (ICH) guidelines, the core parameters for validating an analytical method include:

  • Specificity/Selectivity : The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[1][2][3]

  • Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1][2]

  • Range : The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]

  • Accuracy : The closeness of test results obtained by the method to the true value. This is often determined by assessing the recovery of a known amount of analyte spiked into a sample matrix.[1][2][3]

  • Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels:

    • Repeatability : Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision : Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).[1][3]

  • Limit of Detection (LOD) : The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[2]

  • Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]

  • Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]

Q2: Which analytical techniques are most suitable for the analysis of Carapin?

A2: Based on the chemical nature of similar natural products, High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is highly suitable for the quantification and identification of Carapin. Gas Chromatography-Mass Spectrometry (GC-MS) may also be applicable depending on the volatility and thermal stability of the specific Carapin compound and its derivatives.

Q3: How do I prepare a sample of Carapin from a plant matrix for HPLC analysis?

A3: A general procedure involves solvent extraction followed by filtration. For "Carpaine," a common method is maceration of dried leaf powder with a solvent system like ethanol/water/HCl, followed by fractionation using column chromatography. The final extract is then dissolved in a solvent compatible with the HPLC mobile phase and filtered through a 0.45 µm or 0.22 µm filter before injection.

Q4: What is a typical starting point for developing an HPLC method for a natural product like Carapin?

A4: A good starting point is a reversed-phase HPLC method. A C18 column is a versatile choice. A common mobile phase would be a gradient of water (often with a modifier like 0.1% formic acid to improve peak shape) and a polar organic solvent like acetonitrile (B52724) or methanol. The gradient can be optimized to achieve good separation of the analyte from other matrix components.

Troubleshooting Guides

HPLC System and Method Issues

Q: My chromatogram shows no peaks, or the peaks are very small. What should I do?

A:

  • Check the basics : Ensure the HPLC system is powered on, and all modules are communicating. Verify that there is sufficient mobile phase and that the sample vial is in the correct position in the autosampler.

  • Inspect for leaks : Look for any leaks in the system, from the pump to the detector.

  • Verify injection : Ensure the injector is working correctly and the sample is being drawn from the vial.

  • Check detector settings : Confirm that the detector is on and set to the correct wavelength for your analyte. If using a mass spectrometer, ensure the ion source is functioning correctly.

  • Sample Degradation : Consider the possibility that your sample has degraded. Prepare a fresh sample and standard.

Q: I'm observing peak tailing in my chromatogram. What are the common causes and solutions?

A: Peak tailing can be caused by several factors. Here's a systematic way to troubleshoot:

  • Column Overload : Reduce the injection volume or dilute the sample.

  • Secondary Interactions : This can occur between the analyte and the stationary phase.

    • If your analyte is basic, interactions with acidic silanol (B1196071) groups on the silica (B1680970) packing can cause tailing. Try using a mobile phase with a lower pH or adding a competing base (e.g., triethylamine).

    • Using a well-end-capped column can also minimize these interactions.

  • Column Contamination or Void : A blocked frit or a void at the head of the column can distort peak shape. Try back-flushing the column (if the manufacturer allows) or replacing the column.[5]

  • Inadequate Buffering : If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to tailing. Ensure your mobile phase is adequately buffered, typically at a pH at least 2 units away from the analyte's pKa.[6]

Q: My peaks are fronting. What is the likely cause?

A: Peak fronting is less common than tailing and is often caused by:

  • Sample Overload : This is the most common cause. The concentration of the analyte is too high for the column to handle, leading to saturation of the stationary phase. Dilute your sample and re-inject.[7]

  • Sample Solvent Incompatibility : If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak. Whenever possible, dissolve your sample in the mobile phase.[5]

  • Low Column Temperature (in GC) : In gas chromatography, a column temperature that is too low can sometimes cause peak fronting.[7]

Q: My retention times are drifting. How can I stabilize them?

A: Retention time instability can be due to:

  • Changes in Mobile Phase Composition : Ensure the mobile phase is prepared accurately and consistently. If using a gradient, ensure the pump's mixing performance is optimal.[5]

  • Fluctuations in Column Temperature : Use a column oven to maintain a stable temperature. Even small changes in ambient temperature can affect retention times.[5]

  • Column Equilibration : Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.[5]

  • Pump Issues : Inconsistent flow from the pump due to worn seals or check valves can cause retention time shifts. Regular pump maintenance is crucial.

LC-MS Specific Issues

Q: I am not seeing my parent ion in the mass spectrum, or the signal is very weak. What should I check?

A:

  • Ion Source Settings : Optimize the ion source parameters, such as capillary voltage, gas flows, and temperature, for your specific analyte.

  • Mobile Phase Compatibility : Ensure your mobile phase additives are volatile and compatible with mass spectrometry (e.g., use formic acid or ammonium (B1175870) formate (B1220265) instead of non-volatile phosphate (B84403) buffers).[8]

  • Ion Suppression : The sample matrix can interfere with the ionization of your analyte, leading to a suppressed signal. Improve sample clean-up or modify the chromatography to separate the analyte from interfering matrix components.

  • Analyte Stability : The analyte may be degrading in the ion source. Try using gentler source conditions.

Data Presentation

Table 1: Validation Parameters for an HPLC-UV Method for Carpaine Analysis
Validation ParameterSpecificationResult
Linearity
Range0.20 - 1.8 mg/mLMet Specification
Correlation Coefficient (r²)≥ 0.99Not explicitly stated, but linearity was confirmed.
Accuracy
Recovery80 - 120%97.6 - 100.1%
Precision
Repeatability (%RSD)≤ 2%Not explicitly stated.
Intermediate Precision (%RSD)≤ 2%0.062%
Specificity No interference from blank and placebo at the retention time of the analyte.Method was found to be specific.

This table is a composite representation based on available data for "Carpaine" and typical validation criteria.

Experimental Protocols

Detailed Methodology for HPLC-UV Method Validation for Carapin

This protocol outlines the steps for validating an HPLC-UV method for the quantification of Carapin, based on general principles and published methods for similar compounds.

1. Objective: To validate the HPLC-UV method for the quantification of Carapin in a specific matrix (e.g., plant extract, formulation) by assessing specificity, linearity, accuracy, precision, LOD, and LOQ.

2. Materials and Equipment:

  • HPLC system with UV detector, autosampler, and column oven.

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Carapin reference standard.

  • HPLC grade solvents (e.g., acetonitrile, methanol, water).

  • Reagents for mobile phase preparation (e.g., formic acid).

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.45 µm).

3. Chromatographic Conditions (Example):

  • Mobile Phase A : 0.1% Formic acid in water

  • Mobile Phase B : Acetonitrile

  • Gradient : 70% A to 30% A over 15 minutes

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 30 °C

  • Detection Wavelength : To be determined by UV scan of Carapin standard (e.g., 220 nm).

  • Injection Volume : 10 µL

4. Validation Procedure:

  • Specificity : Inject a blank (mobile phase), a placebo (matrix without analyte), and a solution of the Carapin reference standard. Assess for any interfering peaks at the retention time of Carapin.

  • Linearity : Prepare a series of at least five concentrations of the Carapin reference standard across the expected range (e.g., 50% to 150% of the target concentration). Inject each concentration in triplicate. Plot the mean peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery) : Prepare samples by spiking a known amount of Carapin reference standard into the placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level. Analyze the samples and calculate the percentage recovery. The mean recovery should be within 98-102%.

  • Precision (Repeatability) : Prepare six individual samples of Carapin at 100% of the target concentration. Analyze them and calculate the relative standard deviation (%RSD) of the results. The %RSD should be ≤ 2%.

  • Precision (Intermediate) : Repeat the repeatability assessment on a different day with a different analyst. The %RSD between the two sets of results should be ≤ 2%.

  • LOD and LOQ : These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness : Deliberately vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). Assess the impact on the results.

Visualizations

Analytical_Method_Validation_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting start Define Method Objective protocol Develop Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Analyze Data & Compare with Acceptance Criteria robustness->data_analysis report Prepare Validation Report data_analysis->report end_node Method Validated for Intended Use report->end_node

Caption: General workflow for analytical method validation.

HPLC_Troubleshooting_Peak_Tailing cluster_checks Troubleshooting Steps cluster_solutions Potential Solutions start Peak Tailing Observed check_overload Is sample concentration too high? start->check_overload check_interaction Is there a secondary interaction? (e.g., basic analyte) check_overload->check_interaction No sol_dilute Dilute sample or reduce injection volume check_overload->sol_dilute Yes check_column Is the column old or contaminated? check_interaction->check_column No sol_interaction Adjust mobile phase pH or add modifier check_interaction->sol_interaction Yes check_mobile_phase Is mobile phase pH appropriate and buffered? check_column->check_mobile_phase No sol_column Flush, back-flush, or replace column check_column->sol_column Yes sol_mobile_phase Adjust pH and add buffer check_mobile_phase->sol_mobile_phase Yes

Caption: Decision tree for troubleshooting HPLC peak tailing.

References

Technical Support Center: Troubleshooting Inconsistent Results in Carapin Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving the novel research compound Carapin. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help ensure data reliability and reproducibility.

Troubleshooting Guide

Q1: We are observing significant variability in the potency (IC50/EC50) of Carapin between experimental runs. What are the potential causes and solutions?

Inconsistent potency is a common challenge when working with new chemical entities. The variability can often be traced back to several factors related to experimental setup and execution.[1]

Potential Causes and Solutions Table

Potential Cause Recommended Troubleshooting Steps
Carapin Stock Solution Instability - Prepare fresh stock solutions for each experiment. - Perform a stability study of Carapin in your chosen solvent under your storage conditions (e.g., -20°C, -80°C, room temperature). - Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Cell-Based Assay Variability - Cell Passage Number: Ensure you are using cells within a consistent and low passage number range, as high passage numbers can alter cellular responses.[2] - Cell Seeding Density: Optimize and strictly control the cell seeding density, as this can significantly impact the outcome of cell-based assays.[2] - Mycoplasma Contamination: Regularly test cell cultures for mycoplasma contamination, which can profoundly affect experimental results.[3]
Assay Protocol and Reagents - Reagent Preparation: Prepare fresh assay reagents for each experiment. - Incubation Times: Strictly adhere to optimized incubation times for Carapin treatment and assay development. - Plate Effects: Be aware of potential "edge effects" on microplates; consider not using the outer wells for data collection or implementing a specific plate layout to mitigate this.
Equipment Calibration - Ensure all equipment, such as pipettes and plate readers, are regularly calibrated and maintained.[4]

Q2: Our cell viability assays show conflicting results after treatment with Carapin. Sometimes it appears cytotoxic, and other times it does not. How can we troubleshoot this?

Contradictory cytotoxicity results can be frustrating but often point to subtle, uncontrolled variables in the experimental workflow.[5]

Logical Troubleshooting Flow for Inconsistent Cytotoxicity

start Inconsistent Cytotoxicity Observed check_compound Verify Carapin Solution (Freshness, Concentration) start->check_compound check_cells Assess Cell Health (Passage, Contamination) check_compound->check_cells Solution OK inconsistent Results Remain Inconsistent check_compound->inconsistent Issue Found check_assay Review Assay Protocol (Timing, Reagents) check_cells->check_assay Cells OK check_cells->inconsistent Issue Found check_readout Validate Detection Method (Instrument Settings, Controls) check_assay->check_readout Protocol OK check_assay->inconsistent Issue Found consistent Results are Consistent check_readout->consistent Detection OK check_readout->inconsistent Issue Found re_evaluate Re-evaluate Experimental Design inconsistent->re_evaluate cluster_membrane Cell Membrane D2R D2/D3 Receptor Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Carapin Carapin Carapin->D2R Gi->AC inhibits PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene regulates cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare Fresh Carapin Stock treat_cells Treat with Carapin Dilutions prep_compound->treat_cells prep_cells Culture and Passage Cells seed_cells Seed Cells in Microplate prep_cells->seed_cells seed_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate assay Perform Assay (e.g., MTT) incubate->assay read_plate Read Plate on Calibrated Instrument assay->read_plate analyze_data Analyze and Normalize Data read_plate->analyze_data review Review Controls and Variability analyze_data->review

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Carapin and Gedunin for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and scientists comparing the anti-inflammatory and anticancer properties of two prominent limonoids, Carapin and Gedunin, with supporting experimental data and pathway analysis.

This guide provides a detailed comparison of the bioactive properties of Carapin and Gedunin, two naturally occurring tetranortriterpenoids found in plants of the Meliaceae family, such as Carapa guianensis (Andiroba) and Azadirachta indica (Neem). While both compounds have garnered interest for their therapeutic potential, this document aims to present a side-by-side analysis of their reported anti-inflammatory and anticancer activities, mechanisms of action, and available quantitative data to aid researchers in drug discovery and development.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivity of Carapin (represented by its close derivatives, Carapanins) and Gedunin.

Table 1: Anti-Inflammatory Activity

CompoundAssayCell LineIC50 ValueReference
Carapanin BNitric Oxide Production InhibitionMouse Peritoneal Macrophages12.6 µM[1]
Carapanin CNitric Oxide Production InhibitionMouse Peritoneal Macrophages29.5 µM[1]
GeduninNitric Oxide Production InhibitionLPS-stimulated RAW 264.7 cellsSignificant inhibition at 10, 25, and 50 µM[2][3]

Table 2: Anticancer Activity (Cytotoxicity)

CompoundCell LineCancer TypeIC50 ValueReference
GeduninSKBr3Breast Cancer3.22 µM[4]
GeduninMCF-7Breast Cancer8.84 µM[4]
GeduninCaCo-2Colon Cancer16.8 µM[4]
GeduninNTERA-2Teratocarcinoma14.59 µg/mL (24h), 8.49 µg/mL (48h), 6.55 µg/mL (72h)[1]
Carapin --Data not available in the reviewed literature -

Note: Data for the specific anticancer activity of isolated Carapin is currently limited in the available scientific literature.

Mechanisms of Action and Signaling Pathways

Gedunin: A Multi-Targeting Agent

Gedunin has been extensively studied and shown to exert its bioactivity through the modulation of multiple critical signaling pathways.

  • Anti-inflammatory Activity: Gedunin's anti-inflammatory effects are largely attributed to its ability to inhibit the NF-κB signaling pathway . It has been shown to prevent the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus in response to inflammatory stimuli like lipopolysaccharide (LPS).[5] This leads to a significant reduction in the expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[3] Furthermore, Gedunin has been found to suppress the activation of the NLRP3 inflammasome.[3]

  • Anticancer Activity: The anticancer properties of Gedunin are multifaceted, involving the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis. Key signaling pathways implicated in Gedunin's anticancer action include:

    • PI3K/Akt/mTOR Pathway: Gedunin effectively inhibits this crucial survival pathway, leading to decreased cell proliferation and induction of apoptosis in various cancer cells, including lung and pancreatic cancers.[1][6]

    • Hsp90 Inhibition: Gedunin is a known inhibitor of the heat shock protein 90 (Hsp90), a chaperone protein that is essential for the stability and function of numerous oncoproteins. By disrupting the Hsp90-p23 co-chaperone complex, Gedunin leads to the degradation of Hsp90 client proteins, thereby promoting cancer cell death.

    • Sonic Hedgehog (Shh)/Gli Pathway: In pancreatic cancer, Gedunin has been shown to inhibit the Shh/Gli signaling pathway, which is aberrantly activated in this malignancy and plays a role in tumor growth and metastasis.[6]

    • HMGB1/PI3K/AKT Pathway: In gastric carcinogenesis, Gedunin has been demonstrated to inhibit the HMGB1/PI3K/AKT pathway, contributing to its anti-cancer effects by suppressing tumor cell growth and promoting apoptosis.[7]

Carapin: An Emerging Bioactive Limonoid

The specific mechanisms of action for isolated Carapin are less well-characterized compared to Gedunin. However, initial studies on closely related Carapanins provide insights into its potential anti-inflammatory activity.

  • Anti-inflammatory Activity: The inhibitory effect of Carapanins B and C on nitric oxide production in macrophages strongly suggests an interaction with the NF-κB signaling pathway , as iNOS, the enzyme responsible for producing large amounts of nitric oxide in inflammation, is a direct target of NF-κB.[1] Further research is needed to elucidate the precise molecular targets of Carapin within this pathway.

  • Anticancer Activity: While specific data on isolated Carapin is lacking, the general anticancer activity reported for limonoid-rich extracts from Carapa guianensis suggests that Carapin may also possess cytotoxic and anti-proliferative properties.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes discussed, the following diagrams have been generated using Graphviz (DOT language).

Gedunin_Anticancer_Pathways Gedunin Gedunin Hsp90 Hsp90 Gedunin->Hsp90 inhibits p23 p23 Gedunin->p23 inhibits PI3K PI3K Gedunin->PI3K inhibits Shh Shh Gedunin->Shh inhibits Oncoproteins Oncogenic Client Proteins Hsp90->Oncoproteins stabilizes p23->Hsp90 assists Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits CellProliferation Cell Proliferation mTOR->CellProliferation Gli Gli Shh->Gli Gli->CellProliferation

Caption: Gedunin's multi-target anticancer mechanism.

Anti_Inflammatory_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Stimuli->IKK IkBa IκBα IKK->IkBa phosphorylates IKK->IkBa NFkB NF-κB IkBa->NFkB inhibits NFkB_active Active NF-κB (in nucleus) NFkB->NFkB_active translocates ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) NFkB_active->ProInflammatory_Genes activates Inflammation Inflammation ProInflammatory_Genes->Inflammation Gedunin Gedunin Gedunin->IKK inhibits Carapin Carapin (Carapanins) Carapin->ProInflammatory_Genes inhibits (reduces NO)

Caption: Anti-inflammatory mechanism via NF-κB pathway.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compound A->B C Add MTT reagent B->C D Incubate C->D E Add solubilizing agent D->E F Measure absorbance E->F

Caption: General workflow of the MTT assay.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (Carapin or Gedunin) and a vehicle control (e.g., DMSO). Include untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay is used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide, in cell culture supernatant.

Principle: The Griess reagent converts nitrite into a deep purple azo compound. The intensity of the color, which is measured spectrophotometrically, is proportional to the nitrite concentration.

Protocol:

  • Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7 or primary peritoneal macrophages) in a 96-well plate. Pre-treat the cells with different concentrations of the test compound for a specified time, followed by stimulation with an inflammatory agent like LPS.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. It is essential for studying the modulation of signaling pathways.

Protocol:

  • Cell Lysis: After treating the cells with the test compound, wash them with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, NF-κB p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Conclusion

This comparative guide highlights the current understanding of the bioactivities of Carapin and Gedunin. Gedunin has been extensively investigated, revealing its potent anti-inflammatory and anticancer activities through the modulation of multiple key signaling pathways. The available quantitative data, particularly its low micromolar IC50 values against various cancer cell lines, underscores its potential as a promising therapeutic lead.

In contrast, the bioactivity of isolated Carapin is less explored. However, initial findings on related Carapanins demonstrate significant anti-inflammatory potential through the inhibition of nitric oxide production. This suggests that Carapin may also be a valuable candidate for the development of anti-inflammatory agents.

For researchers and drug development professionals, this guide provides a foundation for further investigation. Future studies should focus on elucidating the specific molecular targets and mechanisms of action of isolated Carapin, particularly in the context of cancer, and expanding the comparative analysis with a broader range of in vitro and in vivo models. Such research will be crucial in fully realizing the therapeutic potential of these intriguing natural compounds.

References

A Comparative Analysis of the Anti-Inflammatory Efficacy of Artocarpin and Standard Non-Steroidal Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative overview of the anti-inflammatory and analgesic properties of Artocarpin, a naturally occurring prenylated flavonoid, against two widely recognized non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Diclofenac. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of experimental data to objectively evaluate the therapeutic potential of Artocarpin. The information presented is based on preclinical in vivo studies, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative data from comparative studies on the anti-inflammatory and analgesic effects of Artocarpin, an Artocarpin-rich extract (ARE), Indomethacin, and Diclofenac Sodium.

Table 1: Comparison of Anti-Inflammatory Effects in the Carrageenan-Induced Paw Edema Model in Rats

TreatmentDose (mg/kg)Time Post-CarrageenanPaw Edema Inhibition (%)Statistical Significance (p-value)
Control-1-5 hours--
Artocarpin100Not SpecifiedSignificant Reduction< 0.05
Indomethacin10Not SpecifiedComparable to Artocarpin (100 mg/kg)< 0.001
Diclofenac Sodium10Not SpecifiedComparable to Artocarpin (100 mg/kg)< 0.001
ARE200Not SpecifiedComparable to Indomethacin & Diclofenac< 0.001

*Note: ARE (Artocarpin-Rich Extract) at a dose of 200 mg/kg is equivalent to 99.2 mg/kg of Artocarpin. The study indicates a dose-dependent anti-inflammatory response for Artocarpin and ARE.[1]

Table 2: Comparison of Analgesic Effects in the Acetic Acid-Induced Writhing Test in Mice

TreatmentDose (mg/kg)Mean Number of Writhes% InhibitionStatistical Significance (p-value)
Control-Not Specified--
Artocarpin100Not SpecifiedSignificant Reduction< 0.05
Indomethacin10Not SpecifiedComparable to Artocarpin (100 mg/kg)< 0.001
Diclofenac Sodium10Not SpecifiedComparable to Artocarpin (100 mg/kg)< 0.001
ARE200Not SpecifiedComparable to Indomethacin & Diclofenac< 0.001

*Note: The study reported that Artocarpin and ARE produced a significant and dose-dependent reduction in the number of abdominal writhes.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.[2][3][4][5][6][7][8]

  • Animals: Wistar albino rats (150-200g) are typically used. Animals are fasted overnight with free access to water before the experiment.

  • Grouping: Animals are divided into several groups: a control group (vehicle), a standard drug group (Indomethacin or Diclofenac), and test groups (different doses of Artocarpin).

  • Drug Administration: The test compounds, standard drugs, or vehicle are administered orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean paw volume increase in the control group, and Vt is the mean paw volume increase in the treated group.

2. Acetic Acid-Induced Writhing Test in Mice

This model is used to assess peripheral analgesic activity.[9][10][11][12][13][14]

  • Animals: Swiss albino mice (20-30g) are commonly used.

  • Grouping: Mice are divided into control, standard, and test groups.

  • Drug Administration: The test compounds, a standard analgesic (e.g., Diclofenac Sodium), or vehicle are administered orally or intraperitoneally.

  • Induction of Writhing: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a 0.6% or 1% solution of acetic acid is injected intraperitoneally (typically 10 mL/kg body weight).

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. After a short latency period (e.g., 5 minutes), the number of writhes (a characteristic behavior involving abdominal constriction and stretching of the hind limbs) is counted for a specific duration (e.g., 10-20 minutes).

  • Data Analysis: The mean number of writhes for each group is calculated. The percentage of analgesic activity (inhibition of writhing) is calculated as: % Inhibition = [(Wc - Wt) / Wc] * 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.

3. Formalin Test in Mice

This model is used to assess both acute and tonic (inflammatory) pain.[15][16][17][18][19]

  • Animals: Swiss albino mice are typically used.

  • Drug Administration: Test compounds, standard analgesics, or vehicle are administered prior to the formalin injection.

  • Induction of Pain: A dilute solution of formalin (e.g., 1-5%) is injected subcutaneously into the plantar surface of the right hind paw.

  • Observation: The animal is immediately placed in an observation chamber. The amount of time the animal spends licking, biting, or flinching the injected paw is recorded. The observation period is typically divided into two phases:

    • Phase 1 (Acute Phase): 0-5 minutes post-injection, reflecting direct nociceptor stimulation.

    • Phase 2 (Tonic Phase): 20-30 minutes post-injection, reflecting inflammatory pain and central sensitization.

  • Data Analysis: The total time spent in pain-related behaviors is calculated for both phases for each group. The percentage inhibition of pain is determined by comparing the treated groups to the control group.

Signaling Pathways and Mechanisms of Action

Mechanism of Action of Indomethacin and Diclofenac

Indomethacin and Diclofenac are non-selective inhibitors of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[20][21] By blocking these enzymes, they prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Inhibition_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) COX1_COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs Indomethacin Diclofenac NSAIDs->COX1_COX2 Inhibition

Caption: Inhibition of the COX pathway by NSAIDs.

Mechanism of Action of Artocarpin

Artocarpin exerts its anti-inflammatory effects through a different mechanism, primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[22][23][24][25] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting NF-κB activation, Artocarpin reduces the production of inflammatory cytokines like TNF-α and IL-6, as well as the expression of enzymes like COX-2.

Artocarpin_NFkB_Pathway cluster_degradation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK_Complex IKK Complex IkB_NFkB IκB-NF-κB (Inactive Complex) IKK_Complex->IkB_NFkB phosphorylates IκB IkB_p p-IκB NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active IκB degradation Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene_Expression Artocarpin Artocarpin Artocarpin->IKK_Complex Inhibition

Caption: Inhibition of the NF-κB pathway by Artocarpin.

Experimental Workflow

The general workflow for in vivo evaluation of anti-inflammatory agents is depicted below.

Experimental_Workflow A Animal Acclimatization & Baseline Measurement B Randomization into Groups (Control, Standard, Test) A->B C Drug Administration (Vehicle, Standard, Artocarpin) B->C D Induction of Inflammation/Pain (Carrageenan, Acetic Acid, Formalin) C->D E Observation & Data Collection (Paw Volume, Writhing, Licking Time) D->E F Data Analysis (% Inhibition) E->F G Conclusion F->G

Caption: General workflow for in vivo anti-inflammatory assays.

References

Validating the Mechanism of Action of Cariprazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the mechanism of action of Cariprazine, an atypical antipsychotic, and objectively compares its performance with other alternatives. The information is supported by experimental data to aid in research and drug development.

Executive Summary

Cariprazine is an atypical antipsychotic that exhibits a unique pharmacodynamic profile, primarily acting as a partial agonist at dopamine (B1211576) D2 and D3 receptors, with a preference for the D3 receptor.[1] It also functions as a partial agonist at serotonin (B10506) 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[1] This multifaceted mechanism is believed to contribute to its efficacy in treating a broad range of symptoms in schizophrenia and bipolar disorder, including negative and cognitive symptoms that are often challenging to manage with other antipsychotics.[2] This guide will delve into the experimental validation of this mechanism and compare Cariprazine's clinical performance against other commonly used atypical antipsychotics such as Risperidone (B510), Aripiprazole, Brexpiprazole, and Lurasidone.

Comparative Efficacy: Clinical Trial Data

Clinical trials have demonstrated the efficacy of Cariprazine in the treatment of schizophrenia. A key differentiator for Cariprazine is its demonstrated efficacy against the negative symptoms of schizophrenia when compared to other antipsychotics.

Table 1: Cariprazine vs. Risperidone for Predominantly Negative Symptoms of Schizophrenia (26-week study)

Outcome MeasureCariprazine (4.5 mg/day)Risperidone (4.0 mg/day)LSM Difference (95% CI)P-value
Change from Baseline in PANSS Factor Score for Negative Symptoms (PANSS-FSNS) -8.90-7.44-1.46 (-2.39 to -0.53)0.0022

LSM: Least Squares Mean; CI: Confidence Interval; PANSS: Positive and Negative Syndrome Scale. A lower score indicates fewer symptoms. Data from a randomized, double-blind, controlled trial.[3][4]

In post-hoc analyses of studies on patients with acute schizophrenia, Cariprazine showed a significant reduction in the PANSS factor score for negative symptoms compared to placebo, while the reduction for risperidone was not significant.[5]

Table 2: Efficacy in Acute Schizophrenia (6-week studies) - Change from Baseline in PANSS Total Score

StudyTreatment GroupNBaseline Mean PANSS Total ScoreLS Mean Change from BaselineP-value vs. Placebo
Study 1 (MD-16)Placebo14996.5-15.6-
Cariprazine 1.5 mg/day15196.1-21.6<0.05
Cariprazine 3.0 mg/day15495.7-24.4<0.05
Risperidone 4.0 mg/day15296.8-29.0<0.05
Study 2 (MD-04)Placebo14897.2-16.0-
Cariprazine 3.0 mg/day14596.9-20.50.28
Cariprazine 6.0 mg/day14796.4-22.80.013
Study 3 (MD-05)Placebo15396.2-16.4-
Cariprazine 3-6 mg/day15596.5-23.1>0.05
Cariprazine 6-9 mg/day15496.1-26.4>0.05

Data from three 6-week, randomized, double-blind, placebo-controlled studies in adult patients with acute exacerbation of schizophrenia.[6]

Comparative Safety and Tolerability

The side effect profiles of atypical antipsychotics are a critical consideration in clinical practice. Cariprazine has a distinct profile compared to other agents.

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) of Cariprazine and Comparators

Adverse EventCariprazine (%)Aripiprazole (%)Brexpiprazole (%)Lurasidone (%)Risperidone (%)Olanzapine (%)
Akathisia 9-2084-711-235-112-5
Extrapyramidal Symptoms (EPS) 12-28125-914-2217-383-12
Weight Gain (≥7% increase) 10-277-87-123-59-1830
Sedation/Somnolence 5-1474-715-268-1622-39
Nausea 5-1194-610-179-127-17
Insomnia 12-18184-66-1113-267-12

Data compiled from long-term clinical trials and comparative analyses.[2][7]

Validating the Mechanism of Action: Experimental Protocols

The unique pharmacological profile of Cariprazine has been validated through a series of preclinical and clinical experiments. Below are detailed methodologies for key experiments.

Receptor Occupancy Measurement via Positron Emission Tomography (PET)

Objective: To determine the in vivo occupancy of dopamine D2 and D3 receptors by Cariprazine in the human brain.

Methodology:

  • Participants: Patients with schizophrenia.

  • Radioligand: [11C]-(+)-PHNO, a PET radioligand with high affinity for both D2 and D3 receptors.

  • Procedure:

    • A baseline PET scan is conducted before Cariprazine administration to measure initial receptor availability.

    • Patients are treated with daily doses of Cariprazine (e.g., 1 mg, 3 mg).

    • Post-dose PET scans are performed at specified time points (e.g., after 2 weeks of treatment).[8]

    • Dynamic PET data is acquired for 90-120 minutes following the intravenous bolus injection of the radioligand.[8]

    • Arterial blood samples are collected throughout the scan to measure the concentration of the radioligand in plasma.

    • PET images are reconstructed and analyzed using kinetic modeling to calculate the binding potential of the radioligand in specific brain regions (e.g., striatum for D2, substantia nigra/ventral pallidum for D3).

    • Receptor occupancy is calculated as the percentage reduction in radioligand binding potential from baseline to post-dose scans.

Table 4: Cariprazine D2/D3 Receptor Occupancy in Patients with Schizophrenia [8]

Cariprazine Daily DoseMean D3 Receptor Occupancy (%)Mean D2 Receptor Occupancy (%)
1 mg7645
3 mg9279
Functional Activity Assessment via [35S]GTPγS Binding Assay

Objective: To determine the functional activity (partial agonism) of Cariprazine at dopamine D2 receptors.

Methodology:

  • Materials: Membranes from cells stably expressing human dopamine D2 receptors (e.g., CHO cells), [35S]GTPγS, GDP, and the test compound (Cariprazine).

  • Procedure:

    • Cell membranes are prepared by homogenization and centrifugation.

    • Membranes are incubated in a buffer containing a fixed concentration of GDP and varying concentrations of Cariprazine.

    • The reaction is initiated by the addition of [35S]GTPγS.

    • The incubation is carried out at 30°C to allow for G-protein activation and binding of [35S]GTPγS.

    • The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free [35S]GTPγS.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • Data is analyzed to determine the EC50 (potency) and Emax (efficacy) of Cariprazine relative to a full agonist (e.g., dopamine). A partial agonist will have an Emax value lower than that of a full agonist.[9][10]

Receptor Binding Affinity Determination via Radioligand Displacement Assay

Objective: To determine the binding affinity (Ki) of Cariprazine for serotonin 5-HT1A receptors.

Methodology:

  • Materials: Membranes from cells expressing human 5-HT1A receptors, a radioligand with known high affinity for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT), and the test compound (Cariprazine).

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of Cariprazine.

    • The incubation is allowed to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration.

    • The radioactivity on the filters is quantified.

    • The IC50 value (the concentration of Cariprazine that inhibits 50% of the specific binding of the radioligand) is determined from a competition binding curve.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.[11][12]

In Vivo Neurotransmitter Release Measurement via Microdialysis

Objective: To measure the effect of Cariprazine on extracellular dopamine levels in specific brain regions of freely moving animals.

Methodology:

  • Subjects: Laboratory rats.

  • Procedure:

    • A microdialysis probe is surgically implanted into a target brain region (e.g., prefrontal cortex or nucleus accumbens).

    • After a recovery period, the probe is perfused with an artificial cerebrospinal fluid (aCSF).

    • Dialysate samples are collected at regular intervals to establish a baseline level of extracellular dopamine.

    • Cariprazine is administered to the animal (e.g., systemically or locally).

    • Dialysate samples continue to be collected to measure changes in dopamine concentration following drug administration.

    • The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[13][14]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of Cariprazine and a typical experimental workflow for its validation.

Cariprazine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron D3_auto D3 Autoreceptor DA_synthesis Dopamine Synthesis & Release D3_auto->DA_synthesis Inhibition (-) D2_auto D2 Autoreceptor D2_auto->DA_synthesis Inhibition (-) D3_post D3 Receptor D2_post D2 Receptor Adenylyl_Cyclase Adenylyl Cyclase D2_post->Adenylyl_Cyclase Inhibition (-) HT1A_post 5-HT1A Receptor HT1A_post->Adenylyl_Cyclase Inhibition (-) HT2A_post 5-HT2A Receptor cAMP cAMP Adenylyl_Cyclase->cAMP Production Downstream Downstream Signaling (e.g., CREB, Akt) cAMP->Downstream Activation Cariprazine Cariprazine Cariprazine->D3_auto Partial Agonist Cariprazine->D2_auto Partial Agonist Cariprazine->D3_post Partial Agonist Cariprazine->D2_post Partial Agonist Cariprazine->HT1A_post Partial Agonist Cariprazine->HT2A_post Antagonist Dopamine Dopamine Dopamine->D3_auto Dopamine->D2_auto Dopamine->D3_post Dopamine->D2_post Serotonin Serotonin Serotonin->HT1A_post Serotonin->HT2A_post

Caption: Cariprazine's signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_clinical Clinical Validation Receptor_Binding Radioligand Displacement Assay (Determine Ki) PET_Imaging PET Scans (Measure Receptor Occupancy) Receptor_Binding->PET_Imaging Functional_Assay [35S]GTPγS Binding Assay (Determine EC50, Emax) Functional_Assay->PET_Imaging Microdialysis Microdialysis (Measure Neurotransmitter Release) PET_Imaging->Microdialysis Clinical_Trials Phase II/III Clinical Trials (Assess Efficacy - PANSS) Microdialysis->Clinical_Trials Safety_Studies Long-term Safety Studies (Monitor Adverse Events) Clinical_Trials->Safety_Studies Data_Analysis Data Analysis & Interpretation Safety_Studies->Data_Analysis Start Compound Synthesis (Cariprazine) Mechanism_Hypothesis Hypothesized Mechanism: D3/D2 Partial Agonism Start->Mechanism_Hypothesis Mechanism_Hypothesis->Receptor_Binding Mechanism_Hypothesis->Functional_Assay Regulatory_Submission Regulatory Submission & Approval Data_Analysis->Regulatory_Submission

Caption: Experimental workflow for Cariprazine.

Logical_Relationship cluster_mechanism Mechanism of Action cluster_effects Therapeutic Effects cluster_side_effects Side Effect Profile D3_Partial_Agonism D3 Partial Agonism (High Affinity) Negative_Symptoms ↓ Negative Symptoms D3_Partial_Agonism->Negative_Symptoms Cognitive_Symptoms ↓ Cognitive Symptoms D3_Partial_Agonism->Cognitive_Symptoms D2_Partial_Agonism D2 Partial Agonism Positive_Symptoms ↓ Positive Symptoms D2_Partial_Agonism->Positive_Symptoms High_Akathisia Higher Akathisia Risk D2_Partial_Agonism->High_Akathisia HT1A_Partial_Agonism 5-HT1A Partial Agonism Affective_Symptoms ↓ Affective Symptoms HT1A_Partial_Agonism->Affective_Symptoms HT2A_Antagonism 5-HT2A Antagonism Low_Metabolic Low Metabolic Risk HT2A_Antagonism->Low_Metabolic

Caption: Cariprazine's mechanism and effects.

References

A Comparative Analysis of Carpaine from Diverse Geographical Locations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carpaine (B1223175), a prominent piperidine (B6355638) alkaloid found in the leaves of Carica papaya, has garnered significant attention for its diverse pharmacological properties. Its therapeutic potential is underscored by its anti-inflammatory, antioxidant, anti-malarial, and cardioprotective effects. Notably, Carpaine has been investigated for its role in increasing platelet counts, a critical factor in the management of dengue fever.[1][2] This guide provides a comparative analysis of Carpaine derived from various geographical locations, summarizing key quantitative data, detailing experimental protocols, and illustrating associated signaling pathways.

Quantitative Analysis of Carpaine Content

The concentration of Carpaine in Carica papaya leaves exhibits considerable variation, influenced by factors such as geographical origin, leaf maturity, and seasonal changes. While a comprehensive global comparative study is lacking, available data from different regions provide valuable insights into this variability.

A study analyzing 29 Carica papaya leaf samples from various locations in Eastern Java, Indonesia, revealed that Carpaine concentration in dry leaves ranged from 0.02% to 0.31%.[3][4] Interestingly, this study did not find a clear correlation between Carpaine content and the specific geographical origin within the studied region or the maturity of the leaves.[3][4] In contrast, another study comparing papaya leaves from coastal, geothermal, and urban areas in Indonesia found variations in the overall phytochemical profile, with the coastal area yielding the highest concentration of compounds associated with anti-fatigue activity, including Carpaine.[5]

Research on Carica papaya from Vietnam indicated a total alkaloid content of 0.2% in dried leaves, with Carpaine constituting 63% of this total alkaloid fraction.[6][7] Another study reported a Carpaine content of 0.93 g/kg in powdered Carica papaya leaves.[8] A comparative study of Carica papaya collected during peak and off-seasons demonstrated a slightly higher concentration of Carpaine in the peak season, highlighting the influence of seasonal factors.[9]

The table below summarizes the reported Carpaine content from different studies. It is important to note that direct comparison is challenging due to variations in analytical methods, sample preparation, and the specific cultivars of Carica papaya studied.

Geographical Region/Study FocusSample TypeCarpaine Content (% of dry weight, unless specified)Reference
Eastern Java, IndonesiaDried Leaves0.02 - 0.31%[3][4]
VietnamDried Leaves~0.126% (calculated as 63% of 0.2% total alkaloids)[6][7]
China (Guangdong Province)Powdered Leaves0.093%[8]
Indonesia (Coastal, Geothermal, Urban)LeavesVaried phytochemical profiles, highest concentration of bioactive compounds in coastal samples.[5]
Seasonal ComparisonMother TinctureSlightly higher in peak season.[9]

Experimental Protocols

The extraction, isolation, and quantification of Carpaine are critical for research and potential pharmaceutical applications. Various methodologies have been developed and optimized for these purposes.

Extraction and Isolation of Carpaine

A common method for Carpaine extraction involves the use of organic solvents. One established protocol is as follows:

  • Drying and Milling: Carica papaya leaves are dried, often in an electric blast drying oven, and then milled into a fine powder.[1]

  • Maceration: The powdered plant material is macerated with a solution of ethanol, water, and hydrochloric acid (e.g., 89:10:1 v/v/v) for 24 hours at room temperature.[1][8]

  • Acid-Base Extraction: The resulting extract is dissolved in an acidic aqueous solution (e.g., water/HCl) and filtered. This solution is then washed with a non-polar solvent like petroleum ether to remove fats and other non-polar compounds.[1]

  • Alkalinization and Extraction: The acidic aqueous fraction is then made alkaline (pH 8.0-9.0) using a base such as ammonium (B1175870) hydroxide. The free base Carpaine is then extracted with an organic solvent like chloroform.[1]

  • Purification: Further purification can be achieved through column chromatography on silica (B1680970) gel, eluting with a solvent system such as methanol/chloroform (e.g., 5:95 v/v).[8]

An alternative, more environmentally friendly method utilizes acidified water extraction, which has been shown to increase the yield of Carpaine.[10] This method leverages the pH-dependent solubility of Carpaine, which is more soluble in acidic conditions.[2][10]

The following diagram illustrates a general workflow for the extraction and isolation of Carpaine.

G cluster_extraction Extraction cluster_purification Purification start Dried & Powdered Papaya Leaves maceration Maceration (Ethanol/Water/HCl) start->maceration filtration1 Filtration maceration->filtration1 acid_base Acid-Base Extraction (HCl & Petroleum Ether Wash) filtration1->acid_base alkalinization Alkalinization (NH4OH) acid_base->alkalinization chloroform_extraction Chloroform Extraction alkalinization->chloroform_extraction column_chromatography Column Chromatography (Silica Gel) chloroform_extraction->column_chromatography pure_carpaine Pure Carpaine column_chromatography->pure_carpaine G Carpaine Carpaine FAK FAK Carpaine->FAK activates ERK ERK1/2 FAK->ERK activates AKT AKT FAK->AKT activates Proliferation Cell Proliferation & Repair ERK->Proliferation AKT->Proliferation G Carpaine Carpaine PLC PLC Carpaine->PLC activates InsP3R InsP3 Receptor PLC->InsP3R activates Ca_mobilization Intracellular Ca2+ Mobilization InsP3R->Ca_mobilization

References

A Head-to-Head Showdown: Carapin's Prowess as a Pregnane X Receptor (PXR) Activator Compared to Other Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher and drug development professional, this guide provides a comprehensive comparison of Carapin and other prominent Pregnane X Receptor (PXR) activators. We delve into the experimental data, offering a clear-eyed view of their relative performance, and provide detailed methodologies for the key experiments cited.

The Pregnane X Receptor (PXR), a nuclear receptor primarily expressed in the liver and intestine, plays a pivotal role in xenobiotic and endobiotic metabolism. Its activation triggers the transcription of genes encoding crucial drug-metabolizing enzymes and transporters, such as those in the Cytochrome P450 family (e.g., CYP3A4). This function makes PXR a key regulator of drug-drug interactions and a target of significant interest in pharmacology and toxicology. Carapin, a natural product, has emerged as a notable activator of PXR. This guide will objectively compare its activity with other well-known PXR modulators.

Quantitative Comparison of PXR Activators

The following table summarizes the quantitative data on the activation of the human Pregnane X Receptor (hPXR) by Carapin and other known activators. The data is derived from luciferase reporter gene assays, a standard method for quantifying nuclear receptor activation. In these assays, cells are engineered to express the PXR and a luciferase reporter gene linked to a PXR-responsive promoter. Activation of PXR leads to the production of luciferase, and the resulting luminescence is measured to quantify the receptor's activity.

CompoundTarget PXRConcentrationFold Activation (vs. Vehicle Control)Reference Compound (Concentration)Fold Activation of Reference
Carapin human PXR10 µM~4.5Rifampicin (10 µM)~6.0
Santonin human PXR10 µM~3.5Rifampicin (10 µM)~6.0
Isokobusone human PXR10 µM~2.5Rifampicin (10 µM)~6.0
Rifampicin (RIF) human PXR10 µM~6.0--
Pregnenolone 16α-carbonitrile (PCN) rat PXR10 µM~3.0--

Note: The fold activation values for Carapin, Santonin, and Isokobusone are estimated from graphical data presented in the cited literature. The study also investigated the activation of rat PXR (rPXR), with PCN serving as a positive control.[1][2]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data. The following protocol outlines the key steps involved in a typical PXR activation luciferase reporter gene assay.

PXR Activation Luciferase Reporter Gene Assay Protocol

1. Cell Culture and Transfection:

  • Monkey kidney-derived fibroblast (CV-1) cells or human embryonic kidney (HEK293) cells are commonly used.[2][3]

  • Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • For the assay, cells are transiently transfected with two key plasmids:

    • An expression vector containing the full-length cDNA for the human PXR (hPXR).

    • A reporter plasmid containing a luciferase gene under the control of a PXR-responsive promoter, such as the promoter from the CYP3A4 gene.[4][5]

2. Compound Treatment:

  • After a post-transfection period (typically 24 hours) to allow for protein expression, the cells are treated with the test compounds (e.g., Carapin, other PXR activators) at various concentrations.

  • A vehicle control (e.g., DMSO) and a known PXR activator (e.g., Rifampicin for hPXR) as a positive control are included in each experiment.[1]

3. Luciferase Assay:

  • Following an incubation period with the compounds (typically 24 hours), the cells are lysed.

  • A luciferase substrate is added to the cell lysate.

  • The luminescence produced by the enzymatic reaction is measured using a luminometer. The intensity of the light is directly proportional to the level of PXR activation.[6][7]

4. Data Analysis:

  • The raw luminescence units are normalized to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency and cell number.

  • The fold activation is calculated by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.

Visualizing the Molecular Mechanisms

To further elucidate the processes discussed, the following diagrams illustrate the PXR signaling pathway and the experimental workflow.

PXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PXR PXR PXR_HSP90 PXR-HSP90 Complex PXR->PXR_HSP90 HSP90 HSP90 HSP90->PXR_HSP90 Ligand Ligand (e.g., Carapin) Ligand->PXR PXR_active Activated PXR PXR_HSP90->PXR_active Translocation PXR_RXR PXR-RXR Heterodimer PXR_active->PXR_RXR RXR RXR RXR->PXR_RXR PXR_RE PXR Response Element (PXRE) PXR_RXR->PXR_RE Target_Gene Target Gene (e.g., CYP3A4) PXR_RE->Target_Gene Transcription mRNA mRNA Target_Gene->mRNA Protein Protein (e.g., CYP3A4 enzyme) mRNA->Protein Translation Experimental_Workflow A 1. Cell Seeding & Transfection B 2. Compound Treatment A->B C 3. Incubation (24 hours) B->C D 4. Cell Lysis C->D E 5. Luciferase Assay D->E F 6. Data Analysis (Fold Activation) E->F

References

Validating CAPRIN-1 as a Novel Therapeutic Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Cytoplasmic Activation/Proliferation-Associated Protein 1 (CAPRIN-1) as a novel therapeutic target for solid tumors. It compares the performance of the first-in-class anti-CAPRIN-1 antibody, TRK-950, with alternative cancer therapies, supported by preclinical and clinical data. Detailed experimental protocols for target validation and diagrams of key biological pathways and workflows are included to facilitate further research and development.

Executive Summary

CAPRIN-1 has emerged as a highly promising, universal cancer-specific target. While typically a cytoplasmic protein involved in cell proliferation, it is uniquely expressed on the cell membrane of a wide array of solid tumors, including cancer stem cells and metastatic cells, with negligible presence on the surface of normal, healthy tissues. This differential expression provides a distinct therapeutic window for antibody-based treatments. The humanized IgG1 antibody TRK-950, which targets membrane-expressed CAPRIN-1, has shown a favorable safety profile and encouraging anti-tumor activity in clinical trials, primarily through the engagement of the host's immune system.

CAPRIN-1: The Therapeutic Target

CAPRIN-1 is an RNA-binding protein that, in normal physiology, is involved in regulating the translation and transport of mRNAs related to cell cycle progression, such as c-Myc and Cyclin D2. Recent discoveries have revealed that a portion of the CAPRIN-1 protein is translocated to the cell surface in most solid cancers, a phenomenon not observed in non-cancerous cells.[1][2] This cancer-specific membrane expression extends to highly tumorigenic cancer stem cells and cells that have undergone epithelial-mesenchymal transition (EMT), which are linked to metastasis and chemoresistance.[1] This makes membrane-bound CAPRIN-1 an attractive target for therapies designed to specifically attack cancer cells while sparing healthy tissue.

TRK-950: A First-in-Class Anti-CAPRIN-1 Antibody

TRK-950 is a humanized monoclonal IgG1 antibody designed to bind with high affinity to CAPRIN-1 expressed on the cancer cell surface.[1] Its primary mechanism of action is believed to be the induction of immune-mediated cell death through Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC), where the Fc portion of the antibody engages immune effector cells, such as Natural Killer (NK) cells, to lyse the tumor cell.[1][3]

Preclinical Performance of TRK-950

Preclinical studies have demonstrated the therapeutic potential and safety of TRK-950. In mouse xenograft models using human cancer cells, TRK-950 administration resulted in significant tumor growth inhibition.[4] Furthermore, biodistribution studies using radiolabeled TRK-950 confirmed high and specific accumulation in tumors with high CAPRIN-1 expression compared to those with low expression.[5]

Preclinical Study Type Model Metric Result for High CAPRIN-1 Tumors Result for Low CAPRIN-1 Tumors Citation
BiodistributionMouse Xenograft (4T1, HT-29 cells)Tumor Accumulation (%IA/g at 72h)24.8% (4T1), 18.9% (HT-29)7.5% (MNNG/HOS)[5]
EfficacyMouse Xenograft (COLO 205)Tumor GrowthSignificant Inhibition ObservedNot Applicable[4]
SafetyCynomolgus MonkeyToxicologyFavorable Safety ProfileNot Applicable[1]

Clinical Performance and Comparison with Alternatives

TRK-950 has undergone Phase I and Phase Ib clinical trials, showing promising results, particularly in gastric cancer. This section compares its clinical efficacy with established and emerging therapies for gastric and pancreatic cancer, two indications where CAPRIN-1 is expressed.

TRK-950 in Gastric Cancer vs. Standard of Care

The Phase Ib trial (NCT03872947) evaluated TRK-950 in combination with standard second-line therapies (ramucirumab and paclitaxel) for patients with advanced gastric or gastroesophageal junction (GEJ) cancer. The results were highly encouraging, especially in patients with high CAPRIN-1 expression.[3][6]

Therapy Clinical Trial Patient Population Overall Response Rate (ORR) Disease Control Rate (DCR) Key Finding Citation
TRK-950 + Ramucirumab + PaclitaxelPhase Ib (NCT03872947)Pre-treated Gastric/GEJ Cancer (n=9)55.6%100%100% ORR in patients with high CAPRIN-1 expression (4/4)[3][6]
Pembrolizumab (Keytruda)KEYNOTE-0612nd Line, PD-L1+ Gastric/GEJ Cancer16.6% (CPS≥1), 24.5% (CPS≥10)Not ReportedHigher efficacy in patients with high PD-L1 expression[7][8][9]
Trifluridine/tipiracil (TAS-102, Lonsurf)TAGSRefractory Metastatic Gastric Cancer4%34%Median Overall Survival of 5.7 months[10]
Regorafenib (Stivarga) + TAS-102REMETY (Phase I)Refractory Metastatic Colorectal Cancer*0%58.3%Combination showed disease control[11]

*Note: Data for Regorafenib + TAS-102 is in mCRC but is often considered in similar refractory GI cancer settings.

Potential Application in Pancreatic Cancer vs. Targeted Therapies

While clinical data for TRK-950 in pancreatic cancer is not yet mature, its validation as a target in solid tumors makes it a candidate for this malignancy. The comparison below is against other targeted therapies for specific molecularly-defined subsets of pancreatic cancer.

Therapy Clinical Trial Patient Population (Biomarker) Primary Efficacy Endpoint Result Citation
Olaparib (Lynparza)POLOMetastatic Pancreatic (germline BRCA mutation)Median Progression-Free Survival (PFS)7.4 months (vs. 3.8 months with placebo)[12][13][14][15][16]
Onivyde + 5-FU/LVNAPOLI-1Metastatic Pancreatic (post-gemcitabine)Median Overall Survival (OS)6.2 months (vs. 4.2 months with 5-FU/LV alone)[17][18][19][20][21]
TRK-950 Phase I (NCT02990481)Advanced Solid TumorsBest Overall ResponseStable Disease[22][23]

Experimental Protocols for Target Validation

Validating CAPRIN-1 as a therapeutic target requires a series of robust experimental procedures. Detailed protocols for three key assays are provided below.

Protocol: Cell Surface CAPRIN-1 Expression by Flow Cytometry

This protocol is for analyzing the presence of CAPRIN-1 on the surface of live cancer cells.

Materials:

  • Cell Staining Buffer: PBS with 0.5% BSA and 0.05% Sodium Azide.

  • Fc Receptor Blocking Reagent (e.g., purified anti-CD16/CD32 for mouse cells, or commercial human Fc block).

  • Primary Antibody: Anti-CAPRIN-1 antibody (e.g., TRK-950).

  • Isotype Control Antibody.

  • Fluorochrome-conjugated Secondary Antibody (if primary is not conjugated).

  • FACS tubes, centrifuge.

Procedure:

  • Cell Preparation: Harvest cells and prepare a single-cell suspension. Adjust cell concentration to 1 x 10⁶ cells/mL in cold Cell Staining Buffer.

  • Fc Receptor Blocking (Optional but Recommended): Add 1 µg of Fc blocking reagent per 1 x 10⁶ cells. Incubate for 10-15 minutes at room temperature. Do not wash.

  • Primary Antibody Staining: Aliquot 100 µL of cell suspension (1 x 10⁵ cells) into FACS tubes. Add the primary anti-CAPRIN-1 antibody at a pre-determined optimal concentration. Add the corresponding isotype control to a separate tube.

  • Incubation: Incubate tubes for 20-40 minutes at 4°C in the dark.

  • Washing: Wash cells twice by adding 2 mL of Cell Staining Buffer, centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant.

  • Secondary Antibody Staining (if applicable): If the primary antibody is unconjugated, resuspend the cell pellet in 100 µL of staining buffer containing the fluorochrome-conjugated secondary antibody. Incubate for 15-30 minutes at 4°C in the dark.

  • Final Wash: Repeat the washing step (Step 5) twice.

  • Data Acquisition: Resuspend the final cell pellet in 200-500 µL of Cell Staining Buffer and acquire data on a flow cytometer.

Protocol: CAPRIN-1 Expression in Tissues by Immunohistochemistry (IHC)

This protocol is for detecting CAPRIN-1 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

Materials:

  • FFPE tissue sections (4-5 µm) on charged slides.

  • Xylene, Ethanol (B145695) (graded series).

  • Antigen Retrieval Buffer (e.g., 10 mM Citrate Buffer, pH 6.0).

  • Peroxidase Block (e.g., 3% H₂O₂).

  • Blocking Buffer (e.g., PBS with 5% Normal Goat Serum).

  • Primary Antibody: Anti-CAPRIN-1 antibody.

  • HRP-conjugated Secondary Antibody.

  • DAB Substrate Kit.

  • Hematoxylin counterstain.

  • Mounting Medium.

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene (2x, 5 min each), followed by a graded ethanol series (100%, 95%, 80%, 70%; 5 min each), and finally rinse in distilled water.

  • Antigen Retrieval: Immerse slides in Antigen Retrieval Buffer and heat (e.g., in a pressure cooker or water bath at 95-100°C) for 10-20 minutes. Allow to cool to room temperature.

  • Peroxidase Blocking: Cover tissue with Peroxidase Block and incubate for 10 minutes to quench endogenous peroxidase activity. Rinse with PBS.

  • Blocking: Apply Blocking Buffer and incubate for 30-60 minutes at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation: Drain blocking buffer and apply diluted primary anti-CAPRIN-1 antibody. Incubate overnight at 4°C in a humidified chamber.

  • Washing: Rinse slides with PBS (3x, 5 min each).

  • Secondary Antibody Incubation: Apply HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.

  • Washing: Repeat washing step (Step 6).

  • Signal Development: Apply DAB substrate solution and incubate until the desired brown color intensity develops (typically 1-5 minutes). Immediately rinse with distilled water to stop the reaction.

  • Counterstaining: Immerse slides in Hematoxylin for 1-2 minutes. "Blue" the slides in running tap water.

  • Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene. Apply a coverslip using a permanent mounting medium.

  • Analysis: Examine under a microscope.

Protocol: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This protocol measures the ability of an antibody (e.g., TRK-950) to induce NK cell-mediated lysis of CAPRIN-1-expressing target cancer cells. This version uses a flow cytometry-based readout.

Materials:

  • Target Cells: CAPRIN-1 positive cancer cell line.

  • Effector Cells: Natural Killer (NK) cells (either primary isolated or a cell line like NK-92).

  • Antibody: TRK-950 and an isotype control.

  • Fluorescent dye for labeling target cells (e.g., Calcein AM).

  • Apoptosis/Dead Cell Stains (e.g., Annexin V and 7-AAD).

  • Culture Medium (e.g., RPMI-1640).

  • 96-well U-bottom plates.

Procedure:

  • Target Cell Preparation: Harvest target cells and label them with a fluorescent dye according to the manufacturer's protocol. Wash and resuspend at 1 x 10⁵ cells/mL in culture medium. Seed 100 µL (1 x 10⁴ cells) per well in a 96-well plate.

  • Antibody Addition: Add the therapeutic antibody (TRK-950) and isotype control to the wells at various concentrations (serial dilutions).

  • Effector Cell Addition: Add effector (NK) cells to the wells at different Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

  • Controls: Include wells for:

    • Spontaneous release (target cells only).

    • Maximum release (target cells with lysis buffer).

    • Effector cell control (NK cells only).

  • Incubation: Centrifuge the plate briefly (100 x g, 1 min) to facilitate cell contact and incubate for 4-6 hours at 37°C, 5% CO₂.

  • Staining for Cytotoxicity: After incubation, centrifuge the plate (500 x g, 3 min). Resuspend cells in 80 µL of Annexin V binding buffer containing Annexin V and 7-AAD fluorochrome-conjugated antibodies.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Acquire samples on a flow cytometer.

  • Analysis: Gate on the fluorescently labeled target cells. Within this population, quantify the percentage of apoptotic (Annexin V positive) and dead (7-AAD positive) cells. Calculate specific lysis using the formula: % Specific Lysis = 100 * (% Experimental Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis)

Visualizing Pathways and Workflows

The following diagrams illustrate the mechanism of action for TRK-950 and the experimental workflows for validating CAPRIN-1 as a target.

TRK-950 Mechanism of Action: ADCC Signaling Pathway

ADCC_Pathway cluster_Tumor CAPRIN-1+ Tumor Cell cluster_NK Immune Effector Cell cluster_Lysis Cell Lysis Tumor Tumor Cell CAPRIN1 Membrane CAPRIN-1 NK_Cell NK Cell FcR FcγRIIIa (CD16) Granzymes Granzymes & Perforin Release FcR->Granzymes Activates Signaling Cascade TRK950 TRK-950 Antibody TRK950->CAPRIN1 Fab binding TRK950->FcR Fc binding Apoptosis Tumor Cell Apoptosis Granzymes->Apoptosis Induces

Caption: TRK-950 binds to membrane CAPRIN-1, engaging NK cells via FcγRIIIa to induce ADCC.

Experimental Workflow: Target Validation

Target_Validation_Workflow cluster_Discovery Target Discovery & Characterization cluster_Preclinical Preclinical Validation cluster_Clinical Clinical Development Start Hypothesis: Membrane Protein Overexpressed in Cancer IHC IHC on Tissue Arrays: Tumor vs. Normal Start->IHC Validate Expression Flow Flow Cytometry on Cell Lines: Cancer vs. Normal Start->Flow Validate Expression ADCC In Vitro ADCC Assay: Demonstrate Mechanism IHC->ADCC Confirm Target Presence Flow->ADCC Select Cell Models Xenograft In Vivo Xenograft Model: Test Anti-Tumor Efficacy ADCC->Xenograft Confirm In Vitro Activity Phase1 Phase I Trial: Safety & Tolerability Xenograft->Phase1 Demonstrate In Vivo Efficacy Phase2 Phase Ib/II Trial: Efficacy & Dosing Phase1->Phase2 Establish Safety

Caption: Workflow for validating a novel membrane-bound cancer target like CAPRIN-1.

Conclusion

CAPRIN-1 represents a compelling, cancer-specific therapeutic target with broad applicability across solid tumors. The anti-CAPRIN-1 antibody TRK-950 has demonstrated a promising safety and efficacy profile, particularly in gastric cancer, by leveraging the immune system's cytotoxic capabilities. Continued clinical investigation is warranted to fully define its therapeutic role, both as a monotherapy and in combination with existing cancer treatments. The data and protocols presented in this guide offer a robust framework for researchers to further explore and build upon the therapeutic potential of targeting CAPRIN-1.

References

Unveiling the Biological Activities of Carpaine: A Comparative Guide to its Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial searches for "Carapin" yielded limited specific results in peer-reviewed literature. However, the phonetically similar and well-researched alkaloid "Carpaine," a major bioactive compound from Carica papaya leaves, is extensively studied for its diverse biological effects. This guide will focus on the biological activities of Carpaine (B1223175), with the assumption that this is the compound of interest.

This guide provides a comparative analysis of the reported biological effects of Carpaine, with a focus on the reproducibility of these findings across different studies. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of Carpaine's therapeutic potential.

Cardioprotective Effects

Carpaine has been shown to exert significant effects on the cardiovascular system, primarily through direct action on the myocardium.[1] Studies have consistently reported its ability to influence blood pressure and heart rate.

Comparative Data on Cardiovascular Effects:

Biological EffectModel SystemCarpaine DosageObserved EffectReference
Blood PressureAnesthetized Wistar rats0.5 - 2.0 mg/kgProgressive decrease in systolic, diastolic, and mean arterial blood pressure[1]
Cardiac FunctionAnesthetized Wistar rats2.0 mg/kgReduction in cardiac output, stroke volume, and stroke work[1]
Cardiomyocyte ProliferationH9c2 cell line1 µMSignificant increase in cell proliferation after 24 and 48 hours[2]
Cardioprotection against Ischemia-Reperfusion InjuryH9c2 cell line (in vitro model)1 µM (pre-treatment)Significant protection and recovery of the wounded area[2][3]

The data suggests a reproducible hypotensive and cardiodepressive effect of Carpaine in in vivo models. The in vitro studies on cardiomyocyte cell lines further support a role for Carpaine in cardiac cell proliferation and protection against oxidative stress, indicating a potential for therapeutic applications in cardiac repair.[2][3]

Anti-inflammatory and Antioxidant Properties

While the anti-inflammatory activity of Carica papaya extracts is well-documented, specific studies quantifying this effect for isolated Carpaine are less common. However, its role in mitigating oxidative stress, a key component of inflammation, has been demonstrated.[2][4]

Comparative Data on Anti-inflammatory and Antioxidant Effects:

Biological EffectModel SystemCarpaine Concentration/DosageObserved EffectReference
Inhibition of Reactive Oxygen Species (ROS)H9c2 cell line1 µMAttenuation of H₂O₂-induced ROS overproduction[2]
Mitochondrial Membrane Potential (MMP)H9c2 cell line1 µMRecovery of MMP following oxidative stress[2]

The reproducible antioxidant effects of Carpaine in cellular models suggest a plausible mechanism for the anti-inflammatory properties attributed to papaya leaf extracts. Further in vivo studies with isolated Carpaine are needed to conclusively establish its anti-inflammatory potency.

Anticancer Activity

Carpaine has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The reproducibility of this effect is evident across different studies and cancer types.

Comparative Data on Anticancer Effects (IC50 values):

Cancer Cell LineIC50 Value (µg/mL)Reference
Carcinoma (KB)1.13 - 2.94[5]
Lung Cancer (LU-1)1.13 - 2.94[5]
Breast Cancer (MCF7)1.13 - 2.94[5]
Leukemia (HL-60)1.13 - 2.94[5]

The consistent low micromolar IC50 values across multiple human cancer cell lines indicate a reproducible and potent cytotoxic activity of Carpaine.

Anti-thrombocytopenic and Anti-malarial Activities

One of the most well-documented and reproducible effects of Carpaine is its ability to increase platelet counts, making it a compound of interest for treating thrombocytopenia, particularly in the context of dengue fever.[3][6] Additionally, its anti-malarial properties have been consistently reported.

Comparative Data on Anti-thrombocytopenic and Anti-malarial Effects:

Biological EffectModel SystemCarpaine Dosage/ConcentrationObserved EffectReference
Anti-thrombocytopenicBusulfan-induced thrombocytopenic Wistar ratsNot specifiedPotent activity in sustaining platelet counts[6]
Anti-malarial (P. falciparum 3D7)In vitroIC50 of 2.01 ± 0.18 µg/mL (4.21 µM)Good activity[7]
Anti-malarial (P. falciparum Dd2)In vitroIC50 of 2.19 ± 0.60 µg/mL (4.57 µM)Good activity[7]
Anti-malarial (P. falciparum)In vitro (NL20 cells)Approximate IC50 of 4 µMAntimalarial activity[4]

The consistent findings across different research groups on the anti-thrombocytopenic and anti-malarial activities of Carpaine highlight its potential for development as a therapeutic agent for these conditions.

Signaling Pathways and Experimental Workflows

The biological effects of Carpaine are underpinned by its interaction with specific cellular signaling pathways. In the context of its cardioprotective effects, the FAK-ERK1/2 and FAK-AKT pathways have been identified as key mediators.[2]

G Carpaine Carpaine FAK FAK Carpaine->FAK activates ERK1_2 ERK1/2 FAK->ERK1_2 activates AKT AKT FAK->AKT activates Proliferation Proliferation ERK1_2->Proliferation promotes Cardioprotection Cardioprotection AKT->Cardioprotection promotes

Caption: Carpaine-activated FAK-ERK1/2 and FAK-AKT signaling pathways.

A typical experimental workflow to assess the in vitro biological activity of a compound like Carpaine involves a series of standardized assays.

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Compound Carpaine Isolation/Synthesis Stock Stock Solution Preparation Compound->Stock Treatment Treatment with Carpaine Stock->Treatment Cell_Culture Cell Line Culture Cell_Culture->Treatment MTT Cytotoxicity Assay (MTT) Treatment->MTT Wound_Healing Wound Healing Assay Treatment->Wound_Healing Western_Blot Western Blot Analysis Treatment->Western_Blot Data Data Collection & Analysis MTT->Data Wound_Healing->Data Western_Blot->Data Conclusion Conclusion on Biological Effect Data->Conclusion

Caption: General experimental workflow for in vitro analysis of Carpaine.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of common experimental protocols used in the cited studies.

MTT Assay for Cell Viability and Cytotoxicity: This colorimetric assay is used to assess cell metabolic activity. H9c2 cardiomyocytes or cancer cells are seeded in 96-well plates and treated with varying concentrations of Carpaine for a specified duration (e.g., 24 hours).[2] Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. These crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vitro Wound Healing Assay: This assay is used to study cell migration and proliferation. A confluent monolayer of H9c2 cells is "wounded" by creating a scratch with a sterile pipette tip. The cells are then washed to remove debris and incubated with or without Carpaine. Images of the wound are captured at different time points (e.g., 0, 24, and 48 hours).[2] The rate of wound closure is quantified by measuring the area of the scratch over time. A faster closure rate in the treated group compared to the control indicates that the compound promotes cell migration and/or proliferation.

Western Blot Analysis: This technique is used to detect specific proteins in a sample. H9c2 cells are treated with Carpaine for various time points. The cells are then lysed, and the protein concentration is determined. Equal amounts of protein are separated by size via SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phosphorylated FAK, ERK1/2, AKT, and their total forms). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate and an imaging system.[2]

In Vivo Cardiovascular Effect Assessment: Male Wistar rats are anesthetized (e.g., with pentobarbital). A catheter is inserted into an artery (e.g., carotid) to measure blood pressure and heart rate. Another catheter is placed in a vein (e.g., jugular) for drug administration. After a stabilization period, increasing doses of Carpaine are administered, and the effects on systolic, diastolic, and mean arterial blood pressure, as well as heart rate, are continuously recorded.[1] Cardiac output and other hemodynamic parameters can also be measured using techniques like thermodilution.

Busulfan-Induced Thrombocytopenia Model: Thrombocytopenia is induced in Wistar rats by administering busulfan (B1668071). The platelet count is monitored to confirm the induction of a low platelet state. The thrombocytopenic rats are then treated with Carpaine or a vehicle control. Blood samples are collected at various time points, and the platelet count is determined using an automated hematology analyzer.[6] An increase in platelet count in the Carpaine-treated group compared to the control group indicates anti-thrombocytopenic activity.

Conclusion

The available data from multiple independent studies demonstrate a consistent and reproducible profile of biological activities for Carpaine. Its cardioprotective, anticancer, anti-thrombocytopenic, and anti-malarial effects are well-supported by in vitro and in vivo evidence. The underlying mechanisms of action are beginning to be elucidated, with the FAK-ERK1/2 and FAK-AKT signaling pathways identified as important mediators of its cardioprotective effects. While the reproducibility of its primary biological effects is high, further research is warranted to explore its anti-inflammatory properties in more detail and to translate these promising preclinical findings into clinical applications. The standardized protocols outlined in this guide provide a framework for future studies to ensure continued reproducibility and comparability of data.

References

A Comparative Analysis of Synthetic vs. Natural Carapin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carapin, a tetranortriterpenoid found in the Meliaceae family of plants, particularly in the genus Carapa, has garnered interest for its potential therapeutic applications. As with many natural products, the advancement of synthetic chemistry raises the possibility of laboratory-based production of Carapin. This guide provides a comparative overview of naturally sourced Carapin and its hypothetical synthetic counterpart, addressing key aspects relevant to researchers, scientists, and drug development professionals. Due to the limited availability of direct comparative studies on Carapin, this guide will draw upon data from closely related and well-studied tetranortriterpenoids, such as Gedunin and Andirobin, isolated from Carapa guianensis.[1][2] This approach provides a framework for understanding the potential similarities and differences between natural and synthetic Carapin and highlights the necessary experimental data for a comprehensive evaluation.

Chemical and Physical Properties

A fundamental comparison begins with the physicochemical properties of the molecule. While the total synthesis of Carapin has not been extensively reported, the successful synthesis of related limonoids like Gedunin suggests that a synthetic version of Carapin would be chemically identical to its natural counterpart.[3][4][5][6]

Table 1: Physicochemical Properties of Carapin

PropertyNatural CarapinSynthetic Carapin (Hypothetical)Data Source
Molecular Formula C27H32O7C27H32O7PubChem
Molecular Weight 468.5 g/mol 468.5 g/mol PubChem
Appearance Crystalline solidCrystalline solidInferred
Purity Variable, dependent on extraction and purification methodsHigh, with potential for specific isomer synthesisInferred
Solubility Soluble in organic solventsSoluble in organic solventsInferred

Biological Activity: A Comparative Overview

Natural extracts from Carapa guianensis, rich in tetranortriterpenoids like Carapin, have demonstrated a range of biological activities, including anti-inflammatory, anticancer, and insecticidal effects.[2][7][8][9][10][11] It is hypothesized that synthetic Carapin would exhibit similar bioactivities, with the potential for enhanced potency due to higher purity.

Anticancer Activity

Tetranortriterpenoids from Carapa guianensis have shown promising anticancer properties. Gedunin, a closely related compound, has been demonstrated to induce apoptosis and inhibit signaling pathways crucial for cancer cell survival and proliferation.[12][13][14][15][16][17][18][19]

Table 2: Comparative Anticancer Activity Data (Hypothetical)

ParameterNatural Carapin (from C. guianensis extract)Synthetic Carapin
Cell Line e.g., MCF-7 (Breast), A549 (Lung), PANC-1 (Pancreatic)e.g., MCF-7 (Breast), A549 (Lung), PANC-1 (Pancreatic)
IC50 (µM) Data not available for Carapin specifically. Gedunin IC50 values range from 8.3 to 25 µM in various cell lines.[16]Expected to be in a similar or lower range due to purity.
Mechanism of Action Induction of apoptosis, cell cycle arrest.Expected to be similar, potentially with more defined effects on specific signaling pathways.
Anti-inflammatory Activity

The anti-inflammatory effects of tetranortriterpenoids from Carapa guianensis are well-documented.[1][2][20] These compounds have been shown to inhibit the production of pro-inflammatory mediators.[1]

Table 3: Comparative Anti-inflammatory Activity Data (Hypothetical)

ParameterNatural Carapin (from C. guianensis extract)Synthetic Carapin
In Vitro Assay Inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.[21]Inhibition of NO production, potentially with a lower IC50.
In Vivo Model Reduction of paw edema in carrageenan-induced inflammation model.Expected to show similar or enhanced edema reduction.
Mechanism of Action Inhibition of NF-κB signaling pathway.[1][20]Expected to have a more targeted inhibition of the NF-κB pathway.
Insecticidal Activity

Limonoids, the class of compounds to which Carapin belongs, are known for their insecticidal properties.[22][23][24]

Table 4: Comparative Insecticidal Activity Data (Hypothetical)

ParameterNatural Carapin (from C. guianensis extract)Synthetic Carapin
Target Insect e.g., Spodoptera frugiperda (Fall Armyworm)e.g., Spodoptera frugiperda (Fall Armyworm)
LC50 (ppm) Data not available for Carapin specifically.Expected to be effective at lower concentrations due to purity.
Mechanism of Action Antifeedant and growth regulatory effects.Expected to have a more potent antifeedant and growth regulatory activity.

Signaling Pathways

The biological activities of tetranortriterpenoids are mediated through their interaction with various cellular signaling pathways. Gedunin, for instance, is known to inhibit the Hsp90 chaperone protein and modulate the PI3K/AKT and NF-κB signaling pathways.[13][17][25] It is plausible that Carapin acts through similar mechanisms.

cluster_0 Carapin's Potential Mechanism of Action Carapin Carapin Hsp90 Hsp90 Carapin->Hsp90 Inhibition IKK IKK Carapin->IKK Inhibition PI3K PI3K Carapin->PI3K Inhibition Apoptosis Apoptosis Carapin->Apoptosis Induces p23 p23 Hsp90->p23 Interacts with ClientProteins Client Proteins (e.g., Akt, Raf) Hsp90->ClientProteins Chaperones IκBα IκBα IKK->IκBα Phosphorylates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival ClientProteins->Proliferation NFκB NF-κB IκBα->NFκB Inhibits Inflammation Inflammation NFκB->Inflammation AKT->Proliferation cluster_1 MTT Assay Workflow A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of Natural or Synthetic Carapin A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 G->H

References

An Independent Validation Review of Carapin and its Analogs from Carapa guianensis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

Initial inquiries into "Carapin" reveal a potential ambiguity in nomenclature within scientific literature. While a specific, extensively studied compound named "Carapin" is not readily identifiable, the query likely refers to the class of bioactive limonoids found in the seeds of Carapa guianensis, a tree native to the Amazon rainforest. The oil from these seeds, known as andiroba oil, has a long history of use in traditional medicine for its anti-inflammatory and insect-repellent properties.[1] The primary biologically active constituents of andiroba oil are tetranortriterpenoids, a class of limonoids, with gedunin (B191287) being one of the most abundant and well-researched compounds.[2][3] This guide, therefore, focuses on the independently validated findings related to the limonoids from Carapa guianensis, with a particular emphasis on gedunin as a representative molecule, and compares their anti-inflammatory properties with other alternatives.

The anti-inflammatory effects of limonoids from Carapa guianensis have been attributed to their ability to inhibit various inflammatory mediators, including interleukin-1β (IL-1β), interleukin-5 (IL-5), and tumor necrosis factor-alpha (TNF-α).[2] A key mechanism of action for these compounds is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[3][4][5]

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the in vitro anti-inflammatory activity of various limonoids isolated from Carapa guianensis, with a focus on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. For comparison, data for the established non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) is included where available.

Table 1: Inhibitory Concentration (IC50) of Carapa guianensis Limonoids on Nitric Oxide (NO) Production

CompoundLimonoid TypeIC50 (µM) for NO InhibitionSource OrganismReference
GeduninGedunin4.6Carapa guianensis[6]
6α-acetoxygeduninGedunin7.9Carapa guianensis[6]
7-deacetoxy-7-oxogeduninGedunin12.8Carapa guianensis[6]
7-deacetoxy-7α-hydroxygeduninGedunin8.7Carapa guianensis[6]
Andirolide HGedunin9.4Carapa guianensis[6]
6α-hydroxygeduninGedunin19.1Carapa guianensis[6]
EpoxyazadiradioneGedunin8.2Carapa guianensis[6]
17β-hydroxyazadiradioneGedunin20.3Carapa guianensis[6]
Carapanosin CGedunin13.7Carapa guianensis[7]
Indomethacin (for comparison) NSAID> 200 (for COX-2)N/A[8]

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of limonoids from Carapa guianensis are primarily mediated through the inhibition of the NF-κB signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for assessing the anti-inflammatory activity of these compounds.

NF-kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) Nucleus->Inflammatory_Genes Transcription Gedunin Gedunin (Carapa Limonoid) Gedunin->IKK Inhibition

Caption: Anti-inflammatory mechanism of Gedunin via NF-κB pathway inhibition.

Experimental_Workflow Start Start: Culture Macrophages (e.g., RAW 264.7) Stimulate Stimulate with LPS (Lipopolysaccharide) Start->Stimulate Treat Treat with Carapa Limonoids (e.g., Gedunin) at various concentrations Stimulate->Treat Incubate Incubate for a defined period (e.g., 24 hours) Treat->Incubate Collect Collect Supernatant Incubate->Collect Assay Perform Assays Collect->Assay NO_Assay Nitric Oxide (NO) Measurement (Griess Assay) Assay->NO_Assay Cytokine_Assay Cytokine Measurement (e.g., TNF-α, IL-1β by ELISA) Assay->Cytokine_Assay NFkB_Assay NF-κB Activity Assay (Luciferase Reporter) Assay->NFkB_Assay

Caption: Workflow for assessing in vitro anti-inflammatory activity.

Detailed Experimental Protocols

1. Measurement of Cytokine Production in LPS-Stimulated Macrophages

This protocol describes how to measure the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophage cells after stimulation with LPS and treatment with a test compound.[9][10][11]

  • Cell Culture:

    • Culture a murine macrophage cell line (e.g., J774A.1 or RAW 264.7) or human monocyte-derived macrophages (e.g., THP-1, differentiated with PMA) in complete RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.[12]

    • Seed the cells in 96-well plates at a density of 2x10^4 to 1x10^5 cells/well and allow them to adhere for 24 hours.[11]

  • Stimulation and Treatment:

    • Pre-treat the cells with various concentrations of the test compound (e.g., gedunin) for 1-2 hours.

    • Stimulate the cells with LPS (from E. coli, 1-2.5 µg/mL) for a specified period (e.g., 6, 12, 24, or 48 hours).[11] Include a vehicle control (cells with LPS but no compound) and a negative control (cells with neither LPS nor compound).

  • Cytokine Measurement:

    • After the incubation period, collect the cell culture supernatants.

    • Measure the concentration of TNF-α, IL-1β, and/or IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of each cytokine based on a standard curve generated with recombinant cytokines. The percentage of inhibition is calculated relative to the vehicle control.

2. NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB transcription factor in response to a stimulus and the inhibitory effect of a test compound.[7][13][14][15][16]

  • Cell Culture and Transfection:

    • Use a cell line (e.g., HEK293T or HeLa) that is stably or transiently transfected with a luciferase reporter construct containing NF-κB response elements in its promoter.[13]

    • Seed the cells in a 96-well plate and culture overnight.

    • For transient transfection, use a suitable transfection reagent (e.g., PEI) to introduce the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) into the cells.[14]

  • Cell Treatment:

    • Pre-treat the transfected cells with various concentrations of the test compound (e.g., gedunin) for 1-2 hours.

    • Stimulate NF-κB activation with a suitable agonist, such as TNF-α (10 ng/mL) or PMA.

    • Incubate the cells for an appropriate time (typically 6-24 hours) to allow for luciferase expression.[7]

  • Luciferase Assay:

    • Wash the cells with PBS and then lyse them using a passive lysis buffer.

    • Transfer the cell lysates to an opaque 96-well plate.

    • Add the luciferase assay substrate to each well.

    • Measure the luminescence using a luminometer.

    • If a dual-reporter system is used, subsequently add the substrate for the control luciferase (e.g., Renilla) and measure its luminescence.

    • Normalize the NF-κB-driven luciferase activity to the control luciferase activity to account for variations in transfection efficiency and cell viability. The percentage of inhibition is calculated relative to the stimulated control.

Conclusion

The available scientific evidence strongly supports the anti-inflammatory properties of limonoids, particularly gedunin, isolated from Carapa guianensis. These compounds demonstrate potent inhibition of key inflammatory mediators in vitro, primarily through the suppression of the NF-κB signaling pathway. While direct, head-to-head comparative studies with established NSAIDs in the same experimental systems are somewhat limited in the reviewed literature, the low micromolar IC50 values for the inhibition of inflammatory markers suggest that these natural products are promising candidates for further investigation in the development of new anti-inflammatory agents. The detailed protocols provided in this guide offer a framework for researchers to independently validate and expand upon these findings. Further research focusing on in vivo efficacy, safety profiles, and direct comparisons with existing drugs will be crucial in determining the therapeutic potential of these compounds.

References

Structure-Activity Relationship of Cariprazine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cariprazine (B1246890) analogs, focusing on their structure-activity relationships (SAR). Cariprazine is an atypical antipsychotic characterized as a dopamine (B1211576) D3-preferring D3/D2 receptor partial agonist. Understanding the SAR of its analogs is crucial for the rational design of novel therapeutic agents with improved efficacy and safety profiles for treating neuropsychiatric disorders. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and workflows.

Comparative Biological Data of Cariprazine Analogs

The following tables summarize the in vitro functional activity of various cariprazine analogs at dopamine D2 and D3 receptors. The data is derived from bioluminescence resonance energy transfer (BRET)-based assays measuring G protein activation and β-arrestin2 recruitment.

Table 1: Functional Activity of Cariprazine Analogs at the Dopamine D3 Receptor (D3R)

CompoundModification (Relative to Cariprazine)G Protein Activation (EC50, nM)G Protein Activation (Emax, % of Quinpirole)β-arrestin2 Recruitment (EC50, nM)β-arrestin2 Recruitment (Emax, % of Quinpirole)
Cariprazine -1.24510.260
Analog 1b 2,3-dichlorophenyl replaced with 2-methoxyphenyl0.8855.590
Analog 1c 2,3-dichlorophenyl replaced with 3-chlorophenyl2.56012.175
Analog 1d 2,3-dichlorophenyl replaced with 3-methylphenyl3.15515.870
Analog 1e 2,3-dichlorophenyl replaced with 2-trifluoromethylpyridineNDAntagonistNDAntagonist
Analog 1f 2,3-dichlorophenyl replaced with 3,4-dichlorophenylNDInverse AgonistND20
Analog 1g 2,3-dichlorophenyl replaced with 4-chlorophenylNDInverse AgonistND15
Analog 1h 2,3-dichlorophenyl replaced with 4-methylphenylNDInverse AgonistND10

ND: Not Determined. Data adapted from a study on the structure-function activity relationships of cariprazine analogues.[1][2]

Table 2: Functional Activity of Cariprazine Analogs at the Dopamine D2 Receptor (D2R)

CompoundModification (Relative to Cariprazine)G Protein Activation (EC50, nM)G Protein Activation (Emax, % of Quinpirole)β-arrestin2 Recruitment (EC50, nM)β-arrestin2 Recruitment (Emax, % of Quinpirole)
Cariprazine -3.53023.740
Analog 1b 2,3-dichlorophenyl replaced with 2-methoxyphenyl1.56011.270
Analog 1c 2,3-dichlorophenyl replaced with 3-chlorophenyl5.24028.950
Analog 1d 2,3-dichlorophenyl replaced with 3-methylphenyl6.83535.145
Analog 1e 2,3-dichlorophenyl replaced with 2-trifluoromethylpyridineNDAntagonistNDAntagonist

ND: Not Determined. Data adapted from a study on the structure-function activity relationships of cariprazine analogues.[1][2]

Table 3: Receptor Binding Affinities (Ki, nM) of Cariprazine

ReceptorKi (nM)
Dopamine D30.085
Dopamine D2L0.49
Dopamine D2S0.69
Serotonin 5-HT1A2.6
Serotonin 5-HT2B0.58
Serotonin 5-HT2A18.8
Histamine H123.2
Serotonin 5-HT2C134
α1A-Adrenergic155

Data from VRAYLAR® prescribing information and other pharmacological studies.[3]

Experimental Protocols

Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Activation and β-arrestin Recruitment

This protocol outlines the general steps for a BRET-based assay to measure ligand-induced G protein activation or β-arrestin recruitment to dopamine receptors.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK) 293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 100 U/ml penicillin-streptomycin.[4]

  • For G protein activation assays, cells are transiently co-transfected with plasmids encoding the dopamine receptor of interest (e.g., D2R or D3R), a G protein α subunit fused to Renilla luciferase (Rluc8), and a G protein γ subunit fused to Venus (a yellow fluorescent protein variant).

  • For β-arrestin recruitment assays, cells are co-transfected with the dopamine receptor fused to Rluc8 and β-arrestin2 fused to Venus.[5][6]

  • Transfection is typically performed using a reagent like polyethyleneimine (PEI).[6]

2. Assay Procedure:

  • Approximately 48 hours post-transfection, cells are harvested, washed, and resuspended in a suitable assay buffer (e.g., HBSS or DPBS containing glucose).[4]

  • The cell suspension is dispensed into a 96-well microplate.

  • A serial dilution of the test compounds (cariprazine analogs) is prepared and added to the wells.

  • The luciferase substrate (e.g., coelenterazine (B1669285) h or DeepBlueC) is added to initiate the luminescent reaction.[4]

3. Data Acquisition and Analysis:

  • The plate is read using a microplate reader capable of detecting both the donor (Rluc8, ~480 nm) and acceptor (Venus, ~530 nm) emissions simultaneously.[6]

  • The BRET ratio is calculated by dividing the acceptor emission intensity by the donor emission intensity.

  • Dose-response curves are generated by plotting the change in BRET ratio against the logarithm of the compound concentration.

  • EC50 and Emax values are determined by fitting the data to a nonlinear regression model.

General Synthesis of Cariprazine Analogs

The synthesis of cariprazine analogs typically involves the modification of the terminal N,N-dimethylcarbamoyl group or the dichlorophenylpiperazine moiety. A general synthetic route is described below.

1. Synthesis of the Core Intermediate:

  • A key intermediate is the trans-4-(piperazin-1-yl)cyclohexylamine.

  • This can be synthesized starting from 4-aminocyclohexanol through a series of reactions including protection of the amine, oxidation of the alcohol to a ketone, reductive amination with piperazine, and deprotection.

2. Introduction of the Phenylpiperazine Moiety:

  • The desired substituted phenylpiperazine is coupled with the core intermediate. This is often achieved through a nucleophilic substitution reaction where a suitable leaving group on a cyclohexane (B81311) derivative reacts with the secondary amine of the phenylpiperazine.

3. Formation of the Terminal Urea (B33335):

  • The terminal primary amine of the cyclohexylamine (B46788) intermediate is reacted with an appropriate reagent to form the desired urea or carbamoyl (B1232498) group. For cariprazine, this involves reaction with dimethylcarbamoyl chloride.[7][8] For analogs, different isocyanates or carbamoyl chlorides can be used.

4. Purification and Characterization:

  • The final products are purified using techniques such as column chromatography and/or recrystallization.

  • The structure and purity of the synthesized analogs are confirmed by analytical methods like NMR spectroscopy and mass spectrometry.

Visualizations

Signaling Pathways

Cariprazine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cariprazine Cariprazine D2R Dopamine D2 Receptor Cariprazine->D2R Partial Agonist D3R Dopamine D3 Receptor Cariprazine->D3R Partial Agonist (Higher Affinity) 5HT1A 5-HT1A Receptor Cariprazine->5HT1A Partial Agonist G_protein Gαi/o Protein D2R->G_protein beta_arrestin β-arrestin D2R->beta_arrestin D3R->G_protein D3R->beta_arrestin 5HT1A->G_protein AC Adenylyl Cyclase G_protein->AC cAMP ↓ cAMP AC->cAMP ERK ERK Signaling beta_arrestin->ERK Akt Akt/GSK3β Pathway beta_arrestin->Akt

Experimental Workflow

Experimental_Workflow cluster_synthesis Analog Synthesis & Characterization cluster_assay Biological Evaluation cluster_sar Structure-Activity Relationship Analysis start Starting Materials synthesis Multi-step Synthesis start->synthesis purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Structural Confirmation (NMR, MS) purification->characterization bret_assay BRET Assay (G protein & β-arrestin) characterization->bret_assay Test Analogs cell_culture HEK293T Cell Culture transfection Transfection with Receptor & BRET constructs cell_culture->transfection transfection->bret_assay data_analysis Data Analysis (EC50, Emax) bret_assay->data_analysis sar Correlate Structural Modifications with Biological Activity data_analysis->sar

References

Benchmarking Carapin's Potency: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and drug development professionals investigating the therapeutic potential of novel compounds, rigorous benchmarking against established agents is a critical step. This guide provides a framework for comparing the potency of Carapin, a limonoid derived from Carapa guianensis, with the well-characterized anti-inflammatory drugs Indomethacin and Dexamethasone. While specific quantitative potency data for Carapin is not yet publicly available, this document offers a template for analysis, complete with detailed experimental protocols and data visualization tools, to facilitate a comprehensive evaluation once such data is generated.

Comparative Potency Overview

A direct comparison of the half-maximal inhibitory concentration (IC50) is a standard method for evaluating the relative potency of compounds. The table below is structured to accommodate the IC50 values of Carapin alongside Indomethacin and Dexamethasone in relevant anti-inflammatory assays.

CompoundAssayIC50 (µM)
Carapin LPS-induced Nitric Oxide Production in RAW 264.7 MacrophagesData not available
Carrageenan-Induced Paw Edema in Rats (ED50 mg/kg)Data not available
Indomethacin LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages~56.8
Carrageenan-Induced Paw Edema in Rats (ED50 mg/kg)~5.0
Dexamethasone LPS-induced Interleukin-6 (IL-6) Inhibition~0.005
Glucocorticoid Receptor Binding (Ki, nM)~6.7

Experimental Protocols

To ensure reproducible and comparable results, standardized experimental protocols are essential. The following are detailed methodologies for two key assays in inflammation research.

In Vitro Assay: Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with bacterial lipopolysaccharide.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (Carapin, Indomethacin, Dexamethasone) dissolved in a suitable solvent (e.g., DMSO)

  • Griess Reagent (for nitrite (B80452) determination)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10^5 cells/well and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control (solvent alone).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include an unstimulated control group.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration, a stable metabolite of NO, by adding Griess Reagent to the supernatant and measuring the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value, the concentration of the compound that inhibits NO production by 50%, using a dose-response curve.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This classic animal model evaluates the in vivo anti-inflammatory activity of a compound by measuring its ability to reduce acute inflammation induced by carrageenan in the paw of a rat.

Materials:

  • Male Wistar rats (180-200g)

  • Carrageenan (1% solution in saline)

  • Test compounds (Carapin, Indomethacin)

  • Vehicle (e.g., saline, carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds or vehicle orally or intraperitoneally to different groups of rats.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle-treated control group. The anti-inflammatory activity is expressed as the mean increase in paw volume.

Visualization of Key Pathways and Workflows

Understanding the underlying mechanisms of action and experimental designs is facilitated by clear visual representations.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates iNOS iNOS NFkB->iNOS Induces expression of NO Nitric Oxide iNOS->NO Produces Inflammation Inflammation NO->Inflammation Carapin Carapin Carapin->NFkB Inhibits (?) Indomethacin Indomethacin Indomethacin->iNOS Inhibits Dexamethasone Dexamethasone Dexamethasone->NFkB Inhibits

Caption: Simplified signaling pathway of LPS-induced inflammation.

G cluster_0 In Vitro Assay Workflow cluster_1 In Vivo Assay Workflow start Seed RAW 264.7 Cells treat Treat with Compound start->treat stimulate Stimulate with LPS treat->stimulate measure Measure Nitric Oxide stimulate->measure analyze Analyze Data (IC50) measure->analyze end Results analyze->end start2 Administer Compound to Rats induce Induce Paw Edema start2->induce measure2 Measure Paw Volume induce->measure2 analyze2 Analyze Data (% Inhibition) measure2->analyze2 end2 Results analyze2->end2 G Carapin Carapin (Limonoid from Carapa guianensis) Potency_Comparison Potency Comparison (e.g., IC50) Carapin->Potency_Comparison Established_Compounds Established Compounds Indomethacin Indomethacin (NSAID) Established_Compounds->Indomethacin Dexamethasone Dexamethasone (Corticosteroid) Established_Compounds->Dexamethasone Established_Compounds->Potency_Comparison

Safety Operating Guide

Prudent Disposal of Carapin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific disposal directives for Carapin necessitates its treatment as a hazardous research chemical. Researchers, scientists, and drug development professionals must adhere to rigorous, standardized laboratory waste protocols to ensure safety and regulatory compliance.

In the absence of a specific Safety Data Sheet (SDS) for Carapin, it is imperative to manage it as a chemical with unknown toxicity and environmental impact. The following procedures provide a comprehensive framework for the safe handling and disposal of Carapin and associated waste materials in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any work that will generate Carapin waste, it is crucial to establish a clear disposal plan.

  • Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE should be worn when handling Carapin. This includes chemical-resistant nitrile gloves, safety glasses or goggles, a flame-resistant lab coat, and closed-toe shoes.[1]

  • Ventilation: All handling of solid or dissolved Carapin should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Spill Management: In the event of a spill, the area should be secured and ventilated. For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand.[2] The collected material must be treated as hazardous waste. The spill area should then be decontaminated, and all cleaning materials disposed of as hazardous waste.[2]

Step-by-Step Disposal Protocol

The proper disposal of chemical waste is a systematic process designed to protect laboratory personnel and the environment.

Step 1: Waste Identification and Segregation

Proper identification is the cornerstone of safe waste management. To prevent dangerous chemical reactions, incompatible waste streams must never be mixed.[1]

  • Solid Waste: Collect unused or expired solid Carapin in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing Carapin should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[1] Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Contaminated Materials: Any items that have come into contact with Carapin, such as pipette tips, vials, gloves, and absorbent paper, are considered contaminated and must be disposed of as solid hazardous waste.[2]

Step 2: Waste Accumulation and Storage

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory at or near the point of generation.[3]

  • Container Requirements: Waste containers must be in good condition, leak-proof, and constructed of a material compatible with the chemical waste.[1][4] Plastic containers are often preferred.[3] Containers must be kept securely closed except when actively adding waste.[1][3][5]

  • Labeling: All waste containers must be accurately labeled. The label must include the words "Hazardous Waste," the full chemical name ("Carapin"), and a list of all other constituents and their approximate percentages.[1][4] The accumulation start date must also be clearly marked.

  • Storage Limits: Adherence to storage limits is a regulatory requirement.

Waste CategoryMaximum Quantity in Satellite Accumulation Area (SAA)Maximum Accumulation TimeCitation(s)
General Hazardous Waste 55 gallons12 months[3]
Acutely Hazardous Waste (P-Listed) 1 quart (liquid) or 1 kilogram (solid)12 months[3]

Note: While Carapin is not currently P-listed, this information is critical for overall laboratory safety.

Step 3: Arranging for Final Disposal

Hazardous chemical waste must never be disposed of down the drain or in the regular trash.[1][5][6]

  • Institutional EHS: Disposal must be coordinated through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

  • Waste Pickup: Contact your EHS office to schedule a waste pickup when your containers are approaching their fill limit, leaving at least one inch of headspace in liquid containers to allow for expansion.[1]

Step 4: Decontamination of Empty Containers

Containers that once held Carapin must be thoroughly decontaminated before they can be disposed of as non-hazardous waste.

  • Triple Rinsing: The container should be rinsed three times with a suitable solvent capable of dissolving Carapin.[1]

  • Rinsate Collection: The first rinseate must be collected and disposed of as hazardous liquid waste.[1][5] For highly toxic chemicals, the first three rinses must be collected.[5]

  • Final Disposal: After triple rinsing and allowing the container to air dry, deface the original label and dispose of it according to institutional guidelines for non-hazardous lab glass or plastic.

Experimental Protocols and Methodologies

As no specific experimental protocols for the disposal of Carapin were found, the methodology provided is a synthesis of best practices for general laboratory chemical waste. The core experimental protocol is Waste Segregation and Containerization , which involves physically separating different waste types into appropriate, labeled containers as described in Step 1 and 2 of the disposal protocol. This is a critical procedure to prevent unintended reactions and ensure safe handling and disposal.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of Carapin waste from generation to final pickup.

G Figure 1: Carapin Waste Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Accumulation in SAA cluster_2 Final Disposal Coordination gen Carapin Waste Generated (Solid, Liquid, Contaminated Labware) seg Segregate Waste Streams gen->seg solid_container Solid Waste Container (Labeled 'Hazardous Waste: Carapin') seg->solid_container Solid & Contaminated Items liquid_container Liquid Waste Container (Labeled 'Hazardous Waste: Carapin Solution') seg->liquid_container Liquid Solutions storage Store Sealed Containers in SAA (Max. 55 gal / 12 mo) solid_container->storage liquid_container->storage pickup Schedule Pickup with Environmental Health & Safety (EHS) storage->pickup disposal Licensed Hazardous Waste Disposal pickup->disposal

Caption: Logical workflow for Carapin waste management.

References

Essential Safety and Operational Guidance for Handling Carapin

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Risk Assessment

Carapin is a bioactive compound that activates the pregnane (B1235032) X receptor, a key regulator of xenobiotic metabolism in the body.[1][2] While comprehensive toxicological data for Carapin is not available, it should be handled with care as a potentially hazardous substance. The primary risks are associated with inhalation, skin contact, and ingestion.

Potential Hazards:

  • May cause irritation to the skin, eyes, and respiratory tract.

  • The toxicological properties have not been fully investigated.

  • As a PXR activator, it may influence drug metabolism pathways.[1][2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure during the handling of Carapin. The following table summarizes the recommended PPE for various laboratory operations.

Operation Required PPE Specifications
Weighing and Aliquoting (Solid) - Disposable Nitrile Gloves- Safety Glasses with Side Shields- Lab Coat- N95 Respirator- Ensure gloves are compatible with any solvents used.- Goggles provide a better seal than glasses for fine powders.- A certified N95 or higher respirator is crucial to prevent inhalation of fine particles.
Solution Preparation and Handling - Disposable Nitrile Gloves- Chemical Splash Goggles- Lab Coat- Fume Hood- Goggles are mandatory to protect against splashes.- All manipulations of solutions should be performed in a certified chemical fume hood to minimize inhalation of vapors.
Cell Culture and in vitro Assays - Disposable Nitrile Gloves- Lab Coat- Biosafety Cabinet (if applicable)- Standard cell culture PPE protocols should be followed.- Work in a biosafety cabinet to maintain sterility and for containment.

Logical Workflow for Donning and Doffing PPE:

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don_1 1. Lab Coat Don_2 2. Respirator Don_1->Don_2 Don_3 3. Goggles/Face Shield Don_2->Don_3 Don_4 4. Gloves Don_3->Don_4 Doff_1 1. Gloves Doff_2 2. Goggles/Face Shield Doff_1->Doff_2 Doff_3 3. Lab Coat Doff_2->Doff_3 Doff_4 4. Respirator Doff_3->Doff_4

Figure 1: Recommended sequence for putting on and taking off Personal Protective Equipment to minimize contamination.

Handling and Storage Procedures

Handling:

  • Always handle Carapin in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid form or volatile solvents.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools and equipment.

  • Prevent contact with skin and eyes.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Accidental Release and Exposure Measures

Immediate and appropriate action is critical in the event of a spill or exposure.

Scenario Immediate Action Follow-up Procedure
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.Seek immediate medical attention.
Inhalation Move the individual to fresh air.If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water.Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Small Spill (Solid) Gently cover the spill with absorbent paper to avoid raising dust. Moisten the absorbent paper with a suitable solvent (e.g., ethanol).Carefully wipe up the material, place it in a sealed container for disposal. Clean the spill area with a detergent solution.
Small Spill (Solution) Absorb the spill with an inert material (e.g., vermiculite, sand).Place the absorbed material into a sealed container for disposal. Clean the spill area with a detergent solution.

Disposal Plan

All waste materials containing Carapin must be treated as hazardous chemical waste.

  • Solid Waste: Collect solid Carapin waste and any contaminated consumables (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste containing Carapin in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams.

  • Disposal: All Carapin waste must be disposed of through a licensed chemical waste disposal service in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Waste Disposal Workflow:

Disposal_Workflow Start Generate Carapin Waste Solid_Waste Solid Waste (e.g., contaminated gloves, tubes) Start->Solid_Waste Liquid_Waste Liquid Waste (e.g., solutions, supernatants) Start->Liquid_Waste Solid_Container Seal in Labeled Solid Waste Container Solid_Waste->Solid_Container Liquid_Container Collect in Labeled Liquid Waste Container Liquid_Waste->Liquid_Container Disposal_Service Arrange Pickup by Licensed Disposal Service Solid_Container->Disposal_Service Liquid_Container->Disposal_Service End Waste Disposed Disposal_Service->End

Figure 2: A step-by-step process for the safe disposal of Carapin-contaminated waste.

Experimental Protocols: General Guidance for Isolation

While a specific, detailed protocol for the isolation of Carapin was not found, general methods for isolating natural products from plant material can be adapted. The following is a generalized workflow.

General Experimental Workflow for Natural Product Isolation:

Isolation_Workflow A Plant Material Collection and Preparation B Solvent Extraction (e.g., maceration, Soxhlet) A->B C Filtration and Concentration B->C D Solvent-Solvent Partitioning C->D E Chromatographic Separation (e.g., Column, HPLC) D->E F Fraction Collection E->F G Purity Analysis (e.g., TLC, LC-MS) F->G H Compound Identification (e.g., NMR, Mass Spec) G->H I Isolated Carapin H->I

Figure 3: A generalized workflow for the isolation of natural products like Carapin from plant sources.

This guidance is intended to provide a foundation for the safe handling of Carapin in a laboratory setting. It is crucial for all personnel to be thoroughly trained on these procedures and for a comprehensive, lab-specific risk assessment to be conducted before any work with this compound begins. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on PPE, waste disposal, and other safety-related matters.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.